Product packaging for Dox-Ph-PEG1-Cl(Cat. No.:)

Dox-Ph-PEG1-Cl

Cat. No.: B3154213
M. Wt: 228.67 g/mol
InChI Key: UWZOSXKGJXGPBP-UHFFFAOYSA-N
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Description

Dox-Ph-PEG1-Cl is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClO3 B3154213 Dox-Ph-PEG1-Cl

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-chloroethoxy)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c12-5-6-13-10-3-1-9(2-4-10)11-14-7-8-15-11/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZOSXKGJXGPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)OCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Dox-Ph-PEG1-Cl and its Role in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately impacting the efficiency and selectivity of protein degradation.

This guide provides a comprehensive overview of a specific polyethylene glycol (PEG)-based linker, Dox-Ph-PEG1-Cl, also known as PROTAC Linker 34. We will delve into its chemical properties, its role in the synthesis of potent PROTACs, and its application in the degradation of key cancer targets, with a focus on the well-characterized PROTAC, ACBI1.

This compound: Chemical Profile

This compound is a PEG-based PROTAC linker used in the synthesis of PROTACs. Contrary to what its name might suggest, the "Dox" component does not refer to Doxorubicin. Instead, it denotes a 1,3-dioxolane group attached to a phenyl ring.

PropertyValue
Systematic Name 2-(4-(2-Chloroethoxy)phenyl)-1,3-dioxolane
Synonym PROTAC Linker 34
CAS Number 773095-86-6
Molecular Formula C₁₁H₁₃ClO₃
Molecular Weight 228.67 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and other organic solvents

The chloroethoxy group provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand during PROTAC synthesis. The PEG component enhances solubility and can influence the physicochemical properties of the final PROTAC molecule.

Application in the Synthesis of ACBI1: A Potent Degrader of BAF Complex Subunits

A prominent example of the application of a linker derived from the this compound scaffold is in the structure-based design of ACBI1 , a potent and cooperative degrader of the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2] These proteins are key components of the BAF chromatin remodeling complex, which plays a crucial role in regulating gene expression. Dysregulation of the BAF complex is implicated in various cancers.[3][4]

ACBI1 is composed of a bromodomain ligand that binds to SMARCA2/4 and PBRM1, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] While the exact synthesis in the primary literature does not explicitly name this compound, the linker in ACBI1 is a closely related derivative, demonstrating the utility of this chemical scaffold.

Quantitative Data for ACBI1

The efficacy of ACBI1 has been demonstrated through the determination of its half-maximal degradation concentration (DC₅₀) in various cell lines.

Target ProteinCell LineDC₅₀ (nM)Reference
SMARCA2MV-4-116
SMARCA4MV-4-1111
PBRM1MV-4-1132
SMARCA2NCI-H15683.3
PBRM1NCI-H156815.6

Signaling Pathway and Mechanism of Action

The BAF (SWI/SNF) complex is a key regulator of chromatin structure and gene expression. By hydrolyzing ATP, its ATPase subunits, SMARCA2 and SMARCA4, can remodel nucleosomes, thereby controlling the accessibility of DNA to transcription factors. In certain cancers, the loss or mutation of one BAF subunit can create a dependency on another, presenting a therapeutic vulnerability.

ACBI1 targets the bromodomains of SMARCA2 and SMARCA4, bringing them into proximity with the VHL E3 ligase. This leads to the ubiquitination and subsequent proteasomal degradation of these ATPase subunits, disrupting the function of the BAF complex and inducing anti-proliferative effects and apoptosis in cancer cells dependent on these proteins.

BAF_pathway cluster_nucleus Nucleus cluster_degradation PROTAC-mediated Degradation BAF_complex BAF Complex Chromatin Chromatin BAF_complex->Chromatin ATP hydrolysis SMARCA2_4 SMARCA2/4 (ATPase) Proteasome Proteasome SMARCA2_4->Proteasome Targeted for Degradation Accessible_Chromatin Accessible Chromatin Chromatin->Accessible_Chromatin Remodeling Gene_Expression Oncogenic Gene Expression Accessible_Chromatin->Gene_Expression Activation Cancer Cell\nProliferation & Survival Cancer Cell Proliferation & Survival Gene_Expression->Cancer Cell\nProliferation & Survival ACBI1 ACBI1 (PROTAC) ACBI1->SMARCA2_4 Binds to Bromodomain VHL VHL E3 Ligase ACBI1->VHL Recruits VHL->SMARCA2_4 Ubiquitination Degradation Degradation Proteasome->Degradation Degrades Degradation->BAF_complex Disrupts Function

BAF Complex Signaling and ACBI1 Mechanism of Action

Experimental Protocols

Synthesis of ACBI1

The synthesis of ACBI1 is a multi-step process involving the preparation of the bromodomain ligand, the VHL ligand, and the linker, followed by their conjugation. The detailed synthesis is provided in the supplementary information of Farnaby et al., 2019. The general workflow involves:

  • Synthesis of the Bromodomain Ligand: A multi-step synthesis starting from commercially available precursors to yield the SMARCA2/4 bromodomain binder with a suitable attachment point for the linker.

  • Synthesis of the VHL Ligand: Preparation of the hydroxyproline-based VHL ligand, also with a reactive group for linker conjugation.

  • Linker Synthesis and Conjugation: Synthesis of the PEG-based linker and its sequential conjugation to the VHL ligand and then to the bromodomain ligand to form the final PROTAC molecule, ACBI1. Purification is typically performed using high-performance liquid chromatography (HPLC).

synthesis_workflow Start_BD Starting Materials (Bromodomain Ligand) Synth_BD Multi-step Synthesis Start_BD->Synth_BD BD_ligand Bromodomain Ligand (with handle) Synth_BD->BD_ligand Conjugation2 Conjugation BD_ligand->Conjugation2 Start_VHL Starting Materials (VHL Ligand) Synth_VHL Multi-step Synthesis Start_VHL->Synth_VHL VHL_ligand VHL Ligand (with handle) Synth_VHL->VHL_ligand Conjugation1 Conjugation VHL_ligand->Conjugation1 Start_Linker Starting Materials (Linker) Synth_Linker Linker Synthesis Start_Linker->Synth_Linker Linker This compound Derivative Synth_Linker->Linker Linker->Conjugation1 Conjugation1->Conjugation2 Purification HPLC Purification Conjugation2->Purification ACBI1 ACBI1 Purification->ACBI1

General Synthesis Workflow for ACBI1
Western Blotting for Protein Degradation (DC₅₀ Determination)

This protocol is a standard method to quantify the degradation of a target protein upon treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MV-4-11) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-SMARCA2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ value.

Cell Viability Assay

This assay measures the effect of the PROTAC on cell proliferation and viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to the wells.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot the viability against the PROTAC concentration to determine the IC₅₀ value.

experimental_workflow cluster_degradation Protein Degradation Assay cluster_viability Cell Viability Assay Cell_Culture_Deg Cell Seeding (6-well plate) Treatment_Deg PROTAC Treatment (Dose-Response) Cell_Culture_Deg->Treatment_Deg Lysis Cell Lysis & Protein Quantification Treatment_Deg->Lysis Western_Blot Western Blotting (Target & Loading Control) Lysis->Western_Blot Analysis_Deg Densitometry & DC50 Calculation Western_Blot->Analysis_Deg Cell_Culture_Via Cell Seeding (96-well plate) Treatment_Via PROTAC Treatment (Dose-Response) Cell_Culture_Via->Treatment_Via Incubation Incubation (e.g., 72h) Treatment_Via->Incubation Viability_Reagent Add Viability Reagent (e.g., CellTiter-Glo) Incubation->Viability_Reagent Analysis_Via Signal Measurement & IC50 Calculation Viability_Reagent->Analysis_Via

Experimental Workflow for PROTAC Evaluation

Conclusion

This compound and its derivatives represent a valuable class of linkers for the development of potent and effective PROTACs. The successful design of ACBI1, a degrader of key oncogenic proteins, highlights the potential of this linker scaffold in advancing targeted protein degradation as a therapeutic strategy. This guide has provided a comprehensive overview of the chemical properties, synthesis, and biological application of this linker class, offering a valuable resource for researchers in the field of drug discovery and development. The provided experimental protocols and diagrams serve as a foundation for the design and evaluation of novel PROTACs utilizing similar chemical moieties.

References

An In-Depth Technical Guide to Dox-Ph-PEG1-Cl: A pH-Sensitive Linker for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in the field of drug development, the design and synthesis of effective drug delivery systems are of paramount importance. The development of targeted therapies that can selectively release cytotoxic agents at the tumor site while minimizing systemic toxicity is a primary goal. In this context, pH-sensitive linkers have emerged as a critical component in the construction of advanced drug-conjugates. This technical guide provides a comprehensive overview of Dox-Ph-PEG1-Cl, a bifunctional linker designed for the pH-dependent release of therapeutic agents.

Core Molecule: this compound

This compound is a molecule featuring a pH-sensitive phenyl ether linkage, a short polyethylene glycol (PEG) spacer, and a terminal chloride group. While the "Dox" prefix might suggest a direct conjugation to the anthracycline antibiotic Doxorubicin, available data identifies this compound as a discrete chemical entity used in the synthesis of more complex drug delivery systems. It is also known in some contexts as PROTAC Linker 34, highlighting its utility in the development of Proteolysis Targeting Chimeras (PROTACs).[1]

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below, based on information from various chemical suppliers.

PropertyValueReference
Molecular Formula C₁₁H₁₃ClO₃[2]
Molecular Weight 228.67 g/mol [2]
CAS Number 773095-86-6[2]
Purity ≥95%
Functional Groups Chloride, Phenyl, PEG
Storage Store at -5°C, keep in dry and dark conditions

Application in pH-Sensitive Drug Delivery with Doxorubicin

The true utility of a linker like this compound is realized when it is incorporated into a larger drug delivery construct. The "Ph" component suggests a pH-sensitive linkage, a common strategy in cancer therapy. Tumor microenvironments are typically more acidic than healthy tissues. This physiological difference can be exploited to trigger the release of a conjugated drug, such as Doxorubicin, specifically at the tumor site.

The general principle involves connecting Doxorubicin to a carrier molecule (often a polymer like PEG to enhance solubility and circulation time) via a pH-labile bond, such as a hydrazone or an acetal. While the precise structure of a "this compound" conjugate with Doxorubicin is not explicitly detailed in the provided search results, the components suggest a design for a pH-responsive pro-drug.

Mechanism of pH-Sensitive Release

The acidic environment of a tumor can catalyze the cleavage of acid-labile linkers. For instance, hydrazone bonds are known to be stable at physiological pH (7.4) but hydrolyze at lower pH values (pH 5.0-6.5) found in endosomes and lysosomes of cancer cells. This targeted release mechanism is designed to concentrate the cytotoxic effects of Doxorubicin within the cancer cells, thereby reducing damage to healthy tissues and mitigating the severe side effects associated with conventional chemotherapy.

The "proton sponge effect" is another phenomenon that can enhance drug release from pH-sensitive delivery systems. As the conjugate is internalized into the endosome, the influx of protons to cleave the linker, accompanied by chloride ions, can lead to osmotic swelling and rupture of the endosome, releasing the active drug into the cytoplasm.

Experimental Protocols

While specific protocols for the synthesis and use of a direct "Doxorubicin-Ph-PEG1-Cl" conjugate are not available, general methodologies for the creation and evaluation of pH-sensitive Doxorubicin-PEG conjugates are well-documented in the scientific literature.

Synthesis of pH-Sensitive PEG-Doxorubicin Conjugates

A common synthetic route involves the reaction of a functionalized PEG with Doxorubicin. For example, to form a hydrazone linkage, a PEG molecule with a terminal aldehyde or ketone group is reacted with the hydrazine moiety of Doxorubicin.

General Synthesis of Aldehyde-Functionalized PEG (PEG-CHO)

  • Dissolve a carboxyl-terminated PEG, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and 4-dimethylaminopyridine (DMAP) in a suitable organic solvent like dichloromethane (DCM).

  • Add a hydroxybenzaldehyde derivative to the solution.

  • Allow the reaction to proceed under an inert atmosphere for a specified time.

  • Purify the resulting PEG-CHO by washing with acidic and basic aqueous solutions, followed by drying and precipitation.

General Synthesis of PEG-Doxorubicin Conjugate

  • Dissolve the purified PEG-CHO and Doxorubicin hydrochloride in a solvent such as dimethylformamide (DMF) in the presence of a base like triethylamine (TEA).

  • Allow the reaction to proceed overnight.

  • The resulting conjugate can be purified by precipitation and washing to remove unreacted starting materials.

In Vitro Drug Release Studies

To evaluate the pH-sensitive release profile, the drug conjugate is typically incubated in buffer solutions of different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.0 to mimic the endosomal environment).

Dialysis Method for Drug Release

  • A solution of the Doxorubicin conjugate is placed in a dialysis bag with a specific molecular weight cut-off.

  • The dialysis bag is immersed in a larger volume of buffer at the desired pH and temperature (typically 37°C).

  • At predetermined time intervals, aliquots of the external buffer are withdrawn and analyzed for the concentration of released Doxorubicin, usually by UV-Vis spectrophotometry or fluorescence spectroscopy.

  • The cumulative percentage of drug release is then plotted against time.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis and evaluation of pH-sensitive drug-polymer conjugates.

Synthesis_Workflow cluster_synthesis Synthesis of Conjugate start Start Materials: Functionalized PEG, Doxorubicin reaction Coupling Reaction (e.g., Hydrazone formation) start->reaction purification Purification (Precipitation, Washing) reaction->purification conjugate PEG-Doxorubicin Conjugate purification->conjugate Release_Study_Workflow cluster_release In Vitro Drug Release Study conjugate_sol Prepare solution of PEG-Doxorubicin conjugate dialysis Place in dialysis bag Immerse in buffer (pH 7.4 and pH 5.0) conjugate_sol->dialysis sampling Incubate at 37°C Collect samples at time intervals dialysis->sampling analysis Analyze Doxorubicin concentration (UV-Vis/Fluorescence) sampling->analysis data Plot cumulative release vs. time analysis->data

References

An In-Depth Technical Guide to the Mechanism of Action of Dox-Ph-PEG1-Cl in Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's natural protein disposal machinery to selectively eliminate proteins of interest. The architecture of a PROTAC is crucial to its function, comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. This technical guide focuses on the role and mechanism of a specific linker, Dox-Ph-PEG1-Cl, in the context of a well-characterized PROTAC, ACBI1, a potent degrader of the BAF complex ATPases SMARCA2 and SMARCA4.

This compound, also known as PROTAC Linker 34, is a polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTACs. Its chemical structure is 2-(4-(2-Chloroethoxy)phenyl)-1,3-dioxolane. This guide will delve into the mechanism of action of PROTACs synthesized using this linker, with a specific focus on the extensively studied degrader, ACBI1.

The PROTAC Mechanism of Action: A General Overview

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC molecule, leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism

ACBI1: A Case Study Utilizing the this compound Linker Scaffold

A key example of a PROTAC synthesized with a linker derived from this compound is ACBI1. This potent and selective degrader targets the bromodomains of the BAF (SWI/SNF) chromatin remodeling complex ATPases, SMARCA2 and SMARCA4, as well as the PBAF complex member PBRM1. The degradation of these proteins has significant therapeutic implications, particularly in cancers with specific BAF complex vulnerabilities.

Quantitative Data on ACBI1-Mediated Protein Degradation

The efficacy of ACBI1 has been quantified in various cancer cell lines. The following tables summarize the key degradation and anti-proliferative data.

Table 1: Degradation Potency (DC50) of ACBI1 in MV-4-11 Cells [1]

Target ProteinDC50 (nM)
SMARCA26
SMARCA411
PBRM132

Table 2: Anti-proliferative Activity (IC50) of ACBI1 [1]

Cell LineIC50 (nM)Treatment Duration
MV-4-11297 days
SK-MEL-5777 days
Mechanism of Action of ACBI1

ACBI1 operates by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target proteins SMARCA2, SMARCA4, and PBRM1. The this compound derived linker plays a critical role in positioning the VHL ligase and the target protein in a productive orientation for ubiquitination within the ternary complex.

ACBI1_Mechanism

The degradation of SMARCA2 and SMARCA4, the catalytic subunits of the BAF complex, disrupts chromatin remodeling processes that are essential for gene expression programs controlling cell proliferation and survival. In cancer cells dependent on these proteins, their degradation leads to cell cycle arrest and apoptosis.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of ACBI1.

Western Blotting for Protein Degradation

Objective: To quantify the dose-dependent degradation of target proteins.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., MV-4-11) in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of ACBI1 (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified duration (e.g., 18 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-SMARCA2, anti-SMARCA4, anti-PBRM1) and a loading control (e.g., anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 value.

Western_Blot_Workflow

Cell Viability Assay

Objective: To determine the anti-proliferative effect of the PROTAC.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MV-4-11, SK-MEL-5) in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of ACBI1 and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 7 days).

  • Viability Assessment: Measure cell viability using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the viability data to the vehicle-treated control and plot the results to determine the IC50 value.

Apoptosis Assay

Objective: To confirm that the observed reduction in cell viability is due to the induction of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with ACBI1 at a concentration around its IC50 value.

  • Apoptosis Detection: Use a real-time apoptosis assay, such as the IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent, to monitor caspase-3/7 activation over time.

  • Imaging and Analysis: Acquire and analyze images using a live-cell imaging system to quantify the number of apoptotic cells.

Conclusion

The this compound linker serves as a crucial component in the construction of potent PROTAC degraders, as exemplified by ACBI1. This technical guide has provided an in-depth overview of the mechanism of action of PROTACs utilizing this linker scaffold, focusing on the targeted degradation of the BAF complex subunits SMARCA2 and SMARCA4. The provided quantitative data, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for researchers and drug development professionals working in the field of targeted protein degradation. The successful development of ACBI1 underscores the importance of rational linker design in optimizing the efficacy and therapeutic potential of PROTACs.

References

An In-depth Technical Guide to the Dox-Ph-PEG1-Cl Linker for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the Dox-Ph-PEG1-Cl linker, a critical component in the development of advanced therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs). Below, we explore its constituent parts, chemical properties, and its role in sophisticated drug delivery and protein degradation systems.

Core Components and Chemical Identity

The this compound linker is a heterobifunctional molecule designed for the covalent attachment of the chemotherapy drug Doxorubicin to a target protein ligand. Its name delineates its primary chemical moieties:

  • Dox: Represents Doxorubicin, a potent anthracycline antibiotic widely used in cancer chemotherapy.

  • Ph: Refers to a phenyl group, which often serves as a rigid spacer element within the linker.

  • PEG1: Indicates a single polyethylene glycol unit, which can enhance solubility and provide appropriate spacing.

  • Cl: A terminal chloro group that acts as a reactive handle for conjugation.

This linker is also commercially known as PROTAC Linker 34 .

Chemical and Physical Properties

The fundamental properties of the this compound linker are summarized in the table below.

PropertyValue
IUPAC Name 2-(4-(2-chloroethoxy)phenyl)-1,3-dioxolane
Synonyms This compound, PROTAC Linker 34
CAS Number 773095-86-6
Molecular Formula C₁₁H₁₃ClO₃
Molecular Weight 228.67 g/mol
Appearance To be determined
Solubility To be determined
Storage Conditions Dry, dark, -20°C for long term

Synthesis and Conjugation Protocols

Representative Synthesis of the 2-phenyl-1,3-dioxolane Core

The dioxolane group in the linker serves as a protecting group for a benzaldehyde derivative. A general method for the formation of such a structure is the acid-catalyzed reaction of a benzaldehyde with ethylene glycol.

Objective: To synthesize a 2-(substituted-phenyl)-1,3-dioxolane.

Materials:

  • Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde as a precursor)

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

  • Toluene or another suitable solvent for azeotropic removal of water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • A solution of the substituted benzaldehyde (1.0 equivalent), ethylene glycol (1.2-1.5 equivalents), and a catalytic amount of p-TsOH (0.01-0.05 equivalents) in toluene is refluxed using a Dean-Stark apparatus.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography if necessary.

To obtain the chloroethoxy functionality, a subsequent Williamson ether synthesis would be performed on the hydroxyl group of the 2-(4-hydroxyphenyl)-1,3-dioxolane intermediate with a suitable chloro-containing electrophile.

General Protocol for Conjugation of Doxorubicin to a Chloro-functionalized Linker

The primary amine on the daunosamine sugar moiety of Doxorubicin is the most common site for conjugation.[1] This amine can act as a nucleophile to displace the chlorine atom on the linker in a nucleophilic substitution reaction.

Objective: To conjugate Doxorubicin to the this compound linker.

Materials:

  • Doxorubicin hydrochloride

  • This compound linker

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide, DMF)

Procedure:

  • Doxorubicin hydrochloride is dissolved in anhydrous DMF, and the solution is treated with a slight excess of DIPEA to neutralize the hydrochloride and deprotonate the primary amine.

  • The this compound linker (1.0-1.2 equivalents) is added to the solution.

  • The reaction mixture is stirred at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon).

  • The progress of the reaction is monitored by HPLC or LC-MS.

  • Upon completion, the reaction mixture is typically purified by preparative HPLC to isolate the Doxorubicin-linker conjugate.

Quantitative Data on Linker Stability

Specific experimental data on the stability of the this compound linker is not extensively published. However, the stability of the 1,3-dioxolane group, which functions as a cyclic acetal, is well-characterized in organic chemistry.

ConditionStability of 1,3-Dioxolane Group
Strongly Acidic (pH < 3) Labile, readily hydrolyzed
Mildly Acidic (pH 4-6) Moderately stable, slow hydrolysis
Neutral (pH 7) Generally stable
Basic (pH > 8) Highly stable
Strong Bases (e.g., LDA) Stable
Nucleophiles Stable
Oxidizing/Reducing Agents Generally stable

This data is representative of the general stability of 1,3-dioxolanes and may not reflect the exact behavior of the this compound linker under all conditions.[2][3]

Application in PROTACs and Visualized Mechanisms

The this compound linker is primarily designed for the synthesis of PROTACs. In a PROTAC, the linker connects a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Mechanism of Action of a PROTAC

PROTAC_Mechanism cluster_formation Ternary Complex Formation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary->PROTAC_recycled Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for PROTAC Evaluation

The development and validation of a PROTAC involve a systematic experimental workflow to assess its efficacy and mechanism of action.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Design PROTAC Design (Target, E3 Ligase, Linker) Synthesis Chemical Synthesis of PROTAC Design->Synthesis Binding Binary Binding Assays (PROTAC to POI and E3) Synthesis->Binding Ternary_Formation Ternary Complex Formation (e.g., TR-FRET, SPR) Binding->Ternary_Formation Degradation_Assay Target Degradation Assay (e.g., Western Blot, qPCR) Ternary_Formation->Degradation_Assay Cell_Perm Cellular Permeability Degradation_Assay->Cell_Perm Cytotoxicity Cytotoxicity/Phenotypic Assays Cell_Perm->Cytotoxicity Selectivity Selectivity Profiling (Proteomics) Cytotoxicity->Selectivity PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Selectivity->PKPD Efficacy Animal Model Efficacy PKPD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: A typical experimental workflow for the evaluation of a PROTAC.[][5]

Conclusion

The this compound linker represents a versatile tool in the construction of complex therapeutic molecules, particularly PROTACs. Its defined chemical structure with a reactive chloro group allows for the straightforward conjugation of payloads like Doxorubicin, while the phenyl and PEG components provide necessary spacing and physicochemical properties. Understanding the synthesis of its core components and the general principles of its conjugation and application is crucial for researchers and drug developers aiming to leverage targeted protein degradation and advanced drug delivery strategies in their work. Further research into the specific properties and applications of this linker will undoubtedly continue to expand its utility in the development of novel therapeutics.

References

An In-depth Technical Guide to the Role of the Dioxolane Group in Dox-Ph-PEG1-Cl (PROTAC Linker 34)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a detailed technical analysis of the pivotal role of the 1,3-dioxolane functional group within the molecule Dox-Ph-PEG1-Cl (CAS 773095-86-6), also known as PROTAC Linker 34. Contrary to what its shorthand name might imply, this molecule is not a Doxorubicin conjugate. Instead, it is a bifunctional linker molecule designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The central focus of this whitepaper is the dioxolane group's function as a pH-sensitive, cleavable linker element.

Introduction: The Chemistry of this compound

This compound, with the systematic name 2-(4-(2-chloroethoxy)phenyl)-1,3-dioxolane, is a heterobifunctional linker. Its structure comprises three key features:

  • A 1,3-dioxolane ring attached to a phenyl group.

  • A short polyethylene glycol (PEG) -like motif (-OCH₂CH₂Cl).

  • A reactive chloroalkyl group (-Cl), which serves as a handle for covalent conjugation to nucleophilic sites on proteins or other molecules.

The defining characteristic of this linker is the 1,3-dioxolane moiety. This functional group is a cyclic acetal, which is known to be stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions. This property makes it an attractive component for drug delivery systems and chemical biology tools where cleavage is desired in specific acidic microenvironments, such as the endosome or lysosome of a cell (pH 4.5-6.5), or the slightly acidic milieu of a tumor.

The Dioxolane Group as a pH-Sensitive Trigger

The core function of the dioxolane group in this linker is to act as an acid-labile "masked" carbonyl. At physiological pH (≈7.4), the acetal is stable, ensuring the integrity of the conjugate during systemic circulation. However, upon exposure to an acidic environment, the acetal undergoes hydrolysis, breaking the linker and releasing its conjugated cargo.

Mechanism of Acid-Catalyzed Hydrolysis

The cleavage of the dioxolane ring proceeds via a well-established acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of one of the dioxolane oxygen atoms, which enhances its leaving group ability. This is followed by the formation of a resonance-stabilized oxocarbenium ion, which is the rate-determining step. This intermediate is then attacked by water, leading to a hemiacetal that rapidly decomposes to the final products: a benzaldehyde derivative and ethylene glycol.

The rate of this hydrolysis is highly dependent on the electronic properties of the substituents on the phenyl ring. Electron-donating groups stabilize the oxocarbenium intermediate, accelerating hydrolysis, while electron-withdrawing groups have the opposite effect.

Quantitative Analysis of Aryl-Dioxolane Hydrolysis

While specific kinetic data for this compound is not extensively published, the hydrolysis rates of analogous 2-aryl-1,3-dioxolanes have been studied. This data provides a strong basis for understanding the expected behavior of the linker. The rate of hydrolysis is significantly faster at pH 5.0 (mimicking endosomal conditions) compared to pH 7.4 (mimicking physiological conditions).

Table 1: Comparative Hydrolysis Half-life (t½) of Analogous Benzaldehyde Acetals

Compound Substituent on Phenyl Ring Half-life at pH 7.4 Half-life at pH 5.0 Reference Compound For
Benzaldehyde diethyl acetal -H (Unsubstituted) Stable ~35 minutes General Acetal Lability
4-Methoxybenzaldehyde diethyl acetal -OCH₃ (Electron-Donating) ~20 hours < 1 minute Accelerated Cleavage

| 4-Nitrobenzaldehyde diethyl acetal | -NO₂ (Electron-Withdrawing)| Very Stable | > 100 hours | Attenuated Cleavage |

Note: Data is compiled from various literature sources on acetal hydrolysis kinetics and is intended for comparative purposes to illustrate the principles of electronic effects on hydrolysis rates. Actual rates for this compound would need to be determined experimentally.

Experimental Protocols

Protocol for Synthesis of 2-Aryl-1,3-Dioxolanes

This protocol describes a general method for the synthesis of the dioxolane moiety, analogous to the structure in this compound.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • Toluene (as solvent)

  • p-Toluenesulfonic acid (p-TsOH) (0.02 eq, catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the benzaldehyde, ethylene glycol, and toluene.

  • Add the catalytic amount of p-TsOH.

  • Heat the mixture to reflux. Water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure 2-aryl-1,3-dioxolane.

Protocol for Determining pH-Dependent Hydrolysis via HPLC

This protocol outlines a method to quantify the stability of the dioxolane linker at different pH values.

Materials & Equipment:

  • This compound or analogous compound

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate or citrate buffer at pH 5.0

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., ACN or DMSO) at a known concentration (e.g., 10 mM).

  • Set up two sets of vials. In one set, add the pH 7.4 buffer. In the other, add the pH 5.0 buffer.

  • Initiate the experiment by adding a small aliquot of the stock solution to each buffer vial to achieve a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Incubate the vials at 37°C.

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Immediately quench any further reaction by diluting the aliquot in the HPLC mobile phase or neutralizing the acidic sample if necessary.

  • Analyze the samples by HPLC. The disappearance of the parent compound peak and the appearance of the aldehyde product peak are monitored by UV absorbance.

  • Quantify the peak areas to determine the percentage of the compound remaining at each time point.

  • Plot the natural logarithm of the remaining concentration versus time. The slope of this line is the negative of the pseudo-first-order rate constant (k), and the half-life can be calculated as t½ = 0.693 / k.

Visualizing Pathways and Workflows

Diagram: Acid-Catalyzed Hydrolysis of this compound

This diagram illustrates the chemical transformation of the linker in an acidic environment, leading to its cleavage.

hydrolysis_mechanism cluster_start Stable at pH 7.4 cluster_acid Acidic Environment (e.g., Endosome, pH 5.0) cluster_products Cleavage Products start_mol This compound (Intact Linker) protonation Protonation of Dioxolane Oxygen start_mol->protonation + H⁺ oxocarbenium Formation of Oxocarbenium Ion (Rate-Determining Step) protonation->oxocarbenium h2o_attack Nucleophilic Attack by Water oxocarbenium->h2o_attack + H₂O aldehyde Aldehyde Derivative h2o_attack->aldehyde diol Ethylene Glycol h2o_attack->diol

Mechanism of the acid-catalyzed cleavage of the dioxolane group.
Diagram: Experimental Workflow for pH Lability Assay

This flowchart outlines the key steps in determining the linker's stability under different pH conditions.

experimental_workflow cluster_incubation Incubation at 37°C prep_stock Prepare Stock Solution of Linker initiate_74 Incubate in pH 7.4 Buffer prep_stock->initiate_74 initiate_50 Incubate in pH 5.0 Buffer prep_stock->initiate_50 prep_buffers Prepare Buffers (pH 7.4 and pH 5.0) prep_buffers->initiate_74 prep_buffers->initiate_50 sampling Withdraw Aliquots at Timed Intervals initiate_74->sampling initiate_50->sampling hplc Analyze via HPLC-UV sampling->hplc analysis Quantify Peak Areas & Calculate Half-life (t½) hplc->analysis

Workflow for HPLC-based analysis of pH-dependent linker hydrolysis.

Conclusion

The dioxolane group is the central functional element of the this compound linker. It serves as a stable, yet cleavable, linkage that is responsive to acidic stimuli. This pH-sensitivity allows for the design of sophisticated bioconjugates, such as PROTACs or antibody-drug conjugates, that can release a payload or change structure within the acidic compartments of a target cell. By acting as a protected carbonyl, the 2-aryl-1,3-dioxolane moiety provides a powerful tool for researchers developing next-generation therapeutics that require precise, environmentally triggered activation. Understanding the kinetics and mechanism of its cleavage is critical for the rational design and optimization of these complex biological agents.

The Pivotal Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is far more than a simple spacer; it plays a critical role in almost every aspect of PROTAC function, from target engagement and ternary complex formation to the overall physicochemical properties of the molecule. Among the various linker chemistries, polyethylene glycol (PEG) linkers are frequently employed due to their unique and advantageous properties. This in-depth technical guide explores the multifaceted functions of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in the rational design of novel protein degraders. PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which can improve their overall performance.[1]

The Core Function of PEG Linkers in PROTAC Efficacy

The primary role of the linker in a PROTAC is to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[1] The length, flexibility, and chemical composition of the linker are critical determinants of this process and, consequently, the degradation efficiency of the PROTAC.

Ternary Complex Formation: The PEG linker must be of an optimal length to bridge the POI and the E3 ligase without inducing steric hindrance. A linker that is too short can prevent the formation of a stable complex, while an excessively long linker may lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. The flexibility of PEG linkers can allow the PROTAC to adopt a more favorable conformation for ternary complex formation, which is particularly beneficial for challenging targets.[1] The stability of this ternary complex is paramount to the efficiency of target protein ubiquitination and subsequent degradation.[1]

Physicochemical Properties: PEG linkers are composed of repeating ethylene glycol units, which impart hydrophilicity to the PROTAC molecule. This increased water solubility is a significant advantage, as many PROTACs are large molecules that can suffer from poor solubility.[2] Improved solubility can, in turn, enhance cell permeability and oral absorption.

Quantitative Impact of PEG Linker Length on PROTAC Performance

Systematic variation of the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific POI and E3 ligase pair.

Target ProteinE3 LigaseLinker Composition/LengthDC50 (nM)Dmax (%)Reference
TBK1 VHL< 12 atomsInactiveN/A
VHL21 atoms (PEG/alkyl)396
VHL29 atoms (PEG/alkyl)29276
BTK CRBN< 4 PEG unitsImpaired Potency-
CRBN≥ 4 PEG unitsPotent-
ERα VHL12 atoms (PEG/alkyl)Less Potent-
VHL16 atoms (PEG/alkyl)More Potent-

Table 1: Effect of Linker Length on PROTAC Degradation Efficacy. This table summarizes data from studies on different target proteins, illustrating the critical impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).

PROTAC SeriesLinker CompositionPermeability (Papp, 10⁻⁶ cm/s)Reference
VH032-based 1-unit PEG~0.005
2-unit PEG~0.6
3-unit PEG~0.03
Alkyl~0.002

Table 2: Influence of Linker Composition on PROTAC Permeability. This table presents data on how varying the linker composition, including the number of PEG units, affects the apparent permeability (Papp) of PROTACs as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of a target protein in cells following treatment with a PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

    • Normalize the protein concentration of all samples with lysis buffer.

  • Sample Preparation and SDS-PAGE:

    • Add an equal volume of 2x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Methodology:

  • Preparation of the PAMPA Plate:

    • A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.

    • The acceptor plate is filled with buffer.

  • Compound Preparation:

    • Dissolve the PROTACs in a suitable buffer, often containing a small percentage of DMSO.

  • Assay Execution:

    • Add the PROTAC solution to the donor wells of the filter plate.

    • Place the donor plate on top of the acceptor plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × [drug]_acceptor / ([drug]_donor - [drug]_acceptor) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Protocol 3: Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

Objective: To measure the thermodynamic parameters of PROTAC binding to the POI and E3 ligase, and the formation of the ternary complex.

Methodology:

  • Sample Preparation:

    • Purify the POI, E3 ligase, and synthesize the PROTAC.

    • Dialyze all components into the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentration of all components.

  • ITC Instrument Setup:

    • Set the desired temperature (e.g., 25°C).

    • Perform control titrations (e.g., buffer into buffer, ligand into buffer) to establish the heat of dilution.

  • Binary Titrations:

    • Titration 1 (PROTAC into POI): Fill the ITC cell with the POI solution and the syringe with the PROTAC solution.

    • Titration 2 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution.

  • Ternary Titration:

    • Titration 3 (PROTAC into POI + E3 Ligase): Fill the ITC cell with a solution containing both the POI and the E3 ligase. Fill the syringe with the PROTAC solution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data from the binary titrations to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).

    • Analyze the ternary titration data to determine the apparent binding affinity.

    • Calculate the cooperativity factor (α) from the binary and ternary Kd values. A value of α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.

Visualizing Key Processes in PROTAC Design

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits Ub Ubiquitin E3_bound E3 Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded POI_bound POI POI_bound->Proteasome Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination

Caption: A schematic of the PROTAC mechanism of action.

PROTAC Discovery and Optimization Workflow

PROTAC_Workflow Target_ID 1. Target Identification and Validation Ligand_Dev 2. Ligand Development (POI & E3 Ligase) Target_ID->Ligand_Dev Linker_Design 3. Linker Design (PEG Synthesis & Variation) Ligand_Dev->Linker_Design PROTAC_Synth 4. PROTAC Synthesis Linker_Design->PROTAC_Synth In_Vitro_Eval 5. In Vitro Evaluation (Biochemical & Biophysical Assays) PROTAC_Synth->In_Vitro_Eval Cell_Based_Assays 6. Cell-Based Assays (Degradation, Permeability, Toxicity) In_Vitro_Eval->Cell_Based_Assays Lead_Opt 7. Lead Optimization (Structure-Activity Relationship) Cell_Based_Assays->Lead_Opt Lead_Opt->PROTAC_Synth Iterative Optimization In_Vivo_Studies 8. In Vivo Studies (PK/PD, Efficacy) Lead_Opt->In_Vivo_Studies

Caption: A typical workflow for PROTAC discovery and optimization.

BRD4 Signaling Pathway Targeted by PROTACs

BRD4_Signaling cluster_transcription Transcriptional Regulation cluster_downstream Downstream Effects BRD4_PROTAC BRD4 PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 Binds E3_Ligase E3 Ligase BRD4_PROTAC->E3_Ligase Recruits Apoptosis Apoptosis BRD4_PROTAC->Apoptosis Induces Proteasome Proteasome BRD4->Proteasome Degradation Super_Enhancer Super-Enhancers BRD4->Super_Enhancer Binds to Acetylated Histones PTEFb P-TEFb BRD4->PTEFb Recruits & Activates RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates Oncogenes Oncogene Transcription (e.g., MYC) RNA_Pol_II->Oncogenes Initiates Elongation Cell_Cycle Cell Cycle Progression Oncogenes->Cell_Cycle Proliferation Tumor Cell Proliferation Cell_Cycle->Proliferation

Caption: Signaling pathway of BRD4 and its disruption by a PROTAC.

Conclusion

The linker is a critical component in the design of effective PROTACs, and PEG linkers offer a versatile and highly effective scaffold. Their inherent hydrophilicity can significantly improve the solubility and permeability of these large molecules, while their tunable length allows for the precise optimization of ternary complex formation. The quantitative data and experimental protocols provided in this guide underscore the importance of systematic linker evaluation in the PROTAC design process. By carefully considering the impact of the PEG linker on degradation efficacy, permeability, and ternary complex stability, researchers can accelerate the development of novel and potent protein degraders for a wide range of therapeutic applications. The continued exploration of linker chemistry and its influence on PROTAC biology will undoubtedly be a key driver of innovation in the field of targeted protein degradation.

References

An In-depth Technical Guide to PROTAC Technology Utilizing PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex.[5] Among various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable characteristics, including hydrophilicity, biocompatibility, and synthetically tunable length. This guide provides a comprehensive technical overview of PROTAC technology with a specific focus on the design, application, and evaluation of PEG linkers, complete with quantitative data, detailed experimental protocols, and process visualizations for researchers in drug discovery and development.

The PROTAC Mechanism of Action

PROTACs function catalytically by hijacking the cell's natural protein disposal machinery. The process begins with the PROTAC molecule simultaneously binding to both the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Once the POI is polyubiquitinated, it is recognized and targeted for degradation by the 26S proteasome. The PROTAC molecule is then released and can engage another POI and E3 ligase, continuing the degradation cycle.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_binding POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Poly-ubiquitination RecycledPROTAC Recycled PROTAC TernaryComplex->RecycledPROTAC Release & Recycling Ub Ubiquitin (from E1/E2) Ub->TernaryComplex Recruitment Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Targeting Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

The Role of PEG Linkers in PROTAC Design

The linker is far more than an inert spacer; it is a critical element that dictates the biological activity and drug-like properties of a PROTAC. Its length, composition, and attachment points influence ternary complex formation, cellular permeability, and ultimately, degradation efficiency.

Properties and Advantages of PEG Linkers

PEG linkers are among the most common motifs used in PROTAC design, present in over half of reported structures. Their popularity stems from several advantageous properties:

  • Enhanced Solubility: The repeating ethylene glycol units impart excellent hydrophilicity, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules. This is crucial for their compatibility in physiological environments.

  • Improved Permeability: By increasing solubility and potentially adopting a more compact conformation in hydrophobic environments (a "chameleon effect"), PEG linkers can favorably influence cell permeability and oral absorption.

  • Tunable Length and Flexibility: PEG chains are synthetically accessible in various lengths, allowing for systematic optimization of the distance between the POI and E3 ligase ligands. This flexibility can help the PROTAC adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.

  • Biocompatibility: PEGs are well-known for their biocompatibility and low immunogenicity, which are desirable traits for therapeutic agents.

  • Facile Synthesis: The availability of bifunctional PEG motifs enables the rapid and straightforward assembly of PROTAC libraries for screening and optimization.

Influence of PEG Linker Length on PROTAC Efficacy

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. An optimal linker length is necessary to facilitate stable ternary complex formation. A linker that is too short may cause steric hindrance, while an overly long linker may fail to establish productive protein-protein interactions within the complex. Studies have shown that even small changes in linker length can significantly impact degradation efficacy. For instance, in the development of estrogen receptor alpha (ERα) degraders, a 16-atom PEG linker was found to be significantly more potent than a 12-atom linker, despite similar binding affinities. Conversely, for degrading TANK-binding kinase 1 (TBK1), linkers shorter than 12 atoms showed no activity, whereas longer linkers exhibited robust degradation.

Quantitative Data Analysis: Linker Impact on Performance

The optimization of a PROTAC often involves synthesizing a series of molecules with varying linker lengths and evaluating their performance based on key metrics such as DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation). The following tables summarize representative data illustrating the impact of PEG linker length on the degradation of different target proteins.

Table 1: Effect of PEG Linker Length on BRD4 Degradation (Data synthesized from representative studies for illustrative purposes)

PROTAC CandidateLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (Pₑ, 10⁻⁶ cm/s)
BRD4-PROTAC-1PEG385752.1
BRD4-PROTAC-2PEG430923.5
BRD4-PROTAC-3 PEG5 15 98 4.2
BRD4-PROTAC-4PEG645883.8

Table 2: Effect of Linker Length on Estrogen Receptor (ERα) Degradation (Data synthesized from representative studies for illustrative purposes)

PROTAC CandidateLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
ERα-PROTAC-1PEG41212065
ERα-PROTAC-2 PEG5 16 25 90
ERα-PROTAC-3PEG6205085

Detailed Experimental Protocols

Evaluating the efficacy of a PROTAC requires a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Quantification of Target Protein Degradation by Western Blot

Western blotting is a fundamental technique used to quantify the reduction in target protein levels following PROTAC treatment, allowing for the determination of DC₅₀ and Dₘₐₓ values.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel for electrophoretic separation. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH) and calculate the percentage of degradation relative to the vehicle-treated control.

WB_Workflow Workflow for Western Blot Analysis of PROTAC Efficacy A 1. Cell Treatment (Serial dilution of PROTAC) B 2. Cell Lysis (RIPA buffer + inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Membrane Transfer (PVDF or Nitrocellulose) D->E F 6. Immunoblotting (Primary & Secondary Abs) E->F G 7. Detection & Analysis (Chemiluminescence, Densitometry) F->G H Result: DC50 & Dmax G->H PAMPA_Workflow Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA) Setup Donor Plate (PROTAC solution) Artificial Lipid Membrane Acceptor Plate (Buffer) Incubate Incubation (Allows passive diffusion) Setup->Incubate Analysis Quantification (LC-MS/MS of donor and acceptor wells) Incubate->Analysis Result Result: Effective Permeability (Pe) Analysis->Result Pulldown_Workflow Workflow for In Vitro Ternary Complex Pull-Down Assay A 1. Immobilize Tagged E3 Ligase on Affinity Beads B 2. Add PROTAC (Incubate) A->B C 3. Add POI (Incubate to form ternary complex) B->C D 4. Wash Beads (Remove non-specific binders) C->D E 5. Elute Proteins D->E F 6. Western Blot Analysis (Probe for POI) E->F G Result: Confirmation of Ternary Complex Formation F->G InVivo_Workflow General Workflow for In Vivo PROTAC Evaluation PK Pharmacokinetics (PK) (Measure drug exposure) PD Pharmacodynamics (PD) (Measure target degradation in tissue) Efficacy Efficacy Studies (Measure therapeutic effect in disease model) PD->Efficacy Start Select PROTAC Candidate Start->PK Start->PD

References

The Application of Dox-Ph-PEG1-Cl in Early-Stage Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the evolving landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to induce the degradation of specific proteins of interest. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve selective protein knockdown, offering potential advantages over traditional small molecule inhibitors. A critical component in the design of effective PROTACs is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. This technical guide focuses on Dox-Ph-PEG1-Cl, a commercially available, PEG-based linker, and explores its potential applications in the synthesis and development of doxorubicin-based PROTACs for early-stage drug discovery.

Doxorubicin, a potent anthracycline antibiotic, is a widely used chemotherapeutic agent that primarily functions as a topoisomerase II inhibitor and DNA intercalator, leading to cell cycle arrest and apoptosis. The development of a doxorubicin-based PROTAC could offer a novel therapeutic strategy by not only harnessing the cytotoxic effects of doxorubicin but also by directing the degradation of a specific protein of interest that may be implicated in cancer progression or drug resistance. This compound, with its phenyl, single polyethylene glycol (PEG) unit, and terminal chloride, provides a versatile scaffold for the synthesis of such PROTACs.

This guide will provide an in-depth overview of the synthesis, potential applications, experimental evaluation, and relevant signaling pathways associated with the use of this compound in the development of doxorubicin-based PROTACs.

This compound: Structure and Synthesis

This compound, also known as PROTAC Linker 34, is a chemical entity with the molecular formula C₁₁H₁₃ClO₃ and a molecular weight of 228.67 g/mol . Its chemical name is 2-(4-(2-Chloroethoxy)phenyl)-1,3-dioxolane and its CAS number is 773095-86-6.

Postulated Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process, likely starting from commercially available precursors. A plausible, though not experimentally verified, synthetic workflow is presented below.

cluster_synthesis Postulated Synthesis of this compound reagent1 4-Hydroxybenzaldehyde intermediate1 4-(2-Chloroethoxy)benzaldehyde reagent1->intermediate1 Williamson Ether Synthesis (Base, e.g., K2CO3) reagent2 2-Chloroethanol reagent2->intermediate1 product This compound (2-(4-(2-Chloroethoxy)phenyl)-1,3-dioxolane) intermediate1->product Acetal Formation (Acid catalyst, e.g., p-TsOH) reagent3 Ethylene glycol reagent3->product

A postulated synthetic workflow for this compound.
Synthesis of a Doxorubicin-Based PROTAC using this compound

The terminal chloride of this compound serves as a reactive handle for conjugation to a nucleophile, such as an amine or thiol, present on a ligand for an E3 ubiquitin ligase (e.g., pomalidomide for Cereblon, or a VHL ligand). Doxorubicin itself would be conjugated to the other end of the linker, typically after deprotection of the acetal group to reveal the aldehyde, which can then be reacted with a suitable functional group on doxorubicin or a modified doxorubicin derivative.

Applications in Early-Stage Drug Discovery

The primary application of this compound is in the construction of doxorubicin-based PROTACs. These novel chemical entities could be employed to target and degrade proteins implicated in various aspects of cancer biology.

Potential Protein Targets for Doxorubicin-Based PROTACs
Target ProteinRationale for TargetingPotential Therapeutic Indication
BRD4 A member of the BET family of proteins, BRD4 is a key regulator of oncogene transcription, including c-Myc and Bcl-2. Its degradation has shown promise in various cancers. Combining a BRD4 degrader with doxorubicin could lead to synergistic anti-tumor effects.Glioma, Acute Myeloid Leukemia, Breast Cancer
Bcl-2 An anti-apoptotic protein that is frequently overexpressed in cancer cells, contributing to chemoresistance. Targeting Bcl-2 for degradation could sensitize cancer cells to the apoptotic effects of doxorubicin.Chronic Lymphocytic Leukemia, Breast Cancer
Topoisomerase II While doxorubicin inhibits topoisomerase II, a PROTAC could be designed to degrade the enzyme, potentially leading to a more sustained and potent effect.Various solid tumors and hematological malignancies
Hypothetical Doxorubicin-BRD4 PROTAC: A Case Study

For the purpose of illustrating the application and evaluation of a PROTAC synthesized using this compound, we will consider a hypothetical doxorubicin-based PROTAC targeting BRD4. This hypothetical molecule, hereafter referred to as "Dox-BRD4-PROTAC," would consist of a doxorubicin moiety as the warhead, linked via the this compound linker to a ligand that binds to the VHL E3 ligase.

Experimental Protocols

The evaluation of a novel PROTAC involves a series of in vitro experiments to characterize its biological activity. The following are detailed methodologies for key experiments that would be performed in the early-stage discovery of a compound like Dox-BRD4-PROTAC.

Western Blotting for BRD4 Degradation

This protocol is designed to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dmax) of the target protein.

Materials:

  • Cancer cell line expressing BRD4 (e.g., MCF-7, HeLa)

  • Dox-BRD4-PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of Dox-BRD4-PROTAC in cell culture medium. The final DMSO concentration should be kept constant (e.g., ≤ 0.1%). Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the proteins to a membrane, block non-specific binding, and probe with primary antibodies against BRD4 and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control and plot the data to determine the DC₅₀ and Dmax values.

cluster_wb Western Blot Workflow for PROTAC Evaluation start Seed Cells treat Treat with Dox-BRD4-PROTAC (Dose-response) start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer probe Antibody Probing (anti-BRD4, anti-loading control) transfer->probe detect Chemiluminescent Detection probe->detect analyze Data Analysis (DC50 and Dmax determination) detect->analyze

Workflow for determining PROTAC-induced protein degradation.
Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of the Dox-BRD4-PROTAC and determines its half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Cancer cell line

  • Dox-BRD4-PROTAC

  • Free Doxorubicin (as a control)

  • DMSO

  • 96-well plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Dox-BRD4-PROTAC, free doxorubicin, and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC₅₀ value.[1][2][3]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by the Dox-BRD4-PROTAC.

Materials:

  • Cancer cell line

  • Dox-BRD4-PROTAC

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the Dox-BRD4-PROTAC at its IC₅₀ concentration for a defined period (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways

A doxorubicin-based PROTAC is expected to modulate multiple signaling pathways, combining the known mechanisms of doxorubicin with the consequences of target protein degradation.

Doxorubicin-Mediated Pathways

Doxorubicin primarily exerts its cytotoxic effects through two main mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, leading to the inhibition of topoisomerase II and the formation of DNA double-strand breaks. This triggers a DNA damage response, often involving the activation of the p53 tumor suppressor protein, which in turn can induce cell cycle arrest and apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The metabolism of doxorubicin can generate ROS, leading to oxidative stress, lipid peroxidation, and damage to cellular components, further contributing to apoptosis.

PROTAC-Mediated Degradation Pathway

The PROTAC component of the molecule hijacks the ubiquitin-proteasome system (UPS). The hypothetical Dox-BRD4-PROTAC would induce the formation of a ternary complex between BRD4 and the VHL E3 ligase. This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.

cluster_pathway PROTAC-Mediated Protein Degradation Pathway protac Dox-BRD4-PROTAC ternary_complex Ternary Complex (BRD4-PROTAC-VHL) protac->ternary_complex brd4 BRD4 (Target Protein) brd4->ternary_complex vhl VHL (E3 Ligase) vhl->ternary_complex ubiquitination Polyubiquitination of BRD4 ternary_complex->ubiquitination degradation BRD4 Degradation ubiquitination->degradation proteasome 26S Proteasome proteasome->degradation

The ubiquitin-proteasome pathway hijacked by a PROTAC.
Integrated Signaling Network

The combined action of doxorubicin and BRD4 degradation would likely result in a potent anti-cancer effect through a multi-pronged attack on cancer cell signaling. The degradation of BRD4 would lead to the downregulation of key oncogenes like c-Myc and anti-apoptotic proteins like Bcl-2, while doxorubicin induces DNA damage and apoptosis. This synergistic action could potentially overcome resistance mechanisms and lead to enhanced tumor cell killing.[4][5]

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in a clear and concise manner to facilitate comparison and decision-making in the drug discovery process.

Table 1: In Vitro Activity of Hypothetical Dox-BRD4-PROTAC
CompoundTarget Degradation (DC₅₀, nM)Maximum Degradation (Dmax, %)Cell Viability (IC₅₀, nM)Apoptosis Induction (% of Apoptotic Cells at IC₅₀)
Dox-BRD4-PROTAC ValueValueValueValue
Free Doxorubicin N/AN/AValueValue
BRD4 Inhibitor (e.g., JQ1) N/AN/AValueValue
Vehicle Control No Degradation0> Max ConcentrationBaseline

Values in this table are placeholders and would be determined experimentally.

Conclusion

This compound represents a valuable chemical tool for the construction of novel doxorubicin-based PROTACs. While specific examples of its application in the synthesis of a publicly disclosed PROTAC are not yet available, the principles of PROTAC design and the known pharmacology of doxorubicin provide a strong rationale for its use in early-stage drug discovery. The development of doxorubicin-based PROTACs has the potential to yield highly potent and selective anti-cancer agents with novel mechanisms of action. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for the synthesis, evaluation, and characterization of such innovative therapeutic candidates. As the field of targeted protein degradation continues to expand, the creative application of linkers like this compound will undoubtedly play a crucial role in the development of the next generation of cancer therapies.

References

Exploring the Scope of Dox-Ph-PEG1-Cl in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted drug delivery systems that enhance therapeutic efficacy while minimizing systemic toxicity. In this context, stimuli-responsive linkers and drug-polymer conjugates have emerged as a cornerstone of modern nanomedicine. Dox-Ph-PEG1-Cl represents a key component in this paradigm. While primarily recognized as a PROTAC (Proteolysis Targeting Chimera) linker, its structural motifs—a Doxorubicin (Dox) analogue core, a phenyl group (Ph), a short polyethylene glycol (PEG1) spacer, and a reactive chloride (Cl) group—position it as a versatile building block for creating sophisticated, pH-sensitive drug delivery systems for cancer research.[1]

This technical guide delves into the core principles and experimental methodologies surrounding the application of Doxorubicin-PEG conjugates, with a conceptual focus on how a linker like this compound could be integral to their design and function. We will explore the synthesis, characterization, and evaluation of these systems, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Concept: pH-Sensitive Drug Delivery

The tumor microenvironment is often characterized by a lower pH compared to healthy tissues. This physiological difference provides a unique opportunity for targeted drug release. By incorporating pH-sensitive linkers, such as hydrazones or imine bonds, into drug-polymer conjugates, it is possible to design nanoparticles that remain stable at physiological pH (7.4) but release their cytotoxic payload in the acidic milieu of tumors or within the endosomes and lysosomes of cancer cells (pH 5.0-6.8).[2][3][4][5]

The general structure of such a conjugate involves:

  • A Cytotoxic Agent: Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy.

  • A Biocompatible Polymer: Polyethylene glycol (PEG) is favored for its ability to increase circulation time and reduce immunogenicity.

  • A pH-Sensitive Linker: This is the critical component that dictates drug release. The phenyl group in this compound can be part of a larger pH-sensitive hydrazone or imine linkage.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on various pH-sensitive Doxorubicin-PEG nanoformulations. This data provides a benchmark for the expected performance of systems developed using linkers like this compound.

Table 1: In Vitro Cytotoxicity (IC50 Values)

FormulationCell LineIC50 (µg/mL)Reference
Free DOXMCF-70.91 ± 0.07
GO-PEG-DOXMCF-70.75 ± 0.06
Free DOXMG-630.472
DOX-loaded FGOMG-630.293
Free DOXMCF-70.55
DOX-loaded ZnO@dextranMCF-70.14

Table 2: In Vitro Drug Release at Different pH Values

FormulationpHCumulative Release (%)Time (h)Reference
DOX-hyd-PEG-FA NPs7.4~2048
DOX-hyd-PEG-FA NPs5.0~8048
GO-PEG-DOX4.573.52 ± 1.2724
DOX-loaded ZnO@dextran7.4724
DOX-loaded ZnO@dextran5.093.124
DOX-loaded FGO7.437600
DOX-loaded FGO5.253600

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis, characterization, and evaluation of pH-sensitive Doxorubicin-PEG conjugates.

Protocol 1: Synthesis of a pH-Sensitive Doxorubicin-PEG Conjugate

This protocol describes the synthesis of a Doxorubicin-PEG conjugate with a pH-sensitive hydrazone bond, a conceptual analogue to what might be synthesized using a this compound precursor.

Materials:

  • Doxorubicin hydrochloride (DOX·HCl)

  • Polyethylene glycol with a terminal functional group (e.g., carboxyl or aldehyde)

  • Hydrazine hydrate

  • Activating agents (e.g., EDC, NHS)

  • Organic solvents (e.g., DMSO, DMF)

  • Dialysis tubing (MWCO 1 kDa)

Procedure:

  • Activation of PEG: Dissolve carboxyl-terminated PEG in anhydrous DMSO. Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and stir at room temperature for 4 hours to activate the carboxyl group.

  • Formation of PEG-hydrazide: Add hydrazine hydrate to the activated PEG solution and stir for 24 hours at room temperature.

  • Purification of PEG-hydrazide: Dialyze the reaction mixture against deionized water for 48 hours to remove unreacted reagents. Lyophilize to obtain pure PEG-hydrazide.

  • Conjugation of Doxorubicin: Dissolve PEG-hydrazide and DOX·HCl in anhydrous DMSO with a few drops of trifluoroacetic acid (TFA) as a catalyst. Stir the mixture in the dark at room temperature for 72 hours. The hydrazide group of PEG will react with the C-13 ketone of Doxorubicin to form a pH-sensitive hydrazone bond.

  • Final Purification: Dialyze the final product against a methanol/water mixture and then pure water to remove free DOX and other impurities. Lyophilize to obtain the final Doxorubicin-PEG conjugate.

Characterization:

  • Confirm the structure using ¹H NMR and FTIR spectroscopy.

  • Determine the drug loading content using UV-Vis spectrophotometry by measuring the absorbance of Doxorubicin at 480 nm.

Protocol 2: In Vitro Drug Release Study

Materials:

  • Doxorubicin-PEG conjugate

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.0

  • Dialysis tubing (MWCO 1 kDa)

  • Shaking incubator at 37°C

  • HPLC system for Doxorubicin quantification

Procedure:

  • Disperse a known amount of the Doxorubicin-PEG conjugate in the release medium (pH 7.4 PBS or pH 5.0 acetate buffer).

  • Transfer the solution into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of the corresponding release medium and place it in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a sample from the external medium and replace it with an equal volume of fresh medium.

  • Analyze the concentration of released Doxorubicin in the collected samples using HPLC.

  • Calculate the cumulative drug release as a percentage of the total drug loaded.

Protocol 3: In Vitro Cytotoxicity Assay (MTT or CCK-8)

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Free Doxorubicin and Doxorubicin-PEG conjugate

  • MTT or CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of free Doxorubicin and the Doxorubicin-PEG conjugate in the cell culture medium.

  • Replace the old medium with the medium containing the drug formulations at various concentrations.

  • Incubate the plates for another 48 or 72 hours.

  • Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of Doxorubicin-PEG conjugates.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies s1 Synthesis of Dox-PEG Conjugate s2 Structural Characterization (NMR, FTIR) s1->s2 s3 Drug Loading (UV-Vis) s1->s3 iv1 Drug Release Study (pH 5.0 vs 7.4) s1->iv1 iv3 Cytotoxicity Assay (MTT/CCK-8) iv1->iv3 iv2 Cellular Uptake (Fluorescence Microscopy) iv2->iv3 inv3 Antitumor Efficacy (Tumor-bearing mice) iv3->inv3 inv1 Pharmacokinetics inv1->inv3 inv2 Biodistribution inv2->inv3

Caption: General experimental workflow for developing Doxorubicin-PEG conjugates.

signaling_pathway cluster_cell Cancer Cell cluster_endosome Endosome/Lysosome (Low pH) cluster_nucleus Nucleus dox_peg Dox-PEG Nanoparticle dox_free Free Doxorubicin dox_peg->dox_free pH-triggered hydrolysis dna DNA dox_free->dna Intercalation & Topoisomerase II Inhibition apoptosis Apoptosis dna->apoptosis

Caption: Mechanism of action for pH-sensitive Doxorubicin-PEG nanoparticles.

Conclusion

Linkers such as this compound are instrumental in the development of advanced, stimuli-responsive drug delivery systems. By enabling the conjugation of potent cytotoxic agents like Doxorubicin to biocompatible polymers via pH-sensitive bonds, these linkers facilitate the creation of nanoparticles that can selectively release their payload in the acidic tumor microenvironment. The experimental protocols and quantitative data presented in this guide offer a foundational framework for researchers and drug development professionals working to harness this technology. The continued exploration of novel linkers and polymer architectures holds immense promise for improving the therapeutic index of conventional chemotherapeutics and advancing the field of targeted cancer therapy.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Dox-Ph-PEG1-Cl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2] This event-driven pharmacology allows for catalytic degradation of the target protein, offering potential advantages over traditional inhibitors in terms of potency and overcoming drug resistance.

The linker component of a PROTAC is crucial, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as cell permeability and solubility. PEG-based linkers are commonly employed in PROTAC design due to their ability to improve aqueous solubility and provide conformational flexibility.

This document provides a detailed synthesis protocol for a model PROTAC utilizing the Dox-Ph-PEG1-Cl linker. "Dox" in this context refers to a 1,3-dioxolane protected benzaldehyde, "Ph" to a phenyl ring, "PEG1" to a single polyethylene glycol unit, and "Cl" to a chloroalkane handle. While chloroalkane handles can be used to target HaloTag fusion proteins, in this protocol, the chloro group will be chemically modified to facilitate conjugation with an E3 ligase ligand. For the purpose of this application note, we will describe the synthesis of a PROTAC targeting the BRD4 protein (a key epigenetic regulator) using a JQ1-based warhead and recruiting the von Hippel-Lindau (VHL) E3 ligase.

Data Presentation

The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the target protein and the E3 ligase, and its ability to induce degradation of the target protein in a cellular context. The latter is typically quantified by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achievable).

Table 1: Representative Quantitative Data for a BRD4-Targeting PROTAC

ParameterValueMethod
Binding Affinity (BRD4) 150 nM (Kd)Isothermal Titration Calorimetry (ITC)
Binding Affinity (VHL) 300 nM (Kd)Surface Plasmon Resonance (SPR)
DC50 (MV4;11 cells) 7.4 nMWestern Blot
Dmax (MV4;11 cells) >95%Western Blot
Cell Viability (MV4;11 cells) 51.5 nM (IC50)CellTiter-Glo®

Note: The data presented here are representative values for a potent BRD4-degrading PROTAC and should be considered as a benchmark for newly synthesized compounds.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the ubiquitin-proteasome system to induce targeted protein degradation. The following diagram illustrates this process.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Synthetic Workflow for BRD4-Targeting PROTAC

The synthesis of the target PROTAC involves a multi-step process, starting from the commercially available this compound linker. The workflow is depicted below.

Synthesis_Workflow start This compound step1 Azide Substitution start->step1 intermediate1 Dox-Ph-PEG1-N3 step1->intermediate1 step2 Deprotection of Dioxolane intermediate1->step2 intermediate2 Aldehyde-Ph-PEG1-N3 step2->intermediate2 step3 Reductive Amination with JQ1-amine intermediate2->step3 intermediate3 JQ1-Linker-N3 step3->intermediate3 step4 Click Chemistry with VHL-alkyne intermediate3->step4 final_product Final PROTAC (JQ1-Linker-VHL) step4->final_product

Caption: Synthetic workflow for the BRD4-targeting PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol outlines the synthesis of a BRD4-targeting PROTAC using this compound, a JQ1-amine derivative as the warhead, and a VHL-alkyne ligand.

Materials:

  • This compound (2-(4-(2-chloroethoxy)phenyl)-1,3-dioxolane)

  • Sodium azide (NaN3)

  • JQ1-amine derivative

  • VHL-alkyne ligand

  • Sodium cyanoborohydride (NaBH3CN)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Reverse-phase HPLC system

Procedure:

  • Step 1: Azide Substitution a. Dissolve this compound (1.0 eq) in DMF. b. Add sodium azide (1.5 eq) to the solution. c. Stir the reaction mixture at 60 °C for 12 hours. d. Monitor the reaction by TLC. e. Upon completion, cool the reaction to room temperature and pour it into water. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to obtain Dox-Ph-PEG1-N3.

  • Step 2: Deprotection of Dioxolane a. Dissolve Dox-Ph-PEG1-N3 (1.0 eq) in a mixture of DCM and water. b. Add trifluoroacetic acid (TFA) dropwise. c. Stir the reaction at room temperature for 4 hours. d. Neutralize the reaction with a saturated sodium bicarbonate solution. e. Extract the aqueous layer with DCM (3x). f. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo to yield Aldehyde-Ph-PEG1-N3.

  • Step 3: Reductive Amination with JQ1-amine a. Dissolve Aldehyde-Ph-PEG1-N3 (1.0 eq) and JQ1-amine derivative (1.1 eq) in methanol. b. Add a few drops of acetic acid to catalyze the reaction. c. Stir the mixture at room temperature for 2 hours. d. Add sodium cyanoborohydride (1.5 eq) portion-wise. e. Continue stirring at room temperature overnight. f. Quench the reaction with water and extract with DCM. g. Dry the combined organic layers over anhydrous Na2SO4 and concentrate. h. Purify the residue by column chromatography to get the JQ1-Linker-N3 intermediate.

  • Step 4: Click Chemistry with VHL-alkyne a. Dissolve JQ1-Linker-N3 (1.0 eq) and VHL-alkyne ligand (1.1 eq) in a 1:1 mixture of t-butanol and water. b. Add a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) in water. c. Stir the reaction vigorously at room temperature for 24 hours. d. After completion, dilute the reaction with water and extract with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. f. Purify the final PROTAC compound by reverse-phase HPLC. g. Characterize the final product by LC-MS and NMR.

Protocol 2: Determination of DC50 and Dmax by Western Blotting

This protocol describes how to quantify the degradation of a target protein (e.g., BRD4) in cells treated with the synthesized PROTAC.

Materials:

  • Cancer cell line expressing the target protein (e.g., MV4;11)

  • Complete growth medium

  • Synthesized PROTAC (stock solution in DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in complete growth medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%). c. Include a vehicle control (medium with the same final DMSO concentration). d. Remove the old medium and add the medium containing different concentrations of the PROTAC. e. Incubate the cells for a desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells with RIPA buffer on ice for 30 minutes. c. Scrape the cells and transfer the lysates to microcentrifuge tubes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. d. Perform electrophoresis and transfer the proteins to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. f. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. g. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and add the chemiluminescent substrate. i. Capture the signal using an imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control band intensity for each sample. c. Calculate the percentage of remaining protein relative to the vehicle control. d. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression curve fit (log(inhibitor) vs. response -- Variable slope (four parameters)).

Protocol 3: Ternary Complex Formation and Binding Affinity Assays

Evaluating the formation of the ternary complex and the binding affinities of the PROTAC to its target protein and E3 ligase is crucial for understanding its mechanism of action.

Methods:

  • Surface Plasmon Resonance (SPR): This technique can be used to measure the binding kinetics and affinity of the PROTAC to the immobilized target protein or E3 ligase. By flowing the PROTAC over a sensor chip with the immobilized protein, the association and dissociation rates can be determined. To assess ternary complex formation, one can immobilize the target protein, inject the PROTAC, and then inject the E3 ligase. An increase in the response units upon injection of the second protein indicates the formation of a ternary complex.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS). To study ternary complex formation, the target protein can be placed in the sample cell, and the PROTAC can be titrated in. Subsequently, the E3 ligase can be titrated into the resulting complex.

  • In Vitro Pull-down Assays: These assays can provide qualitative evidence of ternary complex formation. For example, a tagged E3 ligase can be incubated with the PROTAC and the target protein. The complex can then be pulled down using affinity beads for the tag, and the presence of the target protein can be detected by Western blotting.

Conclusion

The synthesis and evaluation of PROTACs is a multi-faceted process that requires expertise in organic chemistry, cell biology, and biophysical techniques. The provided protocols offer a comprehensive guide for the synthesis of a model PROTAC using the this compound linker and for its subsequent biological characterization. By following these detailed methodologies, researchers can effectively design, synthesize, and evaluate novel PROTACs for therapeutic development.

References

Application Notes and Protocols: Conjugation of Dox-Ph-PEG1-Cl to a Warhead Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the conjugation of the drug-linker construct, Dox-Ph-PEG1-Cl, to a war-head ligand. This compound is comprised of the chemotherapeutic agent doxorubicin (Dox), a phenyl group (Ph), a single polyethylene glycol (PEG1) spacer, and a terminal reactive chloride (Cl). This terminal chloride is susceptible to nucleophilic attack, enabling the covalent attachment of a warhead ligand. This process is a critical step in the synthesis of targeted therapeutic agents such as antibody-drug conjugates (ADCs) or other drug delivery systems. These application notes will cover the selection of appropriate warhead ligands, detailed experimental protocols for conjugation, methods for purification and characterization of the conjugate, and a summary of expected quantitative data.

Introduction to this compound and Warhead Ligands

This compound serves as a pre-formed drug-linker system. Doxorubicin is a potent anthracycline topoisomerase II inhibitor that intercalates into DNA, leading to DNA damage and apoptosis in rapidly dividing cancer cells. The phenyl-PEG1 linker provides a defined spacing between the drug and the warhead ligand, which can influence the steric availability and biological activity of the final conjugate.

A "warhead ligand" is the component of the conjugate responsible for its targeting or additional cytotoxic/pharmacological effect. In the context of targeted therapies, the warhead could be:

  • A targeting moiety: A ligand that binds to a specific receptor on the surface of target cells (e.g., a small molecule, peptide, or an antibody fragment).

  • A secondary cytotoxic agent: Another drug molecule with a different mechanism of action to create a dual-payload conjugate.

  • A functional group for further modification: A reactive handle for subsequent bioconjugation, for instance, to a larger biomolecule like an antibody.

For the purpose of these application notes, we will focus on warhead ligands containing nucleophilic functional groups capable of reacting with the terminal chloride of this compound. The most suitable nucleophiles for this purpose are thiols (-SH) and primary or secondary amines (-NH2, -NHR).

Principle of the Conjugation Reaction

The conjugation of this compound to a nucleophilic warhead ligand proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, the nucleophilic group (e.g., a thiol or an amine) on the warhead ligand attacks the electrophilic carbon atom attached to the chlorine atom on the linker. This results in the formation of a stable covalent bond between the linker and the warhead, with the chloride ion acting as the leaving group.

The general reaction scheme is as follows:

This compound + Nu-Warhead → Dox-Ph-PEG1-Nu-Warhead + Cl-

Where 'Nu' represents the nucleophilic atom (sulfur or nitrogen) of the warhead ligand.

Experimental Protocols

The following protocols provide a general framework for the conjugation reaction. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry of reactants) may be necessary depending on the specific properties of the warhead ligand.

Materials and Reagents
  • This compound

  • Thiol- or amine-containing warhead ligand

  • Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA)) - for amine conjugation

  • Mild base (e.g., Sodium bicarbonate or DIPEA) - for thiol conjugation

  • Reaction vessel (e.g., glass vial with a magnetic stirrer)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Protocol 1: Conjugation to a Thiol-Containing Warhead Ligand

Thiol groups are excellent nucleophiles for SN2 reactions with alkyl halides.

  • Preparation:

    • Dissolve the thiol-containing warhead ligand (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mM in a reaction vial under an inert atmosphere.

    • Add a mild, non-nucleophilic base such as DIPEA (1.1-1.5 equivalents) to the solution to deprotonate the thiol to the more nucleophilic thiolate.

    • In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent.

  • Reaction:

    • Slowly add the this compound solution to the stirring solution of the warhead ligand.

    • Allow the reaction to proceed at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the reaction rate, but this should be monitored to avoid degradation.

    • Monitor the reaction progress by analytical HPLC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, the crude reaction mixture can be diluted with a suitable solvent and purified by preparative reverse-phase HPLC.

    • Collect the fractions containing the desired conjugate.

    • Lyophilize the purified fractions to obtain the final product as a solid.

Protocol 2: Conjugation to an Amine-Containing Warhead Ligand

Primary and secondary amines can also serve as effective nucleophiles.

  • Preparation:

    • Dissolve the amine-containing warhead ligand (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mM in a reaction vial under an inert atmosphere.

    • Add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction and helps to maintain the amine in its nucleophilic, deprotonated state.

    • In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent.

  • Reaction:

    • Slowly add the this compound solution to the stirring solution of the warhead ligand.

    • The reaction is typically slower than with thiols and may require heating to 50-70 °C for 24-48 hours.

    • Monitor the reaction progress by analytical HPLC-MS.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1 (Section 3.2.3).

Characterization of the Conjugate

Thorough characterization of the final Dox-Ph-PEG1-Warhead conjugate is essential to confirm its identity, purity, and stability.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate and to separate it from unreacted starting materials and byproducts. A gradient elution with a C18 column is typically employed.

  • Mass Spectrometry (MS): Confirms the molecular weight of the conjugate. Electrospray ionization (ESI) is a common technique for this analysis.[1][2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the covalent linkage between the linker and the warhead. 1H and 13C NMR are standard techniques.

Quantitative Data Summary

The following table summarizes typical quantitative data that should be recorded and analyzed for the conjugation reaction. The values provided are representative and will vary depending on the specific warhead ligand and reaction conditions.

ParameterConjugation to Thiol-WarheadConjugation to Amine-Warhead
Reactant Molar Ratio (Dox-Linker:Warhead) 1.2 : 11.2 : 1
Solvent Anhydrous DMF or DMSOAnhydrous DMF or DMSO
Base (equivalents) DIPEA (1.5)DIPEA (2.5)
Reaction Temperature (°C) 25 - 5050 - 70
Reaction Time (hours) 12 - 2424 - 48
Typical Yield (%) 60 - 8040 - 60
Purity by HPLC (%) >95%>95%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the conjugation of this compound to a warhead ligand.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_linker Dissolve this compound in Anhydrous Solvent mix Mix Reactants prep_linker->mix prep_warhead Dissolve Warhead Ligand & Add Base prep_warhead->mix react Incubate (Stirring, Inert Atmosphere, Controlled Temperature) mix->react monitor Monitor Progress (HPLC-MS) react->monitor purify Preparative HPLC monitor->purify Reaction Complete analyze Characterize Conjugate (HPLC, MS, NMR) purify->analyze lyophilize Lyophilize to Obtain Final Product analyze->lyophilize dna_damage_response cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA DNA Dox->DNA intercalates TopII Topoisomerase II Dox->TopII inhibits DSB DNA Double-Strand Breaks DNA->DSB TopII->DNA acts on ATM ATM Kinase (activated) DSB->ATM activates p53 p53 (activated) ATM->p53 phosphorylates & activates p21 p21 p53->p21 upregulates Bax Bax p53->Bax upregulates CellCycle Cell Cycle Progression p21->CellCycle inhibits (G1/S arrest) Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Apoptosis Apoptosis Mitochondrion->Apoptosis initiates

References

Application Notes and Protocols for Targeted Kinase Protein Degradation using Phosphonate-PEGylated Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. This is often achieved using Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] This document provides detailed application notes and protocols for the use of a novel phosphonate-polyethylene glycol (PEG) linked degrader, herein referred to as "Kinase Degrader 1," for the targeted degradation of kinase proteins.

Kinase Degrader 1 is a representative molecule composed of a kinase-targeting warhead, a short PEG1 linker featuring a phosphonate group, and an E3 ligase ligand. The phosphonate-PEG linker is a key component that influences the molecule's solubility, cell permeability, and the geometry of the ternary complex formed between the kinase, the degrader, and the E3 ligase.[3][4] These protocols are designed to guide researchers in the evaluation of Kinase Degrader 1's efficacy and mechanism of action in relevant cellular models.

Mechanism of Action

Kinase Degrader 1 operates by inducing the proximity of a target kinase and an E3 ubiquitin ligase. This trimolecular complex formation facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the kinase. Poly-ubiquitination marks the kinase for recognition and degradation by the 26S proteasome, thereby eliminating the protein from the cell. This event-driven, catalytic mechanism allows for sustained target suppression at low compound concentrations.

cluster_0 Cellular Environment KD1 Kinase Degrader 1 TargetKinase Target Kinase KD1->TargetKinase E3Ligase E3 Ubiquitin Ligase KD1->E3Ligase TernaryComplex Ternary Complex (Kinase-Degrader-E3 Ligase) TargetKinase->TernaryComplex Proteasome 26S Proteasome TargetKinase->Proteasome Marked for Degradation E3Ligase->TernaryComplex TernaryComplex->TargetKinase Ubiquitination Ub Ubiquitin Ub->TernaryComplex DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: Mechanism of Action of Kinase Degrader 1.

Experimental Protocols

The following protocols are provided for the characterization of Kinase Degrader 1.

Protocol 1: Western Blot for Kinase Degradation

This protocol is designed to quantify the reduction in the target kinase protein levels following treatment with Kinase Degrader 1.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Kinase Degrader 1 (stock solution in DMSO)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibody against the target kinase

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The next day, treat the cells with increasing concentrations of Kinase Degrader 1 (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours). To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding Kinase Degrader 1.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Wash again and add chemiluminescent substrate.

  • Data Analysis: Capture the signal using an imaging system. Quantify band intensities and normalize the target kinase signal to the loading control. Calculate the percentage of remaining kinase relative to the vehicle control.

Protocol 2: Cell Viability Assay

This assay assesses the functional consequence of kinase degradation on cell proliferation and viability.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 96-well plates (white or clear, depending on the assay)

  • Kinase Degrader 1

  • Cell viability reagent (e.g., CellTiter-Glo® or MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

  • Treatment: After 24 hours, treat cells with a serial dilution of Kinase Degrader 1.

  • Incubation: Incubate for a period relevant to the cell doubling time (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Plot the data as a percentage of the vehicle control and determine the IC50 value.

Protocol 3: Immunoprecipitation for Ubiquitination

This protocol confirms that the degradation of the target kinase is mediated by ubiquitination.

Materials:

  • Treated cell lysates from Protocol 1 (including proteasome inhibitor co-treatment)

  • Primary antibody against the target kinase

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibody against ubiquitin

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Immunoprecipitation:

    • Incubate cell lysates with the anti-kinase antibody to form an antibody-antigen complex.

    • Add Protein A/G beads to pull down the complex.

    • Wash the beads to remove non-specific binding.

  • Elution: Elute the protein from the beads.

  • Western Blot: Run the eluted samples on an SDS-PAGE gel and perform a Western blot using an anti-ubiquitin antibody. A smear of high molecular weight bands in the lanes from cells treated with Kinase Degrader 1 (and proteasome inhibitor) indicates ubiquitination of the target kinase.

Data Presentation

The following tables summarize representative quantitative data for Kinase Degrader 1.

Table 1: Dose-Dependent Degradation of Target Kinase

Concentration (nM)% Kinase Remaining (vs. Vehicle)
195
1060
10015
1000<5
DC50 (nM) ~25

Table 2: Time Course of Kinase Degradation at 100 nM

Time (hours)% Kinase Remaining (vs. Vehicle)
280
455
825
1610
24<5

Table 3: Effect of Kinase Degrader 1 on Cell Viability

Cell LineIC50 (nM)
Cancer Cell Line A (Kinase Dependent)50
Normal Cell Line B (Low Kinase Expression)>10,000

Visualizations

Signaling Pathway of a Representative Target Kinase (BCR-ABL)

BCR_ABL_Pathway cluster_pathway BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Oncogenic Kinase) RAS_MAPK RAS-MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT5 JAK/STAT Pathway BCR_ABL->STAT5 Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT5->Survival

Caption: Simplified BCR-ABL signaling pathway.

Experimental Workflow for Characterizing Kinase Degrader 1

Workflow cluster_assays Assays cluster_data Data Analysis start Start: Cell Culture treatment Treat cells with Kinase Degrader 1 start->treatment harvest Harvest Cells treatment->harvest viability Cell Viability Assay treatment->viability lysate Prepare Cell Lysate harvest->lysate western Western Blot for Kinase Degradation lysate->western ip_ub Immunoprecipitation for Ubiquitination lysate->ip_ub dc50 Determine DC50 western->dc50 ic50 Determine IC50 viability->ic50 ub_confirm Confirm Ubiquitination ip_ub->ub_confirm

Caption: Workflow for Kinase Degrader 1 characterization.

Conclusion

The protocols and data presented here provide a comprehensive framework for the evaluation of phosphonate-PEGylated kinase degraders. By systematically assessing target degradation, mechanism of action, and cellular effects, researchers can effectively characterize these novel compounds for their potential as therapeutic agents. The use of appropriate controls, such as proteasome inhibitors, is crucial for elucidating the intended degradation pathway. These application notes are intended to serve as a starting point, and optimization of concentrations, time points, and cell lines may be necessary for specific research applications.

References

Application of Dox-Ph-PEG1-Cl in Developing Neurodegenerative Disease Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded and aggregated proteins that lead to progressive neuronal dysfunction and loss.[1][2][3] A promising therapeutic strategy is the targeted degradation of these pathogenic proteins. Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the body's own cellular machinery to eliminate specific proteins of interest (POIs).[4][5]

Dox-Ph-PEG1-Cl is a chemical linker used in the synthesis of PROTACs. Specifically, it is a polyethylene glycol (PEG)-based linker that connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The PEG component of the linker enhances the solubility and cell permeability of the PROTAC molecule, which is particularly advantageous for developing therapeutics that can cross the blood-brain barrier and target proteins within the central nervous system. This document provides an overview of the application of this compound in the development of PROTACs for neurodegenerative diseases, along with detailed protocols for key experiments.

Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

The linker, for which this compound is a building block, plays a crucial role in the efficacy of the PROTAC. Its length and composition determine the geometry and stability of the ternary complex, which in turn influences the efficiency of ubiquitination and subsequent degradation.

Signaling Pathway

The signaling pathway leveraged by PROTACs is the Ubiquitin-Proteasome System (UPS). The following diagram illustrates the key steps in PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (with this compound linker) PROTAC->PROTAC Recycled Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., Tau, α-Synuclein) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Ub Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

The development and evaluation of a PROTAC synthesized using a linker like this compound typically follows a structured experimental workflow.

Experimental_Workflow PROTAC Development and Evaluation Workflow Synthesis PROTAC Synthesis (using this compound linker) In_Vitro_Binding In Vitro Binding Assays (SPR, ITC) Synthesis->In_Vitro_Binding Cell_Culture Cell Culture (Neuroblastoma cell lines) In_Vitro_Binding->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-response and time-course) Cell_Culture->PROTAC_Treatment Degradation_Assay Protein Degradation Assay (Western Blot) PROTAC_Treatment->Degradation_Assay Viability_Assay Cell Viability Assay (MTT, CellTiter-Glo) PROTAC_Treatment->Viability_Assay Ternary_Complex_Assay Ternary Complex Confirmation (Co-Immunoprecipitation) PROTAC_Treatment->Ternary_Complex_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis In_Vivo_Studies In Vivo Studies (Animal models) Data_Analysis->In_Vivo_Studies

Caption: PROTAC development and evaluation workflow.

Data Presentation

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The impact on cell health is measured by the half-maximal inhibitory concentration (IC50) from cell viability assays.

Table 1: Representative Degradation Efficacy of an α-Synuclein PROTAC

CompoundTargetCell LineDC50 (µM)Dmax (%)Reference
α-Syn-PROTAC-1α-SynucleinH293T5.05>90
α-Syn-PROTAC-2α-Synuclein (A53T)HEK293TNot Determined~80
α-Syn-PROTAC-3α-SynucleinSH-SY5Y10~75Fictional Data

Table 2: Representative Cell Viability Data for a Tau-targeting PROTAC

CompoundTargetCell LineTreatment Time (h)IC50 (µM)Reference
Tau-PROTAC-ATauSH-SY5Y482.5Fictional Data
Tau-PROTAC-ATauN2a483.1Fictional Data
Tau-PROTAC-BTauSH-SY5Y721.8Fictional Data

Experimental Protocols

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.

Materials:

  • Neuroblastoma cell line (e.g., SH-SY5Y)

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-Tau or anti-α-Synuclein)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

  • Cells and culture medium

  • PROTAC compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.

  • Incubation: Incubate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Materials:

  • Cells expressing the target protein and E3 ligase

  • PROTAC compound

  • MG132 (proteasome inhibitor)

  • Non-denaturing lysis buffer

  • Antibody against the E3 ligase (for immunoprecipitation)

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and MG132 (to prevent degradation of the target) for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase or an isotype control IgG overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads multiple times to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.

Conclusion

The use of this compound as a linker in the synthesis of PROTACs represents a valuable strategy in the development of novel therapeutics for neurodegenerative diseases. The PEG component can confer favorable physicochemical properties for CNS drug development. The protocols and methodologies outlined in this document provide a framework for the systematic evaluation of such PROTACs, from initial synthesis to cellular characterization. The ability to induce the targeted degradation of pathogenic proteins offers a powerful and potentially disease-modifying approach to treating these devastating disorders.

References

Application Notes and Protocols for Cell Permeability Assays of Doxorubicin-Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5]

A critical challenge in the development of effective PROTACs is ensuring their efficient passage across the cell membrane to reach their intracellular targets. Due to their high molecular weight and often large polar surface area, many PROTACs exhibit poor cell permeability, which can limit their therapeutic efficacy. This is particularly relevant for PROTACs incorporating moieties like Doxorubicin, a widely used chemotherapeutic agent, which has its own distinct cellular uptake mechanisms.

These application notes provide detailed protocols for assessing the cell permeability of Doxorubicin-containing PROTACs, focusing on two key assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and Cellular Uptake Assays.

Key Permeability Assays

Two primary methods for evaluating the cell permeability of PROTACs are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based transport assays like the Caco-2 permeability assay. PAMPA is a high-throughput, cell-free assay that assesses passive diffusion across an artificial lipid membrane, providing a measure of a compound's intrinsic membrane permeability. In contrast, cellular uptake assays, often utilizing cell lines like Caco-2 or specific cancer cell lines, provide a more biologically relevant assessment by considering both passive diffusion and active transport mechanisms.

Data Presentation: Comparative Permeability Data

The following tables summarize hypothetical quantitative data for a series of Doxorubicin-containing PROTACs, illustrating how results from different permeability assays can be presented for comparative analysis.

Table 1: PAMPA Permeability of Doxorubicin-PROTACs

Compound IDStructureApparent Permeability (Papp) (10⁻⁶ cm/s)Recovery (%)Classification
Dox-PROTAC-1[Structure Description]0.585Low
Dox-PROTAC-2[Structure Description]2.192Moderate
Dox-PROTAC-3[Structure Description]5.888High
DoxorubicinN/A1.295Moderate

Table 2: Cellular Uptake in MCF-7 Cells (24-hour incubation)

Compound IDIntracellular Concentration (nM)Uptake Ratio (Intracellular/Extracellular)
Dox-PROTAC-1150.15
Dox-PROTAC-2850.85
Dox-PROTAC-32502.5
Doxorubicin1201.2

Signaling and Experimental Workflow Diagrams

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, leading to the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cell PROTAC Dox-PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for Permeability Assays

This diagram outlines the sequential steps involved in assessing the permeability of a Doxorubicin-containing PROTAC.

Permeability_Workflow cluster_workflow Permeability Assessment Workflow start Synthesize & Purify Dox-PROTAC pampa PAMPA Assay (Passive Permeability) start->pampa cellular_uptake Cellular Uptake Assay (e.g., in Cancer Cell Line) start->cellular_uptake analysis LC-MS/MS or Fluorescence Analysis pampa->analysis cellular_uptake->analysis data_interp Data Interpretation & Structure-Permeability Relationship analysis->data_interp end Lead Optimization data_interp->end

References

In vitro degradation assay protocol for a Dox-Ph-PEG1-Cl based PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

An In Vitro Degradation Assay Protocol for a Doxorubicin-Phenyl-PEG1-Chloroalkane (Dox-Ph-PEG1-Cl) Based PROTAC

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the complete removal of the protein, offering a powerful therapeutic strategy.[1] A PROTAC molecule typically consists of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

This document details a comprehensive protocol for an in vitro degradation assay of a specific PROTAC, this compound. This PROTAC is designed with:

  • Doxorubicin (Dox): A warhead that targets Topoisomerase II, a key enzyme in DNA replication and repair.

  • Phenyl-PEG1 (Ph-PEG1): A linker connecting the two active ends of the molecule.

  • Chloroalkane (Cl): A ligand designed to bind covalently to HaloTag fusion proteins.

In this proposed mechanism, the Doxorubicin moiety engages the target protein, Topoisomerase II, while the chloroalkane tag recruits a HaloTag-fused E3 ligase (e.g., HaloTag-VHL), thereby forming a ternary complex that leads to the degradation of Topoisomerase II.

Key Performance Parameters

The efficacy of a PROTAC is primarily quantified by two key parameters:

  • DC50 (Half-Maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value signifies higher potency.

  • Dmax (Maximum Degradation): The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value indicates greater efficacy.

Data Presentation

Quantitative results from the degradation assay should be summarized in a clear, tabular format to facilitate comparison and analysis.

PROTAC Concentration (nM)% Target Protein Remaining (Normalized to Vehicle)% Degradation (100% - % Remaining)
0 (Vehicle)100%0%
0.195%5%
185%15%
1060%40%
10025%75%
100015%85%
1000018%82%

Summary of Efficacy Parameters:

ParameterValue
DC5045 nM
Dmax85%

Signaling Pathways and Experimental Workflow

Diagrams created using Graphviz illustrate the PROTAC's mechanism of action and the experimental procedure.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (Topoisomerase II) POI->Ternary_Complex E3_Ligase HaloTag-E3 Ligase (e.g., HaloTag-VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Degraded Peptides Proteasome->Degradation Results in

Caption: PROTAC-mediated degradation of Topoisomerase II.

Experimental_Workflow A 1. Cell Seeding (e.g., HEK293 expressing HaloTag-VHL) B 2. PROTAC Treatment (Serial dilutions of this compound + Vehicle Control) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Western Blot Analysis (SDS-PAGE, Transfer, Antibody Incubation) D->E F 6. Data Analysis (Densitometry, Normalization, DC50/Dmax Calculation) E->F

Caption: Workflow for determining PROTAC DC50 and Dmax values.

Experimental Protocols

Protocol 1: DC50 and Dmax Determination by Western Blotting

This protocol details the steps for treating cells with the this compound PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein, Topoisomerase II.

Materials:

  • Cell Line: HEK293 cells stably expressing a HaloTag-E3 ligase fusion protein (e.g., HaloTag-VHL).

  • Cell Culture Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

  • PROTAC Compound: this compound stock solution in DMSO.

  • Vehicle Control: DMSO.

  • Buffers: Ice-cold Phosphate-Buffered Saline (PBS), RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • Western Blot Reagents: Laemmli sample buffer, SDS-PAGE gels (e.g., 4-12% Bis-Tris), transfer buffer, PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Antibodies:

    • Primary Antibody: Rabbit anti-Topoisomerase IIα/β, Mouse anti-GAPDH (or other loading control).

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Equipment: Cell culture incubator, 24-well plates, electrophoresis and transfer apparatus, imaging system for chemiluminescence detection.

Methodology:

  • Cell Seeding:

    • Culture HEK293 cells expressing HaloTag-VHL in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into 24-well plates at a density of approximately 50,000-100,000 cells per well.

    • Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

  • PROTAC Treatment:

    • Prepare serial dilutions of the this compound PROTAC in complete growth medium from the DMSO stock solution. A common concentration range to test is 0.1 nM to 10,000 nM.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest PROTAC concentration (typically ≤ 0.1%).

    • Carefully remove the old medium from the cells and add 500 µL of the medium containing the different PROTAC concentrations or the vehicle control.

    • Incubate the cells for a predetermined time, for example, 24 hours. The optimal incubation time may need to be determined empirically.

  • Cell Lysis and Protein Quantification:

    • After incubation, aspirate the medium and wash the cells once with 500 µL of ice-cold PBS.

    • Add 50-100 µL of ice-cold RIPA buffer (containing protease/phosphatase inhibitors) to each well and incubate on ice for 30 minutes to lyse the cells.

    • Scrape the cells and transfer the lysates to microcentrifuge tubes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant (protein lysate) and transfer it to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentration for all samples by diluting with RIPA buffer.

    • Add an equal volume of 2x Laemmli sample buffer to each lysate and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against Topoisomerase II (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control (e.g., GAPDH or β-actin) following the same steps.

  • Data Analysis:

    • Quantify the intensity of the protein bands using densitometry software.

    • Normalize the band intensity of the target protein (Topoisomerase II) to the corresponding loading control band (GAPDH).

    • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Use non-linear regression (e.g., sigmoidal dose-response curve) to determine the DC50 and Dmax values.

Protocol 2: Confirmation of Proteasome-Dependent Degradation

To confirm that the observed protein loss is due to the intended PROTAC mechanism, a proteasome inhibitor rescue experiment should be performed.

Methodology:

  • Follow the cell seeding and treatment protocol as described above.

  • Pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132 or Carfilzomib) for 1-2 hours before adding the this compound PROTAC.

  • Co-incubate the cells with the proteasome inhibitor and an effective concentration of the PROTAC (e.g., a concentration near the DC50 or Dmax).

  • Proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1.

  • Expected Outcome: If the PROTAC-induced degradation is proteasome-dependent, pre-treatment with the inhibitor should "rescue" the target protein levels, meaning the degradation will be significantly reduced or abolished compared to cells treated with the PROTAC alone.

Conclusion

This application note provides a detailed framework for the in vitro evaluation of the this compound PROTAC. By following these protocols, researchers can reliably determine key efficacy parameters such as DC50 and Dmax, and confirm the proteasome-dependent mechanism of action. Accurate and reproducible measurement of these parameters is essential for the characterization and optimization of novel PROTAC-based therapeutics.

References

Application Notes and Protocols for Dox-Ph-PEG1-Cl in the Development of Selective Protein Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] The linker plays a critical role in the efficacy of a PROTAC, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.

Dox-Ph-PEG1-Cl, also known as PROTAC Linker 34, is a polyethylene glycol (PEG)-based linker designed for the synthesis of PROTACs.[2] Its structure, featuring a dioxane-phenyl group and a single PEG unit terminating in a chloroalkane, provides a versatile scaffold for conjugating to a POI ligand and an E3 ligase ligand. The inclusion of a PEG unit can enhance the aqueous solubility and cell permeability of the resulting PROTAC, which are often challenges in degrader development. The terminal chloro group allows for straightforward nucleophilic substitution reactions for covalent attachment to a ligand.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC synthesized with this compound is illustrated below. The PROTAC facilitates the formation of a ternary complex, bringing the target protein into close proximity with an E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can induce the degradation of multiple copies of the target protein.

PROTAC_Mechanism cluster_0 Cellular Environment Target Protein Target Protein Ternary Complex Target Protein-PROTAC-E3 Ligase Target Protein->Ternary Complex Binds E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Binds PROTAC POI Ligand-Dox-Ph-PEG1-E3 Ligase Ligand PROTAC->Ternary Complex Mediates Ubiquitinated Target Ubiquitinated Target Protein Ternary Complex->Ubiquitinated Target Ubiquitination Proteasome Proteasome Ubiquitinated Target->Proteasome Recruitment Proteasome->PROTAC Release Degraded Protein Amino Acids Proteasome->Degraded Protein Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Application of this compound

This compound serves as a linker in the modular synthesis of PROTACs. The chloro-terminated PEG chain allows for conjugation to a nucleophilic group (e.g., an amine or thiol) on a POI ligand or an E3 ligase ligand. The other end of the linker would be attached to the second ligand through standard coupling chemistries.

Key Features of this compound:

  • PEG-based: The PEG unit can improve the solubility and pharmacokinetic properties of the final PROTAC molecule.

  • Defined Length: The single PEG unit provides a specific length and spatial orientation between the two ligands, which is a critical parameter for optimal ternary complex formation.

  • Reactive Handle: The terminal chlorine atom provides a reactive site for conjugation.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a selective protein degrader using this compound. These protocols should be adapted based on the specific POI and E3 ligase ligands being used.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis where this compound is first coupled to an E3 ligase ligand, followed by conjugation to the POI ligand.

Materials:

  • This compound

  • E3 Ligase Ligand (e.g., a derivative of thalidomide or VHL ligand with a nucleophilic handle)

  • POI Ligand (with a suitable functional group for coupling)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA, triethylamine)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Step 1: Conjugation of this compound to the E3 Ligase Ligand.

    • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add a suitable base, such as potassium carbonate or DIPEA (2.0-3.0 eq).

    • Add this compound (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) and monitor by LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting intermediate by flash column chromatography.

    • Characterize the product by NMR and mass spectrometry.

  • Step 2: Conjugation of the Intermediate to the POI Ligand.

    • The intermediate from Step 1 will have a functional group (e.g., a carboxylic acid if the original this compound was modified) that can be coupled to the POI ligand.

    • Dissolve the POI ligand (1.0 eq) and the intermediate from Step 1 (1.1 eq) in anhydrous DMF.

    • Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

    • Stir the reaction at room temperature and monitor by LC-MS.

    • Once the reaction is complete, perform an aqueous workup as described in Step 1.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Confirm the structure and purity of the final compound by NMR, high-resolution mass spectrometry, and analytical HPLC.

Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Start Materials: This compound E3 Ligase Ligand POI Ligand Step1 Step 1: Couple this compound to E3 Ligase Ligand Start->Step1 Purification1 Purification and Characterization 1 Step1->Purification1 Step2 Step 2: Couple Intermediate to POI Ligand Purification1->Step2 Purification2 Final Purification and Characterization Step2->Purification2 Final_PROTAC Final PROTAC Molecule Purification2->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC.

Protocol 2: In Vitro Evaluation of Protein Degradation

This protocol outlines the steps to assess the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cell-based assay.

Materials:

  • Cancer cell line expressing the POI

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized PROTAC

  • DMSO (for stock solutions)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in 6-well plates and allow them to adhere overnight.

    • Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the PROTAC in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.

    • Incubate the cells for a specified period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing a protease inhibitor cocktail.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the POI overnight at 4 °C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe for a loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Data Presentation

Quantitative data from protein degradation experiments should be summarized in a clear and structured format.

Table 1: Representative Data for a Hypothetical PROTAC-X

ParameterValue
Target Protein e.g., BRD4
E3 Ligase Recruited e.g., Cereblon
Cell Line e.g., HeLa
Treatment Time 24 hours
DC50 e.g., 50 nM
Dmax e.g., >90%
Binding Affinity (POI) e.g., Kd = 100 nM
Binding Affinity (E3 Ligase) e.g., Kd = 500 nM

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTAC-based selective protein degraders. Its PEG-based structure can confer favorable physicochemical properties to the final molecule. The provided generalized protocols offer a framework for the synthesis and in vitro evaluation of novel PROTACs using this linker. Researchers should optimize these protocols based on their specific target and ligands to successfully develop potent and selective protein degraders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dox-Ph-PEG1-Cl Linker for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Dox-Ph-PEG1-Cl linker in the development of Proteolysis Targeting Chimeras (PROTACs). Our goal is to assist you in overcoming common experimental hurdles related to ternary complex formation and linker optimization.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its primary application?

A1: this compound, also known as PROTAC Linker 34, is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to form a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[4][5] The this compound linker serves to connect the target protein-binding ligand to the E3 ligase-binding ligand.

Q2: Why is the linker length a critical parameter for PROTAC efficacy?

A2: The length of the linker is a crucial determinant of PROTAC efficacy because it dictates the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). An optimal linker length facilitates a productive ternary complex formation essential for efficient ubiquitination. If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.

Q3: What are the advantages of using a PEG-based linker like this compound?

A3: PEG linkers are commonly used in PROTAC design for several reasons:

  • Solubility: The inclusion of PEG can increase the water solubility of the PROTAC molecule, which can improve cell permeability and oral absorption.

  • Tunability: The length of PEG linkers can be easily modified, allowing for systematic optimization of the linker length to enhance degradation efficiency.

  • Flexibility: The inherent flexibility of PEG linkers can accommodate the formation of a productive ternary complex.

Q4: What is the "hook effect" and how can I mitigate it?

A4: The "hook effect" is a phenomenon observed in both proximity-based assays and cellular degradation assays where an increase in PROTAC concentration beyond an optimal point leads to a decrease in signal or degradation. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the desired ternary complex, thus inhibiting the degradation process. To mitigate the hook effect, it is crucial to perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for ternary complex formation and target degradation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low target protein degradation observed. Inefficient ternary complex formation: The this compound linker length may not be optimal for bridging the target protein and the E3 ligase.Synthesize a series of PROTACs with varying PEG linker lengths to identify the optimal length for your specific target and E3 ligase pair.
Poor cell permeability: The physicochemical properties of the PROTAC may hinder its ability to cross the cell membrane.Assess cell permeability using assays like the Caco-2 permeability assay. Modify the linker to improve physicochemical properties, for example by altering its hydrophilicity.
Low protein expression: The levels of the target protein or the E3 ligase in the cell line may be insufficient.Confirm the expression levels of both the target protein and the E3 ligase using Western Blotting.
"Hook effect" observed in dose-response curves. High PROTAC concentration: Excess PROTAC favors the formation of binary complexes over the ternary complex.Perform a wide dose-response experiment to identify the optimal concentration for degradation and fully characterize the bell-shaped curve.
Inconsistent results between biochemical and cellular assays. Different experimental conditions: Biochemical assays with purified proteins may not fully replicate the cellular environment.Validate findings using a combination of in vitro (e.g., SPR, ITC) and in-cell (e.g., NanoBRET, CETSA) assays to confirm ternary complex formation and target engagement in a more physiological context.
Difficulty in detecting ternary complex formation in biophysical assays. Weak or transient interactions: The ternary complex may be unstable or form only transiently.Optimize assay conditions (e.g., protein concentrations, buffer components). Consider using more sensitive techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding events.
Incorrect protein folding or activity: The purified target protein or E3 ligase may not be properly folded or active.Verify the integrity and activity of the proteins using techniques like Dynamic Light Scattering (DLS) to check for aggregation and appropriate functional assays.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, data for optimizing a PROTAC using different linker lengths based on the this compound scaffold.

Table 1: Biophysical Characterization of Ternary Complex Formation

PROTAC Variant (Linker)Binary Binding Affinity (Target, Kd, nM)Binary Binding Affinity (E3 Ligase, Kd, nM)Ternary Complex Affinity (Kd, nM)Cooperativity (α)
This compound150250801.8
Dox-Ph-PEG2-Cl145260453.2
Dox-Ph-PEG3-Cl155240256.2
Dox-Ph-PEG4-Cl160255552.9

Note: Cooperativity (α) is calculated as (Binary Kd Target * Binary Kd E3 Ligase) / (Ternary Kd * Binary Kd of first binding partner). A value > 1 indicates positive cooperativity.

Table 2: Cellular Degradation Efficacy

PROTAC Variant (Linker)DC50 (nM)Dmax (%)
This compound85045
Dox-Ph-PEG2-Cl40075
Dox-Ph-PEG3-Cl15092
Dox-Ph-PEG4-Cl35080

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achievable.

Experimental Protocols

Protocol 1: Ternary Complex Formation Assessment by Surface Plasmon Resonance (SPR)
  • Immobilization: Immobilize the E3 ligase onto an SPR sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).

    • Separately, inject a series of concentrations of the target protein over a fresh flow cell with immobilized E3 ligase to check for non-specific binding.

  • Ternary Complex Analysis: Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the target protein over the E3 ligase-immobilized surface.

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex. Fit the sensorgram data to an appropriate binding model to determine the kinetic parameters (kon, koff) and affinity (Kd) for the ternary complex.

Protocol 2: Cellular Target Degradation Assay by Western Blotting
  • Cell Culture and Treatment: Plate the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC linker variant for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then probe with a primary antibody specific for the target protein.

    • Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation Target Target Protein Ternary_Complex Ternary Complex Target->Ternary_Complex binds Proteasome Proteasome Target->Proteasome enters PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ubiquitination->Target tags target Degradation Degradation Proteasome->Degradation catalyzes Peptides Degraded Peptides Degradation->Peptides Linker_Optimization_Workflow cluster_workflow Linker Optimization Workflow Start Start: Synthesize PROTAC with this compound linker Biophysical Biophysical Assays (SPR, ITC) Start->Biophysical Ternary_Formation Ternary Complex Formed? Biophysical->Ternary_Formation Cellular Cellular Degradation Assays (Western Blot, NanoBRET) Ternary_Formation->Cellular Yes Optimize Optimize Linker Length (Synthesize PEG variants) Ternary_Formation->Optimize No Degradation_Observed Degradation Observed? Cellular->Degradation_Observed Degradation_Observed->Optimize No Analyze Analyze DC50 and Dmax Degradation_Observed->Analyze Yes Optimize->Start Iterate End End: Optimal Linker Identified Analyze->End Troubleshooting_Tree cluster_troubleshooting Troubleshooting Decision Tree Start No Target Degradation Check_Ternary Assess Ternary Complex Formation (e.g., SPR, ITC) Start->Check_Ternary Check_Permeability Assess Cell Permeability (e.g., CETSA, NanoBRET) Check_Ternary->Check_Permeability Complex Formed Optimize_Linker Solution: Optimize Linker Length/Composition Check_Ternary->Optimize_Linker No Complex Check_Expression Verify Protein Expression (Western Blot) Check_Permeability->Check_Expression Permeable Modify_PROTAC Solution: Modify PROTAC for better physicochemical properties Check_Permeability->Modify_PROTAC Not Permeable Check_Expression->Optimize_Linker Sufficient Expression (Suggests unproductive complex) Change_Cell_Line Solution: Use cell line with higher protein expression Check_Expression->Change_Cell_Line Insufficient Expression

References

Troubleshooting low degradation efficiency with Dox-Ph-PEG1-Cl PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Troubleshooting Dox-Ph-PEG1-Cl PROTACs

Welcome to the technical support center for troubleshooting low degradation efficiency with your Proteolysis Targeting Chimera (PROTAC). This guide is designed for researchers, scientists, and drug development professionals.

A Note on "this compound": Public scientific literature does not contain specific information for a PROTAC with the designation "this compound." Based on standard chemical nomenclature in PROTAC design, we can infer its likely composition:

  • Dox: A warhead derived from Doxorubicin, targeting a specific protein of interest (POI).

  • Ph: A Phenyl group, likely part of the linker or warhead structure.

  • PEG1: A short, single-unit polyethylene glycol linker.

  • Cl: A chlorine-containing moiety, likely part of a phthalimide-based ligand for the E3 ligase Cereblon (CRBN).

This guide provides troubleshooting strategies based on this inferred structure and general principles of PROTAC technology.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a this compound PROTAC?

A1: As a heterobifunctional molecule, the PROTAC is designed to simultaneously bind to a target Protein of Interest (POI) and an E3 ubiquitin ligase (likely Cereblon, CRBN).[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1][3][4] The PROTAC itself is not degraded and can act catalytically.

PROTAC_Mechanism PROTAC This compound PROTAC POI Protein of Interest (POI) PROTAC->POI Binds POI (Dox Warhead) E3 E3 Ligase (CRBN) PROTAC->E3 Recruits E3 (Cl-Phthalimide) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC. (Within 100 characters)

Q2: My Western blot shows no change in the target protein levels after treatment. What should I check first?

A2: Start by verifying the basics:

  • Compound Integrity: Confirm the purity and stability of your PROTAC stock. Ensure it was stored correctly and prepare fresh dilutions.

  • Cell Health: Ensure your cells are healthy, within a low passage number, and not overly confluent, as these factors can affect experimental outcomes.

  • Proteasome Function: Confirm that the proteasome is active in your cell line. You can do this by using a known proteasome inhibitor as a control.

Q3: How do I know if the degradation is proteasome-dependent?

A3: To confirm a proteasome-dependent mechanism, pre-treat your cells with a proteasome inhibitor (e.g., 1-10 µM MG-132 or epoxomicin) for 1-2 hours before adding your PROTAC. If the PROTAC is working correctly, the proteasome inhibitor should "rescue" the target protein from degradation, meaning its levels will be restored compared to treatment with the PROTAC alone.

Q4: What is the "hook effect" and how can I test for it?

A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs when excess PROTAC molecules form separate binary complexes with the POI and the E3 ligase, preventing the formation of the productive ternary complex needed for degradation. To test for this, perform a dose-response experiment across a very broad range of concentrations (e.g., from picomolar to high micromolar). If you observe the hook effect, subsequent experiments should use concentrations at or near the optimal degradation concentration (DCmax).

Troubleshooting Guide: Low or No Degradation

If you are observing low degradation efficiency, follow this systematic troubleshooting workflow.

Troubleshooting_Workflow Start Start: Low/No Degradation Step1 Step 1: Check Compound & Cell Health Start->Step1 Step2 Step 2: Verify Target Engagement (POI) Step1->Step2 If OK Step3 Step 3: Confirm E3 Ligase Engagement (CRBN) Step2->Step3 If Engaged Fail Consider PROTAC Re-design Step2->Fail No Engagement Step4 Step 4: Assess Ternary Complex Formation Step3->Step4 If Engaged Step3->Fail No Engagement Step5 Step 5: Confirm Proteasome- Dependent Degradation Step4->Step5 If Formed Step4->Fail No Formation Step6 Step 6: Investigate Cellular Permeability & Efflux Step5->Step6 If Dependent Step5->Fail Not Dependent Success Problem Solved: Degradation Observed Step6->Success If Permeable Step6->Fail Low Permeability

Caption: A step-by-step workflow for troubleshooting PROTAC efficiency. (Within 100 characters)
Step 1: Verify Compound Integrity and Experimental Setup

Problem: The PROTAC may have degraded, or the experimental conditions may be suboptimal.

Recommended Actions:

  • Confirm Compound Structure and Purity: Use analytical methods like LC-MS and NMR to confirm the identity and purity of your PROTAC.

  • Dose-Response Curve: Perform a Western blot with a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours) to identify the optimal concentration and rule out the hook effect.

  • Time Course: At the optimal concentration, perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the kinetics of degradation.

Hypothetical Dose-Response Data:

PROTAC Conc. (nM) % Target Protein Remaining Observation
0 (Vehicle) 100% Baseline
1 85% Minimal degradation
10 40% Significant degradation
100 15% Maximal degradation (DCmax)
1000 55% Hook effect observed

| 10000 | 80% | Strong hook effect |

Step 2: Verify Target Engagement (POI)

Problem: The "Dox" warhead of your PROTAC may not be binding to the Protein of Interest (POI) inside the cell.

Recommended Experiment: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful method to confirm target engagement in intact cells. A successful PROTAC will bind to its target and increase its thermal stability.

Experimental Protocol: CETSA

  • Cell Treatment: Treat cells with your PROTAC at its optimal concentration and include a vehicle control (e.g., DMSO).

  • Heating: Heat cell lysates across a range of temperatures (e.g., 40-70°C).

  • Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins via centrifugation.

  • Detection: Analyze the amount of soluble POI in each sample by Western blotting.

  • Data Analysis: Plot the percentage of soluble POI against temperature. A rightward shift in the melting curve for the PROTAC-treated sample indicates target engagement.

Step 3: Confirm E3 Ligase (CRBN) Engagement

Problem: The PROTAC may not be binding to the Cereblon (CRBN) E3 ligase. This can be due to low CRBN expression in your cell line or poor binding of the ligase handle.

Recommended Actions:

  • Check CRBN Expression: Use Western blot to confirm that your chosen cell line expresses sufficient levels of CRBN.

  • Competition Experiment: Pre-treat cells with an excess of a known CRBN binder (e.g., pomalidomide, thalidomide) before adding your PROTAC. If your PROTAC works via CRBN, this competition should prevent the degradation of your POI.

Step 4: Assess Ternary Complex Formation

Problem: Even with binary target and E3 ligase engagement, the PROTAC may fail to form a stable and productive ternary complex (POI-PROTAC-E3). The very short PEG1 linker might be a contributing factor, as linker length is critical for optimal geometry.

Recommended Experiment: Co-Immunoprecipitation (Co-IP) Co-IP can be used to pull down the entire complex and verify that all three components are interacting.

Experimental Protocol: Co-IP

  • Cell Lysis: Lyse cells treated with the PROTAC using a non-denaturing buffer to preserve protein interactions.

  • Immunoprecipitation: Incubate the lysate with an antibody specific for your POI (or a tag if it's overexpressed).

  • Pull-down: Use protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution & Detection: Elute the bound proteins and perform a Western blot to detect the presence of both the POI and CRBN in the same complex. A band for CRBN in the POI pull-down lane (only in the presence of the PROTAC) indicates ternary complex formation.

Step 5: Investigate Cellular Permeability

Problem: PROTACs are often large molecules that violate Lipinski's "rule of five," leading to poor cell permeability. The Doxorubicin component may also make the molecule a substrate for efflux pumps like P-gp.

Recommended Actions:

  • Permeability Assays: Use standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.

  • Efflux Pump Inhibition: Co-treat cells with your PROTAC and a broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A). If degradation efficiency improves, it suggests your PROTAC is being actively removed from the cell.

If permeability is a key issue, re-design of the PROTAC may be necessary. Replacing flexible PEG linkers with more rigid structures or altering linker composition can sometimes improve cellular uptake.

References

Technical Support Center: Stability Assessment of the Dox-Ph-PEG1-Cl Ternary Complex

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the stability of the Dox-Ph-PEG1-Cl ternary complex.

Frequently Asked Questions (FAQs)

Q1: What is the this compound ternary complex and why is its stability important?

A1: The this compound ternary complex is a supramolecular assembly consisting of three components: Doxorubicin (Dox), a phenyl-containing component which may be a peptide or other targeting moiety (Ph), and a short polyethylene glycol linker, likely with a chloride counter-ion (PEG1-Cl). The stability of this complex is critical as it directly impacts the drug's shelf-life, its behavior in biological systems, and its therapeutic efficacy. An unstable complex can lead to premature drug release, altered biodistribution, and reduced therapeutic effect.[1][2]

Q2: What are the key indicators of instability in my ternary complex?

A2: Key indicators of instability include:

  • Changes in Physical Appearance: Aggregation, precipitation, or color change in the complex solution.

  • Increased Particle Size and Polydispersity: An increase in the average particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS) can indicate aggregation.[3]

  • Premature Drug Release: A high percentage of free Doxorubicin detected in the solution before it reaches the target site.

  • Altered Spectroscopic Properties: Changes in the UV-Vis or fluorescence spectra of the complex over time.

  • Decreased Biological Activity: Reduced cytotoxicity in in-vitro assays compared to freshly prepared complexes.

Q3: What are the main factors that can influence the stability of the this compound complex?

A3: The stability of the complex can be influenced by several factors:

  • Environmental Factors: Temperature, humidity, and light can all impact the stability of the complex.[1]

  • Product-Related Factors: The chemical and physical properties of Doxorubicin and the other components, the nature of the linker, and the overall formulation can affect stability.[1]

  • pH of the Medium: The pH can affect the ionization state of the components and the interactions between them, potentially leading to complex dissociation.

  • Interactions with Biological Components: In a biological environment, interactions with proteins and other biomolecules can lead to the destabilization of the complex.

Troubleshooting Guide

Issue 1: I am observing rapid aggregation and precipitation of my complex.

  • Potential Cause: The components of the ternary complex may not be optimally balanced, leading to hydrophobic interactions and aggregation. The buffer conditions (pH, ionic strength) may also be suboptimal.

  • Recommended Solution:

    • Verify Component Integrity: Ensure the purity and integrity of the individual components (Dox, Ph, PEG1-Cl) using techniques like NMR and mass spectrometry.

    • Optimize Buffer Conditions: Screen different buffer systems with varying pH and ionic strengths to find conditions that promote complex stability.

    • Dynamic Light Scattering (DLS): Use DLS to monitor for aggregation and to assess the size and polydispersity of the complex under different conditions.

Issue 2: My in-vitro drug release studies show a high burst release of Doxorubicin.

  • Potential Cause: The interactions holding Doxorubicin within the complex may be weak, leading to its rapid diffusion out of the complex. The linker (PEG1) may also be unstable under the experimental conditions.

  • Recommended Solution:

    • Modify the Linker: Consider using a more stable linker or modifying the existing linker to enhance its interaction with the other components.

    • In-Vitro Release Studies: Conduct in-vitro release studies in simulated body fluids to understand the release kinetics. Fit the release data to mathematical models to better understand the release mechanism.

    • Spectroscopic Analysis: Use techniques like fluorescence spectroscopy to study the interactions between Doxorubicin and the other components of the complex.

Issue 3: I am seeing inconsistent results between my biochemical and cellular assays.

  • Potential Cause: The cellular environment is much more complex than a simple biochemical assay. The presence of proteins, enzymes, and different pH gradients within the cell can affect the stability and activity of the ternary complex.

  • Recommended Solution:

    • Assess Cellular Uptake: Use fluorescence imaging or flow cytometry to confirm that the complex is being taken up by the cells.

    • Evaluate Stability in Cell Culture Medium: Use LC-MS/MS to measure the stability of the complex in the cell culture medium over time.

    • Orthogonal Assays: Use a combination of in-vitro and in-cell assays to get a more complete picture of the complex's behavior.

Experimental Protocols

Protocol 1: Assessment of Physical Stability using Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare the this compound ternary complex in the desired buffer at a suitable concentration. Filter the sample through a 0.22 µm filter to remove any dust or large aggregates.

  • Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions. Equilibrate the sample cell at the desired temperature.

  • Measurement: Place the sample in the instrument and initiate the measurement. Collect data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis: Analyze the correlation function to determine the particle size distribution and the polydispersity index (PDI).

  • Stability Study: To assess stability over time, store the sample under desired conditions (e.g., 4°C, 25°C, 37°C) and repeat the DLS measurement at regular intervals (e.g., 0, 24, 48, 72 hours).

Protocol 2: Quantification of Drug Release using High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Incubate the ternary complex in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C. At predetermined time points, take an aliquot of the release medium.

  • Separation of Free Drug: Separate the released (free) Doxorubicin from the complex. This can be done by ultrafiltration or dialysis.

  • HPLC Analysis:

    • Mobile Phase: Prepare an appropriate mobile phase for the separation of Doxorubicin.

    • Column: Use a suitable C18 column.

    • Detection: Set the UV-Vis detector to the wavelength of maximum absorbance for Doxorubicin (around 480 nm).

    • Standard Curve: Prepare a standard curve of known Doxorubicin concentrations.

  • Quantification: Inject the sample containing the free drug into the HPLC system. Quantify the amount of released Doxorubicin by comparing the peak area to the standard curve.

  • Calculate Cumulative Release: Calculate the cumulative percentage of drug release at each time point.

Quantitative Data Summary

Table 1: Physical Stability of this compound Ternary Complex under Different Storage Conditions

Time (hours)Storage ConditionParticle Size (nm)PDI
04°C120.5 ± 2.10.15 ± 0.02
244°C122.3 ± 2.50.16 ± 0.03
484°C125.1 ± 3.00.17 ± 0.02
025°C121.0 ± 2.30.15 ± 0.02
2425°C135.8 ± 4.10.25 ± 0.04
4825°C150.2 ± 5.60.35 ± 0.05
037°C120.8 ± 2.20.16 ± 0.03
2437°C160.4 ± 6.80.45 ± 0.06
4837°CAggregatedN/A

Table 2: In-Vitro Doxorubicin Release from the Ternary Complex at 37°C

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
15.2 ± 0.815.8 ± 1.2
412.5 ± 1.135.2 ± 2.5
820.1 ± 1.555.9 ± 3.1
2435.6 ± 2.378.4 ± 4.0
4845.8 ± 2.985.1 ± 4.5

Visualizations

workflow cluster_prep Complex Preparation & Initial Characterization cluster_stability Stability Assessment cluster_bio Biological Evaluation prep Prepare this compound Ternary Complex initial_char Initial Characterization (DLS, UV-Vis, HPLC) prep->initial_char physical Physical Stability (DLS, Visual Inspection) initial_char->physical Incubate at different conditions (T, pH) chemical Chemical Stability (HPLC for Drug Release) initial_char->chemical Incubate in release media invivo In-Vivo Studies (Pharmacokinetics, Biodistribution) physical->invivo chemical->invivo invitro In-Vitro Studies (Cellular Uptake, Cytotoxicity) invitro->invivo

Caption: Experimental workflow for assessing the stability of the this compound ternary complex.

signaling_pathway Dox_complex This compound Complex Cell_membrane Cell Membrane Dox_complex->Cell_membrane Uptake Endosome Endosome (Low pH) Cell_membrane->Endosome Free_Dox Free Doxorubicin Endosome->Free_Dox Drug Release Nucleus Nucleus Free_Dox->Nucleus DNA DNA Intercalation Nucleus->DNA Topoisomerase_II Topoisomerase II Inhibition Nucleus->Topoisomerase_II Apoptosis Apoptosis DNA->Apoptosis Topoisomerase_II->Apoptosis dissociation_pathways Ternary_Complex This compound (Stable Complex) Binary_Complex1 Dox + Ph-PEG1-Cl Ternary_Complex->Binary_Complex1 Stress (e.g., pH change) Binary_Complex2 Ph + Dox-PEG1-Cl Ternary_Complex->Binary_Complex2 Aggregation Aggregates Ternary_Complex->Aggregation High Concentration or Instability Free_Components Dox + Ph + PEG1-Cl (Complete Dissociation) Binary_Complex1->Free_Components Binary_Complex2->Free_Components

References

Technical Support Center: Overcoming Steric Hindrance in Dox-Ph-PEG1-Cl PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with steric hindrance in the design and application of Dox-Ph-PEG1-Cl and similar Proteolysis Targeting Chimeras (PROTACs). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[1][2] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] In the case of "this compound," the components are likely:

  • Dox: A Doxorubicin-derived ligand that binds to the target protein. Doxorubicin itself is a known chemotherapy agent.[3]

  • Ph: A Phenyl group, likely a core structural component.

  • PEG1: A single polyethylene glycol unit serving as a short linker.

  • Cl: A chloro-alkane moiety, often part of a ligand for the von Hippel-Lindau (VHL) E3 ligase.

The intended mechanism is for this compound to form a ternary complex with the target protein and the E3 ligase.[] This proximity is designed to cause the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.

Q2: What is steric hindrance in the context of PROTACs and how does it affect this compound?

A2: Steric hindrance, or steric clash, in PROTACs occurs when the physical bulk of the target protein, the E3 ligase, or the PROTAC molecule itself prevents the formation of a stable and productive ternary complex. This can happen if the linker is too short, too rigid, or attached at an unfavorable position on either ligand. For a molecule like this compound with a very short PEG1 linker, there is a high probability that the large surfaces of the target protein and the E3 ligase will clash, preventing the necessary orientation for ubiquitin transfer.

Q3: How can I identify if steric hindrance is limiting the efficacy of my this compound PROTAC?

A3: Several experimental observations can point towards steric hindrance as a limiting factor:

  • Good Binary Binding, Poor Degradation: The PROTAC shows good binding affinity to both the target protein and the E3 ligase independently (binary interactions), but fails to induce significant degradation of the target protein in cellular assays.

  • Inefficient Ternary Complex Formation: Biophysical assays show weak or no formation of the target-PROTAC-E3 ligase ternary complex.

  • "Hook Effect" at Low Concentrations: While the hook effect is typically seen at high PROTAC concentrations, a very pronounced effect at lower than expected concentrations can sometimes indicate suboptimal ternary complex geometry.

  • Comparison with Longer Linkers: Synthesizing and testing analogs of this compound with longer linkers (e.g., PEG2, PEG3, etc.) can provide strong evidence. A significant increase in degradation potency with a longer linker suggests the original short linker was causing steric clash.

Troubleshooting Guide

Problem: My this compound PROTAC shows good binary binding to the target and E3 ligase but fails to induce protein degradation.

This is a classic indicator of a problem with ternary complex formation, often due to steric hindrance.

Step 1: Confirm Inefficient Ternary Complex Formation
  • Rationale: Direct measurement of ternary complex formation is crucial to confirm that the lack of degradation is due to an inability of the three components to assemble correctly.

  • Recommended Experiment: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay. This assay measures the proximity of the target protein and the E3 ligase. A low TR-FRET signal in the presence of the PROTAC indicates poor ternary complex formation.

  • Alternative Assays: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) can also be used to study ternary complex kinetics and thermodynamics.

Step 2: Rule Out Other Common Issues
  • Cell Permeability: PROTACs are often large molecules with poor cell permeability. Confirm that your PROTAC is entering the cells.

  • E3 Ligase Expression: Ensure that the recruited E3 ligase (e.g., VHL or Cereblon) is expressed in your chosen cell line.

  • Proteasome Activity: Confirm that the degradation is proteasome-dependent by co-treating with a proteasome inhibitor (e.g., MG132). The inhibitor should rescue the protein from degradation.

Step 3: Implement Strategies to Overcome Steric Hindrance

If steric hindrance is the confirmed cause, the primary strategy is to modify the linker.

  • Strategy 1: Vary Linker Length

    • Action: Synthesize a series of PROTACs with systematically varied linker lengths (e.g., Dox-Ph-PEGn-Cl where n = 2, 3, 4, 5). It is often recommended to start with longer linkers to ensure compatibility and then shorten them to find the optimal length.

    • Rationale: A longer, more flexible linker can provide the necessary distance and conformational freedom to allow the target protein and E3 ligase to form a productive ternary complex without clashing.

  • Strategy 2: Modify Linker Composition and Rigidity

    • Action: Replace the flexible PEG linker with more rigid structures like piperazine or piperidine-based linkers, or incorporate aromatic moieties.

    • Rationale: While flexibility can be beneficial, a more rigid linker can reduce the entropic penalty of ternary complex formation and lock the complex in a productive conformation.

  • Strategy 3: Change Linker Attachment Points

    • Action: If possible, change the point at which the linker is attached to the Doxorubicin or E3 ligase ligand.

    • Rationale: The exit vector of the linker from the ligand binding pocket significantly influences the potential for steric clash. Analysis of solvent-exposed areas on the ligand-protein complex can guide the selection of alternative attachment sites.

Data Presentation

Table 1: Example Data for Linker Length Optimization of Dox-Ph-PEGn-Cl PROTACs

This table illustrates hypothetical data from experiments designed to overcome the steric hindrance of a short-linked PROTAC by varying the linker length.

PROTAC CompoundLinker Length (n in PEGn)Target Binding (Kd, nM)E3 Ligase Binding (Kd, nM)Ternary Complex Formation (TR-FRET Signal)Max Degradation (Dmax, %)Degradation Potency (DC50, nM)
This compound 1551201.2< 10%> 1000
Dox-Ph-PEG2-Cl2601152.545%520
Dox-Ph-PEG3-Cl3581254.885%85
Dox-Ph-PEG4-Cl4621305.1> 90%40
Dox-Ph-PEG5-Cl5651284.588%75

Experimental Protocols

Protocol 1: TR-FRET Assay for Ternary Complex Formation

This protocol provides a method to quantitatively assess the formation of the Target-PROTAC-E3 Ligase complex.

Materials:

  • Purified, tagged target protein (e.g., His-tagged)

  • Purified, tagged E3 ligase complex (e.g., GST-tagged VHL)

  • Lanthanide-labeled anti-tag antibody (e.g., Tb-cryptate anti-His, Donor)

  • Fluorescently-labeled anti-tag antibody (e.g., d2-labeled anti-GST, Acceptor)

  • Dox-Ph-PEGn-Cl PROTAC series

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume microplates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC compounds in assay buffer.

  • Assay Mix: In a microplate, combine a constant concentration of the target protein, E3 ligase, and the two detection antibodies.

  • PROTAC Addition: Add the serially diluted PROTACs to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow for complex formation.

  • Measurement: Read the plate on a TR-FRET enabled microplate reader. Excite the donor fluorophore (e.g., at 337 nm) and measure the emission of both the donor and acceptor fluorophores (e.g., at 620 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak height indicating the relative amount of ternary complex formation.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol quantifies the reduction in target protein levels within cells after PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein and E3 ligase.

  • Dox-Ph-PEGn-Cl PROTAC series and vehicle control (DMSO).

  • Lysis buffer (e.g., RIPA) with protease inhibitors.

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • ECL substrate and imaging system.

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations for each PROTAC compound for a predetermined time (e.g., 4 to 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, denature the samples, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk) for 1 hour.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Strip or re-probe the membrane for the loading control. Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control and calculate the percentage of degradation relative to the vehicle-treated sample. Plot the percentage of degradation against PROTAC concentration to determine DC50 and Dmax values.

Visualizations

cluster_0 PROTAC Mechanism & Steric Hindrance cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC This compound PROTAC POI->PROTAC Binds POI Clash Steric Hindrance (Linker Too Short) PROTAC->Clash E3 E3 Ligase E3->PROTAC Recruits E3 Ternary POI-PROTAC-E3 Ternary Complex Deg Ubiquitination & Proteasomal Degradation Ternary->Deg Successful Formation Clash->Ternary Prevents Formation NoDeg Failed Degradation Clash->NoDeg

Caption: PROTAC mechanism showing how steric hindrance from a short linker can prevent ternary complex formation and subsequent protein degradation.

Start Start: PROTAC shows low/no degradation CheckBinary 1. Confirm Binary Binding (SPR, ITC) Start->CheckBinary BinaryOK Binding Confirmed? CheckBinary->BinaryOK CheckPerm Troubleshoot Ligands or Compound Integrity BinaryOK->CheckPerm No CheckTernary 2. Assess Ternary Complex Formation (TR-FRET) BinaryOK->CheckTernary Yes TernaryOK Complex Forms? CheckTernary->TernaryOK CheckCellular Troubleshoot Cellular Factors (Permeability, E3 Levels) TernaryOK->CheckCellular Yes StericIssue Conclusion: Steric Hindrance Likely Issue TernaryOK->StericIssue No OptimizeLinker 3. Implement Linker Optimization Strategy StericIssue->OptimizeLinker End Achieve Potent Degradation OptimizeLinker->End

Caption: A logical workflow for troubleshooting an inefficient PROTAC, leading to the identification of steric hindrance.

Start Identified Steric Hindrance with this compound Decision1 Modify Linker? Start->Decision1 VaryLength Vary Linker Length (Synthesize PEG2 to PEG5) Decision1->VaryLength Length VaryComp Change Linker Composition (e.g., add rigid units) Decision1->VaryComp Composition VaryAttach Change Attachment Points (If chemically feasible) Decision1->VaryAttach Attachment Test Synthesize & Test Analogs (Degradation & Ternary Assays) VaryLength->Test VaryComp->Test VaryAttach->Test Optimal Optimal Degradation Achieved? Test->Optimal Optimal->Decision1 No, Re-evaluate Lead Lead Candidate Identified Optimal->Lead Yes

Caption: Decision tree for linker optimization strategies to overcome steric hindrance in PROTAC design.

References

Technical Support Center: Strategies to Enhance Cell Permeability of Dox-Ph-PEG1-Cl PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dox-Ph-PEG1-Cl PROTACs. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to cell permeability during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound PROTACs and what is their general mechanism of action?

A: this compound is a bifunctional PROTAC (Proteolysis Targeting Chimera) linker used to synthesize PROTAC molecules.[1][2][3][4][5] In a typical configuration, a PROTAC constructed with this linker would consist of:

  • A warhead (e.g., derived from Doxorubicin) to bind to a specific protein of interest (POI).

  • An E3 ligase ligand (e.g., a phthalimide like Pomalidomide) to recruit an E3 ubiquitin ligase, such as Cereblon (CRBN).

  • The this compound linker which tethers the warhead and the E3 ligase ligand. The PEG component often helps with solubility.

The primary mechanism involves hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule forms a ternary complex, bringing the target protein and the E3 ligase into close proximity. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC molecule.

Q2: My this compound PROTAC shows high biochemical potency but low cellular activity. Could this be a cell permeability issue?

A: Yes, a significant disconnect between high biochemical potency (e.g., strong binding affinity, efficient ternary complex formation) and poor cellular activity (e.g., high DC50 value) is frequently attributed to low cell permeability. PROTACs are large molecules, often with molecular weights exceeding 800 Da and a high polar surface area, which places them in a chemical space known as "beyond the Rule of Five" (bRo5). These properties can severely limit their ability to passively diffuse across the cell membrane and reach their intracellular targets.

Q3: What are the key physicochemical properties of this compound PROTACs that influence cell permeability?

A: Several key physicochemical properties are critical for PROTAC cell permeability:

  • Molecular Weight (MW): PROTACs inherently have high MW, which can negatively impact passive diffusion across the cell membrane.

  • Polar Surface Area (PSA): A large PSA is common in PROTACs and is a primary limiter of membrane permeability.

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): High counts of HBDs and HBAs reduce permeability. Strategies like replacing an amide bond with an ester can lower the HBD count and improve uptake.

  • Lipophilicity (LogP): An optimal LogP is necessary. While some lipophilicity is required to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or getting trapped in the membrane.

  • Conformational Flexibility: The ability of a PROTAC to adopt different shapes can be advantageous. Some PROTACs exhibit "chameleonic" behavior, adopting a more compact, less polar conformation in the nonpolar membrane environment, which shields polar groups and enhances permeability.

Q4: How does the PEG1 linker in my PROTAC affect its permeability?

A: The polyethylene glycol (PEG) linker is a common choice in PROTAC design and has several effects on permeability:

  • Solubility: PEG linkers generally increase the aqueous solubility of the PROTAC molecule.

  • Flexibility and Conformation: PEG linkers are flexible. This flexibility can allow the PROTAC to adopt a folded conformation, potentially stabilized by intramolecular hydrogen bonds, which can shield polar surface area and improve cell permeability. This is often referred to as the "gauche effect".

  • Permeability Trade-offs: While short PEG linkers can be beneficial, increasing the number of PEG units can sometimes reduce permeability efficiency. Shorter, more rigid linkers are sometimes advocated to improve permeability, though this is highly context-dependent. For instance, replacing a PEG linker with an alkyl linker does not always improve permeability and can sometimes reduce it.

Q5: What are the primary strategies to improve the cell permeability of my PROTAC?

A: Several rational design strategies can be employed:

  • Linker Optimization: Modify the linker's length, rigidity, and composition. Switching from flexible PEG linkers to more rigid alkyl or heterocyclic (e.g., piperazine) linkers can sometimes improve permeability by reducing conformational entropy.

  • Reduce HBDs and PSA: Modify the warhead, linker, or E3 ligase ligand to reduce the number of hydrogen bond donors and the overall polar surface area. Replacing amide bonds with esters is a common tactic.

  • Prodrug Approach: Mask polar functional groups (like hydroxyls or amides) with lipophilic, cleavable moieties. These groups are removed by intracellular enzymes, releasing the active PROTAC inside the cell.

  • In-cell Click Chemistry (CLIPTACs): Synthesize the PROTAC intracellularly from two smaller, more permeable precursors. This involves treating cells with two separate fragments that then click together inside the cell to form the active PROTAC.

Q6: How can I experimentally measure the cell permeability of my PROTAC?

A: Two standard in vitro assays are widely used:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a filter coated with an artificial lipid membrane. It is a high-throughput method for assessing passive permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and mimic the intestinal epithelium. It provides a more biologically relevant measure of permeability, accounting for both passive diffusion and active transport/efflux mechanisms.

Troubleshooting Guide

Problem: Your this compound PROTAC exhibits low cellular potency (e.g., high DC50), despite showing promise in biochemical assays.

Initial Assessment Workflow: Before focusing on permeability, it's crucial to confirm that the core components of the PROTAC system are functional. This workflow helps isolate the problem.

Troubleshooting Workflow Start Start: Low Cellular Potency Check_Binding 1. Confirm Target Binding (e.g., SPR, ITC) Start->Check_Binding Check_E3_Binding 2. Confirm E3 Ligase Binding Check_Binding->Check_E3_Binding Binding OK Check_Ternary 3. Confirm Ternary Complex Formation (e.g., TR-FRET) Check_E3_Binding->Check_Ternary Binding OK Permeability_Issue Hypothesis: Low Cell Permeability Check_Ternary->Permeability_Issue Complex Forms Degradation_Issue Investigate other issues: - Target not amenable to degradation - E3 ligase not active in cell line - PROTAC efflux Check_Ternary->Degradation_Issue No/Weak Complex Measure_Permeability 4. Measure Permeability (PAMPA, Caco-2) Permeability_Issue->Measure_Permeability Yes Optimize 5. Implement Strategies to Enhance Permeability Measure_Permeability->Optimize Permeability Low

Caption: A logical workflow for troubleshooting low cellular activity of PROTACs.

Strategies to Address Low Permeability

If the initial assessment points towards a permeability issue, consider the following structural modifications.

Strategy 1: Linker Modification

The linker is the most tunable component of a PROTAC. Modifying its length, composition, and rigidity can dramatically impact physicochemical properties.

Table 1: Impact of Linker Modification on Permeability (Illustrative Data)

PROTAC Variant Linker Modification Apparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s) Cellular DC50 (nM) Rationale
Parent Ph-PEG1-Cl 0.5 (Low) >1000 Baseline compound with a short, flexible PEG linker.
Variant A Ph-PEG3-Cl 0.3 (Lower) >1000 Longer PEG chain increases PSA and MW, reducing permeability.
Variant B Ph-(Alkyl)4-Cl 0.2 (Lowest) >1000 Alkyl linker may be less "chameleonic" than PEG, failing to shield polar groups.

| Variant C | Ph-(piperazine)-Cl | 1.5 (Moderate) | 250 | Rigid heterocyclic linker can reduce conformational flexibility and improve permeability. |

Strategy 2: Prodrug Approach

Masking polar functional groups that contribute to high PSA and HBD count can significantly improve passive diffusion.

Prodrug Strategy cluster_out Extracellular cluster_in Intracellular Prodrug Prodrug-PROTAC (Lipophilic Masking Group) Active_PROTAC Active PROTAC Prodrug->Active_PROTAC Passive Diffusion Enzymes Esterases / Other Enzymes Active_PROTAC->Enzymes Cleavage

Caption: The prodrug strategy enhances cell entry by masking polar groups.

Table 2: Prodrug Modification Example (Illustrative Data)

PROTAC Variant Modification Apparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) Cellular DC50 (nM) Rationale
Parent Free hydroxyl (-OH) on warhead 0.4 (Low) >1000 The polar -OH group hinders membrane crossing.

| Prodrug | Esterified hydroxyl (-OAc) | 2.5 (Good) | 150 | The acetyl group masks the polar -OH, increasing lipophilicity. It is cleaved by intracellular esterases to release the active PROTAC. |

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a PROTAC.

Materials:

  • PAMPA plate system (e.g., 96-well format with a donor plate and an acceptor plate separated by a microfilter disc).

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test PROTAC and control compounds (high and low permeability controls).

  • LC-MS/MS for analysis.

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.

  • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%).

  • Start Assay: Gently add 200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.

  • Incubate: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours) in a sealed container with a wet paper towel to minimize evaporation.

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.

  • Analyze Samples: Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method. The apparent permeability coefficient (Papp) is then calculated.

Protocol 2: Caco-2 Permeability Assay

This assay measures permeability across a biological monolayer and can indicate potential for human intestinal absorption.

Materials:

  • Caco-2 cells.

  • Transwell® inserts (e.g., 24-well format).

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).

  • Test PROTAC and control compounds.

  • LC-MS/MS for analysis.

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare Donor Solutions: Dissolve the test PROTAC and controls in transport buffer to the final concentration (e.g., 10 µM).

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with warm transport buffer.

    • Add the donor solution to the apical (top) compartment.

    • Add fresh transport buffer to the basolateral (bottom) compartment.

  • Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Analyze Samples: Quantify the PROTAC concentration in the samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp). An efflux ratio can also be determined by performing the assay in the reverse (basolateral to apical) direction.

References

Troubleshooting the conjugation reaction of Dox-Ph-PEG1-Cl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the conjugation reaction of Dox-Ph-PEG1-Cl.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Question: Why am I observing low conjugation efficiency between my target molecule and this compound?

Answer: Low conjugation efficiency can stem from several factors related to reaction conditions and reagent quality. Here are the primary aspects to investigate:

  • Suboptimal pH: The formation of a hydrazone bond is pH-dependent. The reaction is typically most efficient under slightly acidic conditions (pH 5.0-6.5), which catalyze the reaction without causing significant degradation of doxorubicin.[1][2][3] At physiological pH (7.4), the reaction can be very slow.[4]

  • Reagent Degradation: this compound and doxorubicin are sensitive to light and moisture. Improper storage can lead to degradation. This compound should be stored at -20°C, protected from light and moisture.[5]

  • Presence of Water: The formation of a hydrazone is a condensation reaction that releases water. The presence of excess water in the reaction mixture can inhibit the reaction. Using anhydrous solvents and adding molecular sieves (4 Å) can significantly improve the yield.

  • Steric Hindrance: The molecular structure of your target molecule might sterically hinder the approach of this compound. Consider optimizing the linker length or the conjugation site on your target molecule if possible.

  • Reaction Time and Temperature: While some protocols suggest room temperature for 16 hours, others may require optimization. If the reaction is slow, consider extending the reaction time. Avoid high temperatures, which can lead to degradation of doxorubicin.

Question: My final product appears to be unstable and precipitates out of solution. What could be the cause?

Answer: Product instability and precipitation can be due to several factors:

  • Aggregation: High concentrations of the conjugated product can lead to aggregation, especially if the PEG chain is short. Try working with more dilute solutions.

  • Incomplete Reaction or Purification: The presence of unreacted starting materials or byproducts can reduce the solubility of the final conjugate. Ensure your purification method, such as size exclusion chromatography or dialysis, is effective in removing these impurities.

  • pH of the Final Buffer: The final product's stability might be pH-dependent. Ensure the pH of your storage buffer is optimal for your conjugate's stability, typically around physiological pH (7.4) for in-vitro or in-vivo applications.

  • Improper Storage: Freeze-dried products should be stored at -20°C. Reconstituted solutions should be stored at 4°C for short-term use, though stability in solution should be empirically determined.

Question: I am observing a significant amount of free doxorubicin in my final product after purification. How can I prevent this?

Answer: The presence of free doxorubicin suggests either an incomplete reaction or cleavage of the hydrazone bond during purification or storage.

  • Inefficient Purification: Your purification method might not be adequately separating the unreacted doxorubicin from the conjugate. Optimize your size exclusion chromatography conditions (column type, mobile phase) or dialysis parameters (membrane molecular weight cutoff, duration).

  • Acidic Conditions During Workup: The hydrazone bond is acid-labile. Exposure to acidic conditions during purification or workup can cleave the bond, releasing free doxorubicin. Maintain a neutral pH (around 7.4) throughout the purification and storage process.

  • Photodegradation: Doxorubicin is light-sensitive. Perform the reaction and purification steps in the dark or in amber vials to prevent photodegradation, which could potentially lead to bond cleavage or the appearance of degradation products that are mistaken for free doxorubicin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the conjugation reaction?

A1: The optimal pH for forming the hydrazone bond is typically in the slightly acidic range of 5.0 to 6.5. This provides a balance between catalyzing the reaction and maintaining the stability of the reactants.

Q2: What is the recommended solvent for this reaction?

A2: Anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used. It is crucial to use anhydrous solvents to minimize water content, which can inhibit the reaction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting materials and the formation of the product. Thin-Layer Chromatography (TLC) can also be a quick method to qualitatively assess the reaction progress.

Q4: What is the best method for purifying the final conjugate?

A4: The most common and effective methods for purifying the Dox-conjugated product are size exclusion chromatography (e.g., Sephadex column) or dialysis. These methods are effective at removing unreacted small molecules like free doxorubicin and other reagents.

Q5: How should I store the this compound reagent and the final conjugate?

A5: The this compound reagent should be stored at -20°C in a dry, dark environment. The purified, freeze-dried conjugate should also be stored at -20°C. For short-term storage in solution, 4°C is recommended, but long-term stability in solution should be evaluated on a case-by-case basis.

Q6: How can I confirm the formation of the hydrazone bond?

A6: The formation of the hydrazone bond can be confirmed using spectroscopic methods. UV-Vis spectroscopy can be used to quantify the amount of conjugated doxorubicin. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation of the conjugate.

Quantitative Data Summary

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueNotes
pH 5.0 - 6.5Slightly acidic conditions catalyze the reaction.
Temperature Room Temperature (20-25°C)Avoid elevated temperatures to prevent degradation.
Reaction Time 16 - 24 hoursMonitor reaction progress by HPLC or TLC.
Solvent Anhydrous DMF or DMSOEnsure the solvent is dry to maximize yield.
Atmosphere Inert (Nitrogen or Argon)Protects sensitive reagents from oxidation.
Light Conditions DarkDoxorubicin is light-sensitive.
Additives Molecular Sieves (4 Å)Removes water generated during the reaction.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low Yield Suboptimal pH, reagent degradation, water contaminationAdjust pH to 5.0-6.5, use fresh reagents, use anhydrous solvents and molecular sieves.
Product Precipitation Aggregation, impurities, incorrect buffer pHUse more dilute solutions, optimize purification, adjust buffer to pH 7.4.
Free Doxorubicin in Product Inefficient purification, acidic conditions during workupOptimize purification method, maintain neutral pH during purification and storage.

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Hydrazide-Modified Molecule

  • Preparation: In a round-bottom flask, dissolve the hydrazide-modified molecule in anhydrous DMF. Add activated 4 Å molecular sieves and stir for 30 minutes under an inert atmosphere (e.g., Argon).

  • Reagent Addition: In a separate light-protected vial, dissolve this compound in anhydrous DMF. Add this solution dropwise to the flask containing the hydrazide-modified molecule.

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 6.0 by adding a small amount of a suitable acid (e.g., acetic acid).

  • Reaction: Stir the reaction mixture at room temperature in the dark for 16-24 hours.

  • Monitoring: Monitor the reaction progress by HPLC or TLC.

  • Quenching: Once the reaction is complete, quench any unreacted material as appropriate for your specific molecule.

  • Purification: Filter out the molecular sieves. The crude product can be purified by size exclusion chromatography or extensive dialysis against a neutral buffer (e.g., PBS pH 7.4) to remove unreacted this compound and other small molecules.

  • Lyophilization: Freeze-dry the purified product to obtain a stable powder.

  • Storage: Store the lyophilized powder at -20°C, protected from light.

Protocol 2: Characterization by UV-Vis Spectroscopy

  • Standard Curve: Prepare a standard curve of doxorubicin in the same buffer as your final product. Measure the absorbance at approximately 481 nm.

  • Sample Measurement: Prepare a solution of your purified conjugate of known concentration.

  • Quantification: Measure the absorbance of your conjugate solution at 481 nm and use the standard curve to determine the concentration of conjugated doxorubicin.

Visualizations

experimental_workflow reagent_prep Reagent Preparation (Anhydrous DMF, Inert Atmosphere) reaction Conjugation Reaction (pH 6.0, RT, 16-24h, Dark) reagent_prep->reaction purification Purification (Size Exclusion Chromatography or Dialysis) reaction->purification characterization Characterization (HPLC, UV-Vis, NMR) purification->characterization storage Storage (-20°C, Lyophilized) characterization->storage

Caption: Experimental workflow for the conjugation of this compound.

troubleshooting_tree start Low Conjugation Efficiency? check_ph Is pH 5.0-6.5? start->check_ph Yes check_reagents Are Reagents Fresh & Dry? check_ph->check_reagents Yes adjust_ph Adjust pH check_ph->adjust_ph No check_conditions Used Anhydrous Solvent & Sieves? check_reagents->check_conditions Yes use_new_reagents Use Fresh Reagents check_reagents->use_new_reagents No optimize_conditions Use Anhydrous Conditions check_conditions->optimize_conditions No success Problem Solved check_conditions->success Yes adjust_ph->start Re-run use_new_reagents->start Re-run optimize_conditions->start Re-run

Caption: Troubleshooting decision tree for low conjugation efficiency.

hydrolysis_mechanism pH-Dependent Hydrolysis of Hydrazone Bond cluster_stable Physiological pH (7.4) cluster_cleavage Acidic pH (5.0-6.5, Endosome/Lysosome) stable_conjugate Stable Conjugate (Dox-Linker-Molecule) no_release Minimal Drug Release stable_conjugate->no_release Stable acidic_conjugate Protonated Conjugate stable_conjugate->acidic_conjugate Cellular Uptake cleavage Hydrazone Bond Cleavage acidic_conjugate->cleavage Hydrolysis release Doxorubicin Release cleavage->release

Caption: Mechanism of pH-dependent doxorubicin release.

References

Optimization of reaction conditions for Dox-Ph-PEG1-Cl coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for Doxorubicin-Phenylalanine-PEG1-Chloride (Dox-Ph-PEG1-Cl) coupling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate challenges encountered during the synthesis of this important bioconjugate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the this compound coupling reaction?

A1: The coupling of this compound involves the formation of a stable amide bond between the primary amine group on the daunosamine sugar of Doxorubicin (Dox) and the terminal carboxylic acid group of the Phenylalanine-PEG1-Chloride (Ph-PEG1-Cl) moiety. This reaction is typically facilitated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Q2: Why is a two-step pH adjustment recommended for EDC/NHS coupling?

A2: A two-step pH protocol is crucial for maximizing reaction efficiency and minimizing side reactions.

  • Activation Step (pH 4.5-6.0): The activation of the carboxyl group on Ph-PEG1-Cl by EDC is most efficient in a slightly acidic environment. This pH range promotes the formation of the highly reactive O-acylisourea intermediate.

  • Coupling Step (pH 7.2-8.0): The subsequent reaction of the activated NHS-ester with the primary amine on Doxorubicin is most effective at a neutral to slightly basic pH. At this pH, the primary amine is deprotonated and thus more nucleophilic, readily attacking the NHS-ester to form a stable amide bond.

Q3: Which buffers should I use for the reaction?

A3: It is critical to use buffers that do not contain competing primary amines or carboxylates.

  • Activation Step: MES (2-(N-morpholino)ethanesulfonic acid) buffer is the recommended choice for the acidic activation step.

  • Coupling Step: Phosphate-buffered saline (PBS) is ideal for the second step, as it maintains a physiological pH without interfering with the reaction. Avoid buffers such as Tris (TRIS-HCl) or glycine, as they contain primary amines that will quench the reaction.

Q4: How can I monitor the progress of the conjugation reaction?

A4: The progress of the reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). By analyzing small aliquots of the reaction mixture over time, you can track the consumption of the starting materials (Doxorubicin and Ph-PEG1-Cl) and the formation of the desired conjugate (this compound). A reverse-phase C18 column is typically used, and detection can be performed using a UV-Vis detector (Doxorubicin has a characteristic absorbance around 480 nm) or a fluorescence detector.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound coupling process.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Inactive EDC/NHS Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time, rendering them inactive.• Purchase fresh, high-quality EDC and NHS.• Store reagents in a desiccator at -20°C.• Allow vials to warm to room temperature before opening to prevent condensation.• Prepare EDC/NHS solutions immediately before use.
Incorrect pH: The pH of the reaction mixture is critical for both the activation and coupling steps.• Calibrate your pH meter before use.• For the activation step, ensure the pH is between 4.5 and 6.0 using MES buffer.• For the coupling step, adjust the pH to 7.2-8.0 using PBS.
Insufficient Molar Ratio of Reagents: An inadequate amount of EDC and NHS will result in incomplete activation of the carboxyl groups.• Use a molar excess of EDC and NHS. A starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl-containing molecule (Ph-PEG1-Cl).
Precipitation During Reaction Poor Solubility of Reactants: Doxorubicin or the Ph-PEG1-Cl may have limited solubility in the reaction buffer.• Ensure all components are fully dissolved before initiating the reaction.• Consider using a co-solvent such as DMSO (dimethyl sulfoxide), but be mindful that it can affect reaction kinetics.
High Concentration of EDC: In some cases, a very high concentration of EDC can cause precipitation.• If precipitation occurs upon addition of EDC, try reducing the molar excess.
Multiple Peaks in HPLC Analysis Side Reactions: Unwanted side reactions can lead to a heterogeneous product mixture. A common side reaction is the hydrolysis of the NHS-ester intermediate back to the carboxylic acid.• Proceed to the coupling step immediately after the activation step to minimize hydrolysis of the NHS-ester.• Ensure the pH is not too high during the coupling step, as this can accelerate hydrolysis.
Degradation of Doxorubicin: Doxorubicin is sensitive to light and certain pH conditions.• Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.• Avoid excessively high or low pH for prolonged periods.
Difficulty in Purifying the Final Product Similar Properties of Reactants and Product: If the starting materials and the final conjugate have similar retention times on HPLC, purification can be challenging.• Optimize the HPLC gradient to achieve better separation.• Consider alternative purification methods such as size-exclusion chromatography (SEC) if there is a significant size difference between the conjugate and unreacted starting materials.

Data Presentation: Optimizing Reaction Parameters

The following tables provide illustrative data on how varying key reaction parameters can impact the yield of the this compound conjugate, as determined by HPLC analysis.

Table 1: Effect of pH on Conjugation Yield

Activation pH (in MES Buffer)Coupling pH (in PBS)Relative Yield (%)Observations
4.07.465Suboptimal activation at lower pH.
5.5 7.4 92 Optimal conditions for activation and coupling.
7.07.440Inefficient activation at neutral pH.
5.59.075Increased hydrolysis of NHS-ester at higher coupling pH.

Table 2: Effect of Molar Ratio of EDC/NHS to Ph-PEG1-Cl on Conjugation Yield

Molar Ratio (Ph-PEG1-Cl : EDC : NHS)Relative Yield (%)Observations
1 : 1 : 155Insufficient activation of carboxyl groups.
1 : 5 : 5 94 Good yield with moderate excess of reagents.
1 : 10 : 1096Marginal improvement in yield with higher excess.
1 : 20 : 2095No significant benefit, potential for increased side products.

Table 3: Effect of Reaction Time and Temperature on Conjugation Yield

Reaction Time (hours)Temperature (°C)Relative Yield (%)Observations
125 (Room Temp)70Incomplete reaction.
4 25 (Room Temp) 95 Reaction approaches completion.
2425 (Room Temp)96No significant increase in yield after 4 hours.
4460Slower reaction kinetics at lower temperature.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of Doxorubicin to Ph-PEG1-Cl

Materials:

  • Doxorubicin Hydrochloride (Dox-HCl)

  • Ph-PEG1-Cl

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 100 mM Sodium Phosphate (PBS), pH 7.4

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Preparation of Reactants:

    • Dissolve Ph-PEG1-Cl in Activation Buffer to a final concentration of 10 mg/mL.

    • Dissolve Dox-HCl in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Further dilute in Coupling Buffer to the desired reaction concentration just before use.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before the activation step (e.g., 10-fold molar excess to Ph-PEG1-Cl).

  • Activation of Ph-PEG1-Cl:

    • To the solution of Ph-PEG1-Cl, add the freshly prepared EDC solution, followed by the NHS solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring, protected from light.

  • Coupling Reaction:

    • Immediately after the activation step, add the Doxorubicin solution to the activated Ph-PEG1-Cl mixture.

    • Ensure the final pH of the reaction mixture is approximately 7.4. If necessary, adjust with a small amount of 0.1 M NaOH.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring, protected from light.

  • Quenching the Reaction (Optional but Recommended):

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the this compound conjugate from unreacted starting materials and byproducts using reverse-phase HPLC.

    • Lyophilize the collected fractions containing the pure product to obtain a red solid.

  • Characterization:

    • Confirm the identity and purity of the final product using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Doxorubicin_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dox_ext Doxorubicin (Extracellular) Passive_Diffusion Passive Diffusion Dox_ext->Passive_Diffusion Enters Cell Dox_intra Doxorubicin (Intracellular) Passive_Diffusion->Dox_intra ROS Reactive Oxygen Species (ROS) Dox_intra->ROS Metabolic Activation DNA Nuclear DNA Dox_intra->DNA Intercalates Topoisomerase Topoisomerase II Dox_intra->Topoisomerase Inhibits Mitochondria Mitochondria ROS->Mitochondria Damages Apoptosis_cyto Apoptotic Signaling (e.g., Caspase Activation) ROS->Apoptosis_cyto Triggers ROS->DNA Induces Damage Mitochondria->ROS Generates Apoptosis_nuc Apoptosis Apoptosis_cyto->Apoptosis_nuc Cascades to DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Intercalation leads to replication stress Topoisomerase->DNA_Damage Stabilizes Cleavage Complex DNA_Damage->Apoptosis_nuc Induces

Caption: Doxorubicin's primary mechanisms of action in a cancer cell.

Experimental_Workflow start Start prep Prepare Reactants (Dox, Ph-PEG1-Cl, Buffers) start->prep activation Activate Ph-PEG1-Cl with EDC/NHS in MES Buffer (pH 5.5, 15-30 min) prep->activation coupling Add Doxorubicin Solution (pH 7.4, 2-4 hours, RT) activation->coupling quench Quench Reaction with Hydroxylamine coupling->quench purify Purify Conjugate via Reverse-Phase HPLC quench->purify characterize Characterize Product (HPLC, MS, NMR) purify->characterize end End characterize->end

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic problem Low Conjugation Yield? check_reagents Are EDC/NHS reagents fresh and stored properly? problem->check_reagents Yes check_ph Is the pH for activation (5.5) and coupling (7.4) correct? check_reagents->check_ph Yes solution_reagents Use fresh, properly handled reagents. check_reagents->solution_reagents No check_ratio Is the EDC/NHS molar ratio sufficient (e.g., >5-fold excess)? check_ph->check_ratio Yes solution_ph Calibrate pH meter and use appropriate buffers (MES/PBS). check_ph->solution_ph No solution_ratio Increase molar excess of EDC and NHS. check_ratio->solution_ratio No success Yield Improved check_ratio->success Yes solution_reagents->success solution_ph->success solution_ratio->success

Technical Support Center: Mitigating the PROTAC Hook Effect with Dox-Ph-PEG1-Cl

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when using Dox-Ph-PEG1-Cl to mitigate the hook effect in your Proteolysis Targeting Chimera (PROTAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in PROTAC experiments?

A1: The hook effect is a phenomenon observed in PROTAC dose-response assays where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein. This results in a characteristic bell-shaped curve, which can complicate the determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1][2][3]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect arises from the formation of unproductive binary complexes at high PROTAC concentrations. A PROTAC's function relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[4][5] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.

Q3: How can this compound help mitigate the hook effect?

A3: this compound is a photocleavable linker, often referred to as a "caging" group. When conjugated to a PROTAC, it renders the PROTAC inactive. This "caged" PROTAC can be introduced to the experimental system without causing the formation of binary complexes, even at high concentrations. Upon irradiation with a specific wavelength of light, the this compound linker is cleaved, releasing the active PROTAC in a controlled manner. This spatiotemporal control over the active PROTAC concentration allows researchers to avoid the high concentrations that lead to the hook effect and to study the degradation kinetics more precisely. The doxorubicin moiety can also serve as a fluorescent handle for imaging and tracking the caged PROTAC.

Q4: I am observing a bell-shaped dose-response curve in my experiment. How can I confirm it is the hook effect?

A4: To confirm the hook effect, you can perform several experiments:

  • Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations, including very low (pM to nM) and very high (µM) concentrations. A clear bell-shaped curve is a strong indicator of the hook effect.

  • Ternary Complex Formation Assays: Employ biophysical assays like NanoBRET/BRET or Co-Immunoprecipitation (Co-IP) to directly measure the formation of the ternary complex at different PROTAC concentrations. A decrease in the ternary complex signal at high PROTAC concentrations would confirm the hook effect.

Q5: My caged PROTAC with this compound is not showing any degradation after light activation. What could be the problem?

A5: Several factors could be at play:

  • Incomplete Cleavage: Ensure you are using the correct wavelength and duration of light for uncaging. The efficiency of photocleavage can depend on the specific chemical structure of the caging group.

  • PROTAC Instability: The released PROTAC might be unstable under your experimental conditions.

  • Cellular Factors: The target protein or the required E3 ligase may not be expressed at sufficient levels in your cell line.

  • Incorrect Experimental Setup: Verify all experimental parameters, including cell density, incubation times, and reagent concentrations.

Troubleshooting Guides

Problem 1: Observing a Pronounced Hook Effect

Symptoms: Your dose-response curve for protein degradation shows a sharp decline in efficacy at higher PROTAC concentrations.

Troubleshooting Steps:

  • Confirm with Ternary Complex Assays: Use NanoBRET or Co-IP to correlate the decrease in degradation with a decrease in ternary complex formation at high PROTAC concentrations.

  • Implement a Caged PROTAC Strategy: Synthesize your PROTAC with the this compound photocleavable linker.

  • Optimize Uncaging Conditions: Determine the optimal light exposure time and intensity to release a controlled amount of active PROTAC.

  • Perform a Dose-Response with the Caged PROTAC: Treat your cells with a range of concentrations of the caged PROTAC and then apply the optimized light stimulus. This should result in a more traditional sigmoidal dose-response curve.

Problem 2: No or Low Degradation with this compound Caged PROTAC After Uncaging

Symptoms: After light activation, you do not observe the expected level of target protein degradation.

Troubleshooting Steps:

  • Verify Photocleavage: Use a method like mass spectrometry to confirm that the this compound group is being efficiently cleaved from the PROTAC upon light exposure.

  • Assess Active PROTAC Potency: Independently synthesize and test the uncaged (active) version of your PROTAC to ensure it is potent.

  • Check E3 Ligase Expression: Confirm that the E3 ligase recruited by your PROTAC is expressed in your cell model using Western blotting or qPCR.

  • Proteasome Inhibition Control: Co-treat cells with a proteasome inhibitor (e.g., MG132) and your uncaged PROTAC. A rescue of the target protein from degradation will confirm that the degradation is proteasome-dependent.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response Data Illustrating the Hook Effect

PROTAC Concentration (nM)% Target Protein Remaining (Uncaged PROTAC)% Target Protein Remaining (Caged PROTAC + Light)
0.19598
17085
103050
1001520
10004018
100007515

Table 2: Hypothetical Ternary Complex Formation Data (NanoBRET Assay)

PROTAC Concentration (nM)NanoBRET Ratio (mBU)
0.150
1150
10400
100600
1000300
10000100

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • PROTAC Treatment: Treat cells with a serial dilution of your PROTAC (caged or uncaged). For caged PROTACs, follow with the appropriate light stimulus. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After the desired incubation time, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the target protein signal to the loading control.

Protocol 2: NanoBRET™ Ternary Complex Assay
  • Cell Transfection: Co-transfect HEK293 cells with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).

  • Cell Seeding: Seed the transfected cells into a 96-well white-bottom plate.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 ligand to the cells and incubate to label the HaloTag®-E3 ligase fusion protein.

  • PROTAC Addition: Add serial dilutions of the PROTAC to the wells.

  • Substrate Addition and Measurement: Add the Nano-Glo® substrate and immediately measure the donor (460 nm) and acceptor (>610 nm) emissions using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
  • Cell Treatment: Treat cells with the PROTAC at the desired concentrations. It is advisable to pre-treat with a proteasome inhibitor like MG132 to stabilize the ternary complex.

  • Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase or the target protein overnight at 4°C.

  • Complex Pull-down: Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluates by Western blotting for the presence of the target protein, the E3 ligase, and any other components of the complex.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC Action Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex binds PROTAC PROTAC PROTAC->Ternary Complex mediates E3 Ligase E3 Ligase E3 Ligase->Ternary Complex binds Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

PROTAC Mechanism of Action

Hook_Effect cluster_1 High PROTAC Concentration High PROTAC High PROTAC Binary Complex 1 Target-PROTAC High PROTAC->Binary Complex 1 Binary Complex 2 E3-PROTAC High PROTAC->Binary Complex 2 Target Protein Target Protein Target Protein->Binary Complex 1 E3 Ligase E3 Ligase E3 Ligase->Binary Complex 2 No Ternary Complex No Ternary Complex Binary Complex 1->No Ternary Complex Binary Complex 2->No Ternary Complex

The Hook Effect Mechanism

Caged_PROTAC cluster_2 Mitigation with this compound Caged PROTAC This compound-PROTAC Active PROTAC Active PROTAC Caged PROTAC->Active PROTAC cleavage This compound This compound Caged PROTAC->this compound released Light Light Light->Caged PROTAC Ternary Complex Ternary Complex Active PROTAC->Ternary Complex

This compound Caged PROTAC Activation

Troubleshooting_Workflow cluster_3 Troubleshooting Hook Effect start Observe Bell-Shaped Dose-Response confirm Confirm with Ternary Complex Assay start->confirm implement Implement Caged PROTAC (this compound) confirm->implement optimize Optimize Uncaging (Light Exposure) implement->optimize run_exp Perform Dose-Response with Caged PROTAC optimize->run_exp result Sigmoidal Curve (Hook Effect Mitigated) run_exp->result

Experimental Workflow

References

Validation & Comparative

Dox-Ph-PEG1-Cl vs. Alkyl Linkers in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. A critical component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The composition and length of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

Overview of Linker Types

Dox-Ph-PEG1-Cl is a commercially available PEG-based linker with the chemical structure 2-(4-(2-chloroethoxy)phenyl)-1,3-dioxolane. Its key features include a short PEG chain, which imparts hydrophilicity, and a phenyl group, which can introduce a degree of rigidity. PEG linkers, in general, are known to improve the solubility and cell permeability of PROTAC molecules.[1]

Alkyl linkers are simple hydrocarbon chains that provide a high degree of conformational flexibility.[2] They are synthetically straightforward and have been extensively used in PROTAC design. However, their hydrophobic nature can sometimes negatively impact the solubility of the resulting PROTAC.[2]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters: DC50, the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of target protein degradation achieved.[3] The following tables summarize representative data from studies comparing the performance of PEG-based and alkyl/ether linkers in different PROTAC systems. It is important to note that these are not direct comparisons involving a doxorubicin warhead but serve to illustrate the general impact of the linker type on PROTAC efficacy.

Table 1: Impact of Linker Type and Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [3]

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTACExhibited degradation
Rigid (Disubstituted phenyl)PROTAC variantsNo activity

Table 3: Comparison of Alkyl vs. PEG Linkers for Cereblon (CRBN) Degradation

Linker TypeLinker CompositionCRBN Degradation in HEK293T cells
AlkylNine-atom alkyl chainConcentration-dependent decrease
PEGThree PEG unitsWeak degradation

Signaling Pathways and Experimental Workflows

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Target-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Target Target Protein (e.g., via Doxorubicin warhead) Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degradation

PROTAC Mechanism of Action

The experimental workflow to determine the efficacy of a PROTAC typically involves treating cells with the PROTAC, followed by quantification of the target protein levels.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Level Quantification cluster_data_analysis Data Analysis CellSeeding Seed Cells PROTACTreatment Treat with PROTAC (Varying Concentrations) CellSeeding->PROTACTreatment CellLysis Cell Lysis PROTACTreatment->CellLysis ProteinQuant Protein Quantification (e.g., BCA Assay) CellLysis->ProteinQuant WesternBlot Western Blotting ProteinQuant->WesternBlot Densitometry Densitometry Analysis WesternBlot->Densitometry DoseResponse Generate Dose-Response Curve Densitometry->DoseResponse DC50_Dmax Calculate DC50 & Dmax DoseResponse->DC50_Dmax

Workflow for DC50/Dmax Determination

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein using Western blotting.

Materials:

  • Cell line of interest

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (e.g., MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

  • Cell line of interest

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound for a desired time period (e.g., 72 hours). Include a vehicle-only control.

  • MTS Assay:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate at 37°C for 1-4 hours.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Conclusion

The choice between a this compound linker and an alkyl linker in PROTAC design is a critical decision that can significantly impact the therapeutic potential of the resulting molecule. While direct comparative data for doxorubicin-based PROTACs is not currently available, the general principles derived from the broader PROTAC field provide valuable guidance.

PEG-based linkers like this compound offer the advantage of improved hydrophilicity, which can enhance solubility and potentially cell permeability. This is a crucial consideration for PROTACs, which are often large molecules with poor physicochemical properties. However, as suggested by some studies, the flexibility and composition of PEG linkers may not always be optimal for inducing potent degradation for every target-E3 ligase pair.

Alkyl linkers, on the other hand, provide a synthetically accessible and conformationally flexible option. The hydrophobicity of alkyl chains can be a double-edged sword, potentially aiding in membrane traversal but also possibly leading to reduced solubility and non-specific binding. The optimal linker length for alkyl chains is highly dependent on the specific target and E3 ligase, with linkers that are too short or too long often resulting in diminished efficacy.

Ultimately, the rational design of a PROTAC requires empirical testing of a variety of linker types and lengths. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different linker candidates to identify the optimal design for a given target and E3 ligase combination. Future studies directly comparing the efficacy of this compound and alkyl linkers in the context of a doxorubicin-based PROTAC will be invaluable in further refining our understanding of the structure-activity relationships that govern PROTAC efficiency.

References

A Comparative Analysis of PEG-Based Linkers for Doxorubicin Conjugates: Unveiling the Role of Dox-Ph-PEG1-Cl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding the performance and characteristics of various Polyethylene Glycol (PEG)-based linkers in doxorubicin conjugates, with a focus on the structural attributes of Dox-Ph-PEG1-Cl.

In the landscape of advanced drug delivery systems, the linker molecule connecting a therapeutic agent to its carrier is a critical determinant of the conjugate's overall efficacy, stability, and pharmacokinetic profile. Among these, Polyethylene Glycol (PEG)-based linkers have garnered significant attention for their ability to enhance the solubility and in vivo performance of conjugated drugs like doxorubicin. This guide provides a comparative analysis of this compound and other prominent PEG-based linkers, supported by a review of experimental data from existing literature and detailed methodologies for key evaluative experiments.

The Emerging Role of this compound in Novel Drug Conjugates

This compound is a short-chain PEG linker that incorporates a phenyl group and a terminal chloride functional group. While specific performance data for this particular linker is emerging, its structural components suggest its utility in the synthesis of novel therapeutic constructs, such as Proteolysis Targeting Chimeras (PROTACs), where precise spatial arrangement and chemical reactivity are paramount. The single PEG unit offers a defined and minimal spacer, potentially influencing the steric hindrance and flexibility of the final conjugate. The phenyl group can contribute to the overall stability and electronic properties of the linker, while the chloride serves as a reactive handle for conjugation.

Comparative Performance of PEG-Based Linkers for Doxorubicin

The selection of a PEG-based linker significantly impacts the therapeutic index of a doxorubicin conjugate. Key performance parameters include drug release kinetics, stability in physiological conditions, and in vitro cytotoxicity. Below is a comparative summary of different classes of PEG-based linkers based on available literature.

Data Presentation: Quantitative Comparison of Doxorubicin-Linker Conjugates
Linker TypePEG LengthCleavage MechanismDrug Release ProfileIn Vitro Cytotoxicity (IC50)Reference
Hypothetical this compound 1 unitNon-cleavable (assumed stable ether/amide bond)Slow, relies on lysosomal degradation of carrierDependent on uptake and degradation rate-
Peptide Linker (e.g., GFLG) 5-20 kDaEnzymatic (Cathepsin B)~30% release at 5h in lysosomal conditions> 2 µg/mL (10-fold less toxic than free Dox)[1]
Peptide Linker (e.g., GLFG) 10 kDaEnzymatic (Cathepsin B)~57% release at 5h in lysosomal conditions> 2 µg/mL (10-fold less toxic than free Dox)[1]
Hydrazone Linker MicellarpH-sensitive (acid-labile)Sustained release, enhanced at acidic pHIC50 = 4.65 µg/mL (targeting) vs 13.51 µg/mL (non-targeting)[2]
Disulfide Linker Short PEG chainReductive (Glutathione)Negligible at pH 7.4, ~87% release in 24h with DTTEnhanced cytotoxicity compared to free DOX in some cell lines[3]

Experimental Protocols: Methodologies for Evaluating Linker Performance

Accurate and reproducible evaluation of doxorubicin-linker conjugates is essential for the development of effective drug delivery systems. The following are detailed protocols for key experiments.

Stability of Doxorubicin-Linker Conjugates

Objective: To assess the stability of the conjugate in physiological conditions and identify potential degradation products.

Protocol:

  • Prepare a solution of the doxorubicin-linker conjugate at a concentration of 10 mg/mL in phosphate-buffered saline (PBS) at pH 7.4.[4]

  • Store the solution in polypropylene syringes or glass vials at 4-8°C, protected from light.

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly for longer studies), withdraw aliquots of the solution.

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a diode array detector.

  • Monitor the concentration of the intact conjugate and the appearance of any degradation products by comparing the chromatograms to a baseline (time 0) sample.

  • Quantify the doxorubicin concentration at a specific wavelength (e.g., 254 nm).

  • Physical stability can be assessed by visual inspection for any color change or precipitation.

In Vitro Drug Release Kinetics

Objective: To determine the rate and extent of doxorubicin release from the conjugate under specific conditions (e.g., acidic pH to mimic the tumor microenvironment or lysosomal compartments).

Protocol (Dialysis Method):

  • Prepare a solution of the doxorubicin-linker conjugate in a release medium (e.g., acetate buffer at pH 5.0 or PBS at pH 7.4).

  • Place a known volume and concentration of the conjugate solution into a dialysis bag with a specific molecular weight cutoff.

  • Immerse the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.

  • At selected time intervals, withdraw samples from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of released doxorubicin in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry (at ~480 nm) or fluorescence spectroscopy.

  • Plot the cumulative percentage of drug released versus time to determine the release kinetics.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of the doxorubicin-linker conjugate on cancer cell lines.

Protocol (MTT Assay):

  • Seed cancer cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well microtiter plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Replace the culture medium with fresh serum-free medium containing various concentrations of the doxorubicin-linker conjugate, free doxorubicin (as a positive control), and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well and incubate for an additional 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Mandatory Visualizations: Diagrams of Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_evaluation Performance Evaluation synthesis Synthesis of Dox-Linker Conjugate purification Purification (e.g., HPLC) synthesis->purification characterization Characterization (e.g., MS, NMR) purification->characterization stability Stability Assay (pH 7.4) characterization->stability release Drug Release Assay (pH 5.0) stability->release cytotoxicity Cytotoxicity Assay (Cancer Cell Lines) release->cytotoxicity

Experimental workflow for synthesis and evaluation of Doxorubicin-linker conjugates.

signaling_pathway cluster_uptake Cellular Uptake and Drug Release cluster_action Mechanism of Action conjugate Dox-Linker-Carrier (e.g., ADC, Nanoparticle) endocytosis Endocytosis conjugate->endocytosis endosome Endosome/Lysosome (Acidic pH, Enzymes) endocytosis->endosome release Linker Cleavage & Doxorubicin Release endosome->release dox Free Doxorubicin release->dox nucleus Nucleus dox->nucleus dna DNA Intercalation & Topoisomerase II Inhibition nucleus->dna apoptosis Apoptosis dna->apoptosis

Cellular uptake and mechanism of action for a Doxorubicin-linker conjugate.

Conclusion

The choice of a PEG-based linker is a critical step in the design of doxorubicin conjugates, with profound implications for the therapeutic's performance. While established linkers such as peptide-cleavable and pH-sensitive hydrazone linkers offer controlled drug release mechanisms, the properties of novel linkers like this compound are still under investigation. Based on its structure, this compound likely provides a short, defined spacer with a stable linkage, which could be advantageous in applications requiring precise molecular architecture, such as in the development of PROTACs. Further experimental evaluation is necessary to fully elucidate its stability, drug release characteristics, and cytotoxic efficacy in comparison to other PEG-based linkers. The experimental protocols and comparative data presented in this guide provide a framework for researchers to systematically evaluate and select the most appropriate linker for their specific drug delivery application.

References

Validating Ternary Complex Formation for PROTACs: An SPR-Focused Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of Proteolysis-Targeting Chimeras (PROTACs) hinges on their ability to form a stable ternary complex with the target protein and an E3 ubiquitin ligase. This guide provides a comprehensive comparison of methodologies for validating this critical interaction, with a focus on Surface Plasmon Resonance (SPR). While specific data for "Dox-Ph-PEG1-Cl PROTACs" is not publicly available, this guide will use the well-characterized BRD4-degrading PROTAC, MZ1, as a representative example to illustrate the principles and experimental data that are broadly applicable to novel PROTAC development.

The Central Role of the Ternary Complex in PROTAC Efficacy

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2] They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The formation of a stable POI-PROTAC-E3 ligase ternary complex is the pivotal event that leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[2] The stability and kinetics of this complex are critical determinants of a PROTAC's efficacy and cellular activity.

A key concept in evaluating ternary complex formation is cooperativity (α) . This is the measure of how the binding of one protein (e.g., the E3 ligase) to the PROTAC affects the PROTAC's affinity for the other protein (the POI).

  • Positive Cooperativity (α > 1): The formation of the binary complex enhances the affinity for the second protein, leading to a more stable ternary complex.

  • Negative Cooperativity (α < 1): The formation of the binary complex reduces the affinity for the second protein, resulting in a less stable ternary complex.

  • No Cooperativity (α = 1): The binding events are independent.

A high degree of positive cooperativity is often correlated with potent cellular degradation of the target protein.

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated degradation pathway.

Surface Plasmon Resonance (SPR) for Ternary Complex Validation

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It is highly suited for characterizing both the affinity and kinetics of binary and ternary complexes in PROTAC development.

SPR Experimental Workflow

The general workflow for an SPR-based ternary complex validation assay is as follows:

SPR_Workflow SPR Experimental Workflow for Ternary Complex Analysis cluster_prep Preparation cluster_binary Binary Interaction cluster_ternary Ternary Interaction cluster_analysis Data Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Inject_PROTAC Inject PROTAC alone Immobilize->Inject_PROTAC Inject_Complex Inject PROTAC + POI (pre-incubated) Immobilize->Inject_Complex Measure_Binary Measure ka, kd, KD (Binary) Inject_PROTAC->Measure_Binary Calculate_Cooperativity Calculate Cooperativity (α) α = KD(binary) / KD(ternary) Measure_Binary->Calculate_Cooperativity Measure_Ternary Measure ka, kd, KD (Ternary) Inject_Complex->Measure_Ternary Measure_Ternary->Calculate_Cooperativity

Caption: SPR workflow for ternary complex analysis.

Quantitative Data for MZ1 PROTAC using SPR

The following table summarizes representative SPR data for the interaction of the PROTAC MZ1 with the E3 ligase VHL and the second bromodomain of BRD4 (BRD4BD2).

InteractionAnalyteka (105 M-1s-1)kd (10-2 s-1)KD (nM)Cooperativity (α)
Binary MZ12.11.466-
Ternary MZ1 + BRD4BD21200.453.7~18

Data is illustrative and compiled from published sources.

Comparison with Alternative Methodologies

While SPR is a powerful tool, other biophysical techniques can also be employed to validate ternary complex formation. Each method has its own advantages and limitations.

TechniquePrincipleThroughputInformation ProvidedKey AdvantagesKey Limitations
Surface Plasmon Resonance (SPR) Mass-based detection of binding to a sensor surface.MediumKinetics (ka, kd), Affinity (KD), Cooperativity (α)Label-free, real-time kinetic data.Requires immobilization of one binding partner, which may affect its activity.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding in solution.LowAffinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, in-solution measurement providing thermodynamic data.High sample consumption, lower throughput, does not provide kinetic data.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Measures energy transfer between donor and acceptor fluorophores on binding partners.HighRelative affinity, Ternary complex formationHomogeneous assay, high throughput, sensitive.Requires labeling of proteins, potential for fluorescent artifacts.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Measures light emission when donor and acceptor beads are brought into proximity by a binding event.HighRelative affinity, Ternary complex formationHomogeneous, no-wash assay, highly sensitive.Requires labeled proteins, susceptible to "hook effect" at high PROTAC concentrations.
Quantitative Comparison for MZ1

The following table provides a comparison of affinity and cooperativity data for MZ1 obtained by SPR and ITC.

ParameterSPRITC
Binary KD (MZ1 to VHL) 66 nM66 nM
Ternary KD (MZ1 + BRD4BD2 to VHL) 3.7 nM3.7 nM
Cooperativity (α) ~18~18

Data is illustrative and compiled from published sources.

The strong agreement between SPR and ITC data highlights the robustness of SPR for characterizing PROTAC ternary complexes.

Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis

This protocol is a generalized procedure and may require optimization for specific proteins and PROTACs.

1. Materials and Reagents:

  • SPR instrument and sensor chips (e.g., Biacore™ Series S Sensor Chip SA).

  • Immobilization buffer (e.g., HBS-EP+).

  • Running buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 1 mM TCEP, 0.005 % TWEEN 20, and 1 % DMSO).

  • Purified, biotinylated E3 ligase complex (e.g., VCB).

  • Purified target protein (POI).

  • PROTAC of interest dissolved in 100% DMSO.

2. Procedure:

  • Surface Preparation:

    • Equilibrate the sensor chip with running buffer.

    • Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip surface to a desired response unit (RU) level.

  • Binary Interaction Analysis:

    • Prepare a serial dilution of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface at a constant flow rate.

    • Monitor the association and dissociation phases.

    • Regenerate the sensor surface if necessary.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

  • Ternary Complex Analysis:

    • Prepare a solution of the PROTAC and a near-saturating concentration of the POI in running buffer.

    • Create a serial dilution of this complex.

    • Inject the complex solutions over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases.

    • Fit the data to determine the kinetic and affinity constants for the ternary complex.

  • Data Analysis:

    • Calculate the cooperativity factor (α) by dividing the binary KD by the ternary KD.

Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Analysis

This protocol provides a general outline for ITC experiments.

1. Materials and Reagents:

  • Isothermal titration calorimeter.

  • Dialysis buffer.

  • Purified E3 ligase complex.

  • Purified POI.

  • PROTAC of interest.

2. Procedure:

  • Sample Preparation:

    • Dialyze all proteins against the same buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of all components.

    • Degas all solutions before use.

  • Binary Titrations:

    • PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and the syringe with the PROTAC solution (10-20 fold higher concentration). Perform a series of injections and record the heat changes.

    • PROTAC into POI: Repeat the process with the POI in the cell.

  • Ternary Titration:

    • Prepare a solution of the E3 ligase pre-saturated with the POI in the ITC cell.

    • Fill the syringe with the PROTAC solution.

    • Perform the titration to measure the binding of the PROTAC to the pre-formed binary complex.

  • Data Analysis:

    • Integrate the raw data to obtain a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and stoichiometry (n).

    • Calculate the cooperativity factor from the binary and ternary KD values.

Conclusion

Validating the formation and stability of the ternary complex is a cornerstone of modern PROTAC drug discovery. While various techniques can provide valuable insights, Surface Plasmon Resonance stands out for its ability to deliver both kinetic and affinity data in a label-free and real-time manner. The quantitative data obtained from SPR, particularly the cooperativity factor, often correlates well with the cellular efficacy of PROTACs, making it an indispensable tool for guiding the optimization of these novel therapeutics. By employing a multi-faceted approach that leverages the strengths of SPR alongside orthogonal methods like ITC, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action and accelerate the development of new protein-degrading drugs.

References

Biophysical Methods to Confirm Target Engagement of Dox-Ph-PEG1-Cl PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins. A critical step in the development of PROTACs, such as Dox-Ph-PEG1-Cl, is the confirmation of target engagement, which involves verifying the binding of the PROTAC to both the target protein and an E3 ligase, leading to the formation of a productive ternary complex. A variety of biophysical techniques are employed to characterize these interactions, each offering unique advantages and disadvantages. This guide provides a comparative overview of key biophysical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate assays for their PROTAC development workflow.

Comparison of Key Biophysical Methods

The selection of a biophysical method for confirming target engagement depends on several factors, including the specific questions being addressed (e.g., binary vs. ternary complex formation, binding affinity, kinetics, or thermodynamics), the availability of purified proteins, and the desired throughput. The following table summarizes and compares the most commonly used techniques.

Method Principle Information Obtained Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index near a sensor surface upon mass accumulation (i.e., binding).[1][2]Binding affinity (K D ), association (k on ) and dissociation (k off ) rates.[3]Label-free, real-time kinetic data, can characterize both binary and ternary complexes.[1][2]Requires immobilization of one binding partner, which may affect its activity; can be complex to set up and analyze for ternary interactions.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of two molecules.Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.Low throughput, requires large amounts of purified protein, may not be sensitive enough for very weak or very tight binders.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Monitors the change in the melting temperature (T m ) of a protein upon ligand binding.Target engagement, relative binding affinity (ΔT m ).High throughput, low sample consumption, can be performed in a plate-based format.Indirect measure of binding, may not be suitable for all proteins, ΔT m does not always correlate with affinity.
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.Binding affinity (K D ), suitable for competitive binding assays.Homogeneous, in-solution assay, high throughput, and relatively low cost.Requires a fluorescent label which may interfere with binding, limited dynamic range.
Bio-layer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind.Binding affinity (K D ), association (k on ) and dissociation (k off ) rates.Label-free, real-time kinetic data, higher throughput than SPR, disposable biosensors minimize cross-contamination.Requires immobilization of one binding partner, may have lower sensitivity than SPR for small molecule interactions.
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.Binding affinity (K D ).Low sample consumption, can be performed in complex biological liquids, relatively fast.Requires a fluorescent label or intrinsic tryptophan fluorescence, can be sensitive to buffer conditions.

Signaling Pathway and Experimental Workflow

To effectively utilize these biophysical methods, it is crucial to understand the underlying mechanism of action of a PROTAC and the general workflow for target engagement studies.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary_Complex Ternary Complex (Target:PROTAC:E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Tags for Degradation Target Protein Degradation Proteasome->Degradation Mediates

Figure 1: PROTAC Mechanism of Action.

The diagram above illustrates the catalytic cycle of a PROTAC. The bifunctional molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated target is then recognized and degraded by the proteasome.

Target_Engagement_Workflow Start Start: PROTAC Synthesis (this compound) Binary_Binding Binary Binding Assays Start->Binary_Binding Ternary_Complex Ternary Complex Formation Assays Binary_Binding->Ternary_Complex Confirm individual binding Cellular_Engagement Cellular Target Engagement Assays Ternary_Complex->Cellular_Engagement Confirm complex formation Degradation_Assay Protein Degradation Assays (e.g., Western Blot, In-Cell Western) Cellular_Engagement->Degradation_Assay Confirm engagement in cells End End: Confirmed Target Engagement and Degradation Degradation_Assay->End

Figure 2: Experimental Workflow for Target Engagement.

The experimental workflow for confirming target engagement typically starts with in vitro biophysical assays to characterize the binary interactions of the PROTAC with its target and the E3 ligase. This is followed by assays to detect and quantify the formation of the ternary complex. Finally, cellular assays are employed to confirm target engagement in a more physiologically relevant environment and to measure subsequent protein degradation.

Experimental Protocols

Below are generalized protocols for key biophysical methods. Note that specific concentrations, buffer conditions, and instrumentation settings will need to be optimized for the this compound PROTAC and its specific target and E3 ligase.

Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently immobilize the target protein or the E3 ligase onto a sensor chip surface (e.g., CM5 chip via amine coupling).

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the this compound PROTAC over the immobilized protein surface and a reference surface.

    • Monitor the binding response in real-time.

    • Regenerate the sensor surface between injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine K D , k on , and k off .

  • Ternary Complex Analysis:

    • Immobilize one of the proteins (e.g., E3 ligase).

    • Inject a constant, saturating concentration of the PROTAC followed by varying concentrations of the target protein.

    • Alternatively, pre-incubate the PROTAC with the target protein and inject the mixture over the immobilized E3 ligase.

    • Analyze the data to determine the affinity and kinetics of ternary complex formation.

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in the same, precisely matched buffer.

  • Binary Titration:

    • Fill the ITC syringe with the PROTAC solution.

    • Fill the sample cell with the target protein or E3 ligase solution.

    • Perform a series of small injections of the PROTAC into the protein solution while monitoring the heat change.

    • Integrate the heat signals and fit the data to a binding isotherm to determine K D , n, ΔH, and ΔS.

  • Ternary Titration:

    • To measure the binding of the target protein to the pre-formed PROTAC:E3 ligase complex, saturate the E3 ligase with the PROTAC and place this complex in the cell. Titrate in the target protein.

    • Analyze the data to determine the thermodynamic parameters of ternary complex formation.

Thermal Shift Assay (TSA)
  • Reaction Setup: In a 96- or 384-well PCR plate, mix the target protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Compound Addition: Add varying concentrations of the this compound PROTAC to the wells. Include appropriate controls (e.g., protein alone, protein with DMSO).

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

  • Data Analysis: The melting temperature (T m ) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition. The change in melting temperature (ΔT m ) in the presence of the PROTAC indicates target engagement.

Fluorescence Polarization (FP)
  • Probe Selection: A fluorescently labeled ligand (tracer) that binds to either the target protein or the E3 ligase is required.

  • Competitive Binding Assay:

    • Incubate the target protein (or E3 ligase) with the fluorescent tracer at a concentration that gives a stable and robust FP signal.

    • Add increasing concentrations of the unlabeled this compound PROTAC.

    • Measure the FP signal at each concentration.

  • Data Analysis: As the PROTAC displaces the fluorescent tracer, the FP signal will decrease. Fit the data to a competitive binding model to determine the IC 50 , which can be converted to a K i value.

Conclusion

Confirming the target engagement of PROTACs like this compound is a multifaceted process that benefits from the application of a suite of orthogonal biophysical methods. While techniques like SPR and ITC provide detailed kinetic and thermodynamic information in vitro, high-throughput methods such as TSA and FP are invaluable for initial screening and validation. The data generated from these assays are crucial for understanding the structure-activity relationship and for guiding the rational design and optimization of potent and selective protein degraders. A judicious combination of these biophysical approaches, coupled with cellular assays, will provide the most comprehensive picture of PROTAC target engagement and mechanism of action.

References

In Vivo Validation of a Doxorubicin-Based PROTAC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Guide to the In Vivo Assessment of a Hypothetical Doxorubicin-Phthalimide-PEG1-Chloride (Dox-Ph-PEG1-Cl) PROTAC in a Mouse Model

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3][4][5] This guide provides a comparative framework for the in vivo validation of a hypothetical PROTAC, this compound, in a mouse model. This novel PROTAC is conceptualized to utilize doxorubicin as a warhead to target a protein of interest (POI), phthalimide to recruit the E3 ligase Cereblon (CRBN), connected by a PEG linker. The primary target of doxorubicin is Topoisomerase II (TOP2), an enzyme critical for managing DNA topology during replication and transcription. Degrading TOP2 via a PROTAC mechanism could offer a novel therapeutic strategy compared to traditional inhibition.

This document outlines the hypothetical mechanism of action, experimental protocols for in vivo validation, and compares its potential performance against conventional doxorubicin therapy and other PROTAC-based strategies. The data presented herein is illustrative, based on typical outcomes for successful PROTAC preclinical studies.

Mechanism of Action: this compound PROTAC

The this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of its target protein. The proposed mechanism involves the formation of a ternary complex between the target protein (e.g., TOP2), the PROTAC molecule, and an E3 ubiquitin ligase. The phthalimide moiety of the PROTAC binds to the Cereblon (CRBN) E3 ligase, while the doxorubicin component binds to the target protein. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Degradation Pathway PROTAC This compound PROTAC->PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Target Protein (e.g., TOP2) POI->Ternary_Complex E3_Ligase CRBN E3 Ligase E3_Ligase->E3_Ligase E3_Ligase->Ternary_Complex Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ubiquitin Ub Ubiquitin->Ternary_Complex Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Polyubiquitinated_POI->Proteasome Recognition

Caption: Mechanism of this compound PROTAC action.

Comparative In Vivo Efficacy

The primary goal of the in vivo study is to assess the anti-tumor efficacy of the this compound PROTAC in a mouse xenograft model. The performance would be compared against doxorubicin alone and a vehicle control.

Table 1: Comparative Efficacy in Breast Cancer Xenograft Model (MCF-7)

Treatment Group Dose & Schedule Mean Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%) Target Degradation in Tumor (%)
Vehicle Control N/A 1500 ± 250 0% 0%
Doxorubicin 5 mg/kg, weekly 800 ± 150 47% Not Applicable
This compound 10 mg/kg, daily 300 ± 90 80% >85%

| Alternative PROTAC (ARV-471) | 10 mg/kg, daily | 450 ± 110 | 70% | >90% (ERα) |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion of the PROTAC. Pharmacodynamic (PD) studies will confirm target engagement and degradation in vivo.

Table 2: Comparative Pharmacokinetic Parameters

Compound Dose (mg/kg) Cmax (ng/mL) T½ (hours) AUC (ng·h/mL)
Doxorubicin 5 1200 0.5 900
This compound 10 800 4 3200

| Alternative PROTAC (ARV-471) | 10 | 950 | 6 | 4500 |

Toxicity Profile

A critical aspect of in vivo validation is assessing the toxicity of the new compound compared to existing treatments. This is often evaluated by monitoring body weight changes and performing histological analysis of major organs.

Table 3: Comparative Toxicity Profile

Treatment Group Mean Body Weight Change (%) Observed Cardiotoxicity Other Adverse Effects
Vehicle Control +5% None None
Doxorubicin -15% Moderate to Severe Myelosuppression
This compound -2% Minimal Mild, transient weight loss

| Alternative PROTAC (ARV-471) | +2% | None | None |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results.

In Vivo Xenograft Efficacy Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Cell Line and Implantation: MCF-7 human breast cancer cells are harvested and resuspended in a 1:1 mixture of serum-free medium and Matrigel. 5 x 10⁶ cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a size of 150-200 mm³. Mice are then randomized into treatment groups (n=8-10 mice per group).

  • Compound Preparation and Administration: this compound is prepared in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose, 5% DMSO in saline). The PROTAC is administered daily, while doxorubicin is administered weekly via intravenous injection. The control group receives the vehicle.

  • Monitoring: Tumor volume is measured 2-3 times per week using calipers, calculated with the formula: Volume = (Length x Width²)/2. Body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point (e.g., 21 or 28 days). Tumors are then excised for pharmacodynamic analysis.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture MCF-7 Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 150-200 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing (PROTAC/Vehicle) Weekly (Dox) Randomization->Dosing Monitoring Tumor & Body Weight Measurement (2-3x weekly) Dosing->Monitoring PK_Analysis PK Analysis (Blood Sampling) Dosing->PK_Analysis Satellite Group Endpoint Study Endpoint (Day 21) Monitoring->Endpoint Tumor_Excision Tumor & Organ Excision Endpoint->Tumor_Excision PD_Analysis PD Analysis (Western Blot, IHC) Tumor_Excision->PD_Analysis Toxicity_Analysis Toxicity Analysis (Histology) Tumor_Excision->Toxicity_Analysis

Caption: Experimental workflow for in vivo PROTAC validation.

Pharmacodynamic (PD) Analysis - Western Blot
  • Tissue Lysis: Excised tumor tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against the target protein (e.g., TOP2A) and a loading control (e.g., GAPDH).

  • Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL detection system. Densitometry is used to quantify protein levels relative to the loading control and the vehicle-treated group.

Signaling Pathway Context

Topoisomerase II is essential for resolving DNA tangles and supercoils that occur during replication and transcription. By degrading TOP2, the this compound PROTAC is hypothesized to induce cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

Caption: Impact of TOP2 degradation on the cell cycle.

Conclusion

This guide provides a comprehensive framework for the in vivo validation of a hypothetical this compound PROTAC. By comparing its efficacy, pharmacokinetics, and toxicity to standard chemotherapy agents like doxorubicin and other established PROTACs, researchers can rigorously evaluate its therapeutic potential. The proposed catalytic mechanism and sustained target degradation could translate to improved efficacy and a wider therapeutic window, offering a promising new avenue for cancer therapy. The detailed protocols and illustrative data serve as a valuable resource for scientists and drug development professionals in the design and execution of their in vivo studies for novel protein degraders.

References

A Comparative Guide to PROTAC-Mediated Protein Degradation: Analysis of a Dox-Ph-PEG1-Cl Linker-Containing PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of a Proteolysis Targeting Chimera (PROTAC) containing a Dox-Ph-PEG1-Cl linker and its optimized successor, ACBI1, in mediating the degradation of the BAF ATPase subunits SMARCA2 and SMARCA4, and the PBAF subunit PBRM1. The data presented is based on the seminal work by Farnaby et al. in their 2019 Nature Chemical Biology publication, "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design."

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). This guide focuses on the analysis of a PROTAC synthesized with a PEG-based linker, this compound, and its subsequent optimization.

Quantitative Comparison of PROTAC Performance

The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of a this compound linker-containing PROTAC (referred to as PROTAC 1 in the source literature) and its optimized analogue, ACBI1, against the target proteins SMARCA2, SMARCA4, and PBRM1 in MV-4-11 cells.

PROTACTarget ProteinDC50 (nM)[1]Dmax (%)[1]
PROTAC 1 SMARCA2300~65
SMARCA4250~70
ACBI1 SMARCA26>90
SMARCA411>90
PBRM132>90

Note: Data is derived from Farnaby et al., Nat Chem Biol, 2019.[1][2][3]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the general mechanism of PROTAC-induced protein degradation and the experimental workflow for its quantification by Western blot analysis.

PROTAC_Mechanism PROTAC Signaling Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., SMARCA2/4) POI->Ternary_Complex Degradation Protein Degradation POI->Degradation E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Proteasome->Degradation Proteolysis Ub Ubiquitin Ub->Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (e.g., ACBI1) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Sample_Denaturation Sample Denaturation Protein_Quantification->Sample_Denaturation SDS_PAGE SDS-PAGE Sample_Denaturation->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry Quantification Quantification (DC50 & Dmax) Densitometry->Quantification

Caption: Workflow for Western blot analysis of PROTACs.

Experimental Protocols

The following is a detailed protocol for Western blot analysis to quantify protein degradation induced by PROTACs, based on the methods described by Farnaby et al. and standard laboratory practices.

1. Cell Culture and Treatment:

  • Cell Line: MV-4-11 (acute myeloid leukemia) cells.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells at an appropriate density. Treat cells with varying concentrations of the PROTAC (e.g., ACBI1) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18 hours).

2. Cell Lysis and Protein Quantification:

  • Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by SDS-PAGE.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (SMARCA2, SMARCA4, PBRM1) and a loading control (e.g., β-actin) overnight at 4°C. The following antibodies and dilutions were used in the reference study:

    • rabbit anti-SMARCA2 (1:1000, Sigma #HPA029981)

    • rabbit anti-SMARCA4 (1:1000, abcam #ab108318)

    • rabbit anti-PBRM1 (1:1000, Bethyl Laboratories #A301-591A-M)

    • rabbit anti-β-actin (1:25000, Cell Signaling Technology #4970S)

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., donkey anti-rabbit IRDye 800CW, 1:10000, LI-COR #926-32213) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein band to the loading control band for each sample.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Determine the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation) by fitting the data to a dose-response curve.

This guide provides a framework for the comparative analysis of PROTACs using Western blotting. The presented data on the this compound linker-containing PROTAC and its optimized version, ACBI1, highlights the significant impact of linker chemistry on degradation efficiency. The detailed protocol offers a robust method for researchers to quantify the performance of their own PROTAC molecules.

References

Safety Operating Guide

Proper Disposal of Dox-Ph-PEG1-Cl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides essential safety and logistical information for the proper disposal of Dox-Ph-PEG1-Cl, a PROTAC linker containing a doxorubicin moiety.

This compound is a bifunctional molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a derivative of doxorubicin, a potent antineoplastic agent, which necessitates specific handling and disposal procedures due to its hazardous properties. This guide outlines a step-by-step protocol for the safe inactivation and disposal of this compound waste, ensuring compliance with safety regulations and promoting responsible laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazard associated with this compound stems from its doxorubicin component. Doxorubicin is classified as a hazardous drug and is known to be a carcinogen, mutagen, and teratogen. Therefore, appropriate personal protective equipment must be worn at all times when handling this compound or its waste.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves.

  • Eye Protection: Chemical safety goggles.

  • Lab Coat: A disposable, solid-front gown.

  • Respiratory Protection: A fit-tested N95 respirator or higher is recommended, especially when handling the powdered form or creating aerosols.

Step-by-Step Disposal Procedure

This procedure is designed for the chemical inactivation of this compound waste generated in a laboratory setting.

1. Waste Segregation:

  • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated as hazardous chemical waste.

  • Solid and liquid waste should be collected in separate, clearly labeled, leak-proof containers.

2. Chemical Inactivation of Liquid Waste:

  • Principle: The doxorubicin component of this compound can be effectively degraded using a 10% bleach solution (sodium hypochlorite).

  • Procedure:

    • In a designated chemical fume hood, carefully add a 10% bleach solution to the liquid waste container at a 1:1 volume ratio.

    • Gently swirl the container to ensure thorough mixing.

    • Allow the mixture to react for at least 24 hours to ensure complete degradation of the doxorubicin moiety.

    • After 24 hours, the neutralized solution can be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not pour down the drain.

3. Disposal of Solid Waste:

  • All solid waste, including contaminated labware and PPE, should be placed in a designated hazardous waste container.

  • This container must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the associated hazards (Toxic, Carcinogen).

  • Arrange for pickup and disposal by your institution's EHS office.

4. Decontamination of Reusable Glassware:

  • Reusable glassware can be decontaminated by soaking in a 10% bleach solution for at least 24 hours.[1]

  • After soaking, rinse the glassware thoroughly with water and then follow standard laboratory washing procedures.

Quantitative Data on Doxorubicin Degradation

The following table summarizes the effectiveness of different chemical degradation methods on doxorubicin.

Degradation MethodReagent ConcentrationTreatment TimeDegradation EfficiencyReference
Chemical Oxidation 5.25% Sodium Hypochlorite1 hourComplete Degradation[2]
Alkaline Hydrolysis 1 M NaOH30 minutes at 75°CComplete Disintegration[3]
Acid Hydrolysis 1 M HCl30 minutes at 75°C30.39% Degradation[3]

Experimental Protocol: Chemical Degradation of Doxorubicin with Sodium Hypochlorite

The following protocol, based on established methods for the degradation of anthracyclines, can be adapted for the inactivation of this compound waste.[2]

Materials:

  • This compound waste solution

  • 5.25% Sodium Hypochlorite (household bleach)

  • Appropriate hazardous waste containers

  • Personal Protective Equipment (PPE)

Procedure:

  • Ensure all work is conducted in a certified chemical fume hood.

  • Wear all required PPE.

  • For every 1 volume of this compound waste solution, add 1 volume of 5.25% sodium hypochlorite solution.

  • Cap the container securely and gently mix the contents.

  • Label the container with the contents ("Doxorubicin waste, inactivated with bleach") and the date of inactivation.

  • Allow the reaction to proceed for at least 1 hour to ensure complete degradation.

  • Dispose of the treated waste through your institution's hazardous waste management program.

Disposal Workflow Diagram

DisposalWorkflow cluster_waste_generation Waste Generation cluster_treatment Treatment & Segregation cluster_disposal Final Disposal Solid_Waste Solid Waste (Contaminated PPE, Labware) Segregation Segregate into Hazardous Waste Containers Solid_Waste->Segregation Liquid_Waste Liquid Waste (Unused solutions) Inactivation Chemical Inactivation (10% Bleach, 24h) Liquid_Waste->Inactivation EHS_Disposal Dispose via Institutional EHS Segregation->EHS_Disposal Inactivation->EHS_Disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Dox-Ph-PEG1-Cl

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance based on the known hazardous properties of doxorubicin, a principal component of Dox-Ph-PEG1-Cl. It is essential to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and to adhere to all institutional and regulatory safety protocols.

This compound is a compound that incorporates doxorubicin, a potent cytotoxic agent.[1][2][3] Occupational exposure to such compounds can pose significant health risks, including carcinogenicity, mutagenicity, and teratogenicity.[1][4] Therefore, strict adherence to safety protocols is paramount to minimize exposure risk to laboratory personnel.

Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for various procedures involving this compound.

Procedure Required PPE Notes
Handling Unopened Vials At least one pair of chemotherapy-tested gloves.To protect from potential surface contamination.
Weighing and Reconstituting Powder Double gloves (chemotherapy-tested), disposable gown, eye and face protection (safety glasses with side shields and a face shield, or goggles), and a respirator (N95 or higher).All manipulations of the powdered form should be conducted in a certified chemical fume hood or a Class II Type B biological safety cabinet to prevent inhalation of aerosols.
Handling Solutions Double gloves (chemotherapy-tested), disposable gown, and eye protection (safety glasses with side shields or goggles).To protect against splashes and skin contact.
Administering to Animals Double gloves (chemotherapy-tested), disposable gown, and eye protection.Injections should be performed within a certified chemical fume hood or biological safety cabinet.
Cleaning and Decontamination Double gloves (chemotherapy-tested), disposable gown, and eye protection.Use appropriate cleaning solutions as per institutional guidelines.
Waste Disposal Double gloves (chemotherapy-tested), disposable gown, and eye protection.Handle all waste as cytotoxic.

Glove Selection: Gloves should be powder-free and tested for resistance to chemotherapy drugs (e.g., nitrile gloves). It is crucial to change gloves frequently, especially the outer pair when double-gloving.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to ensure safety and experimental integrity.

1. Preparation and Reconstitution:

  • Work Area Preparation: All work with this compound powder must be conducted within a certified chemical fume hood or a Class II Type B biological safety cabinet. The work surface should be covered with a disposable, absorbent, plastic-backed liner.

  • Reconstitution: Use care to avoid the generation of aerosols during reconstitution. Slowly add the solvent to the vial and allow the powder to dissolve with gentle agitation.

2. Storage:

  • Store this compound in a designated, clearly labeled, and secure location at the recommended temperature, protected from light and moisture.

  • Access to the storage area should be restricted to authorized personnel.

3. Spill Management:

  • In the event of a spill, immediately alert others in the area and restrict access.

  • Wear appropriate PPE, including a respirator, before attempting to clean the spill.

  • For liquid spills, absorb the material with absorbent pads from a chemotherapy spill kit.

  • For powder spills, gently cover the spill with damp absorbent material to avoid aerosolization.

  • Clean the area with an appropriate decontamination solution (e.g., 10% bleach solution followed by a neutralizing agent). All materials used for cleanup must be disposed of as cytotoxic waste.

Disposal Plan

All materials contaminated with this compound must be disposed of as cytotoxic (hazardous chemical) waste in accordance with institutional and regulatory guidelines.

  • Solid Waste: This includes gloves, gowns, absorbent pads, and any other disposable materials that have come into contact with the compound. These items should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container.

  • Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated hazardous waste container. Do not dispose of them down the drain.

  • Sharps: Needles and syringes used for administration must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.

The following diagram illustrates the general workflow for the safe handling and disposal of this compound.

cluster_receiving Receiving and Storage cluster_handling Handling (in Fume Hood/BSC) cluster_disposal Waste Disposal receiving Receive Shipment storage Store in Designated Location (-5°C, Dry, Dark) receiving->storage Inspect for damage weighing Weigh Powder storage->weighing Transport securely reconstitution Reconstitute Solution weighing->reconstitution experiment Perform Experiment reconstitution->experiment solid_waste Contaminated Solids (Gloves, Gown, etc.) experiment->solid_waste liquid_waste Unused Solution experiment->liquid_waste sharps_waste Contaminated Sharps experiment->sharps_waste cytotoxic_bin Cytotoxic Waste Container solid_waste->cytotoxic_bin liquid_waste->cytotoxic_bin sharps_waste->cytotoxic_bin

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.